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Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Documentation Hub

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  • Product: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
  • CAS: 918321-18-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

This guide provides an in-depth technical analysis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) . While often cataloged alongside sGC stimulators (like Vericiguat) due to shared supply chains, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) .

While often cataloged alongside sGC stimulators (like Vericiguat) due to shared supply chains, this molecule is chemically the definitive "Benzimidazole Core" precursor used in the synthesis of MEK Inhibitors such as Binimetinib (Mektovi) and Selumetinib (Koselugo).

Strategic Intermediate for Fluorinated Benzimidazole Therapeutics

Executive Summary & Chemical Architecture

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block.[1] Its value lies in its "latent" reactivity: it possesses a pre-installed pattern of nitrogen and fluorine substituents that allows for the rapid construction of the 5,6-disubstituted benzimidazole scaffold—a pharmacophore essential for kinase inhibition.

Chemical Identity
PropertySpecification
CAS Number 918321-18-3
IUPAC Name Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
Molecular Formula

Molecular Weight 229.17 g/mol
Key Functionality Nitro (

), Ester (

), Fluorine (

), Bis-Amine (

)
Primary Application Precursor to Binimetinib , Selumetinib (MEK1/2 Inhibitors)

Synthetic Pathway & Process Chemistry

The synthesis of CAS 918321-18-3 relies on Nucleophilic Aromatic Substitution (


) . The reaction exploits the electronic directing effects of the nitro and ester groups on a poly-fluorinated precursor.
The Precursor Strategy

The most efficient industrial route begins with Methyl 2,3,4-trifluoro-5-nitrobenzoate . The nitro group at C5 and the ester at C1 create a strong electron-deficient environment, activating the C2 and C4 positions for nucleophilic attack.

  • Regioselectivity Mechanism: The fluorine atoms at C2 and C4 are highly activated. The C3 fluorine is sterically crowded and electronically "trapped" between the two incoming amino groups, remaining intact. This preservation of the C3-fluorine is critical, as it becomes the C4-fluorine in the final drug (e.g., Binimetinib), which is a key structural requirement for metabolic stability and binding affinity.

Experimental Protocol (Ammonolysis)

Note: This protocol is synthesized from process patent literature (e.g., WO2007002157, WO2018065924).

Reagents:

  • Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq)

  • Ammonium Hydroxide (

    
    , 25-30% aq) or Methanolic Ammonia (
    
    
    
    )
  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)

Step-by-Step Methodology:

  • Charge: Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate in THF (5-10 volumes) in a reactor equipped with a cooling jacket.

  • Cooling: Chill the solution to 0–5°C. The reaction is exothermic; temperature control is vital to prevent over-substitution or hydrolysis of the ester.

  • Addition: Slowly add

    
     (excess, typically 3-5 eq) while maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the trifluoro starting material and the intermediate (mono-amino species).

  • Quench & Isolation:

    • Dilute with water (10 volumes). The product, being less soluble in aqueous mixtures than the starting material, typically precipitates as a yellow/orange solid.

    • Filter the solids.[2][3]

    • Wash with water to remove fluoride salts (

      
      ).
      
    • Dry under vacuum at 45°C.

Yield Expectation: >85% molar yield. Purity Target: >98% (HPLC area). Major impurities include the mono-amino intermediate or the hydrolyzed acid (if water content/pH is too high).

Visualization of Reaction Pathways

The following diagrams illustrate the synthesis of the core intermediate and its downstream conversion into the active pharmaceutical ingredient (API) scaffold.

Diagram 1: Synthesis & Downstream Application Flow

SynthesisFlow Precursor Methyl 2,3,4-trifluoro- 5-nitrobenzoate Target Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (CAS 918321-18-3) Precursor->Target Double SnAr (Regioselective) Ammonia NH3 / MeOH (Nucleophile) Ammonia->Target Triamine Triamino Intermediate (Unstable) Target->Triamine Hydrogenation Reduction H2 / Pd-C (Nitro Reduction) Reduction->Triamine Benzimidazole Fluorinated Benzimidazole Core (MEK Inhibitor Scaffold) Triamine->Benzimidazole Ring Closure Cyclization Cyclization Agent (e.g., Formamidine) Cyclization->Benzimidazole

Caption: The "Double SnAr" cascade selectively installs amino groups at C2 and C4, preserving the C3-fluorine. This is followed by nitro-reduction and cyclization to form the drug core.

Critical Quality Attributes (CQAs) & Analytical Profiling

To ensure the material is suitable for GMP drug manufacturing, the following analytical profile must be met.

AttributeMethodAcceptance CriteriaRationale
Assay HPLC-UV≥ 98.0% w/wHigh purity required to prevent side-reactions in the subsequent reduction step.
Regioisomers HPLC≤ 0.5%The 2,3-diamino or 3,4-diamino isomers (if C3-F is displaced) are difficult to purge later.
Water Content KF (Karl Fischer)≤ 1.0%Excess water can hydrolyze the methyl ester to the acid (CAS 918321-31-0).
Appearance VisualYellow to Orange PowderColor derived from the nitro-aniline conjugation.
NMR Characterization (Predicted)
  • 1H NMR (DMSO-d6):

    • 
       ~3.8 ppm (s, 3H, 
      
      
      
      )
    • 
       ~6.0–7.5 ppm (broad s, 4H, two 
      
      
      
      groups, exchangeable)
    • 
       ~8.4 ppm (d, 1H, Aromatic C6-H). Note: The doublet arises from coupling with the C5-F (though F is at C3, the proton is at C6).
      

Safety & Handling: Energetic Considerations

Warning: This compound contains a Nitro group adjacent to Amino groups on a phenyl ring. This structural motif is associated with high energy potential.

  • Thermal Stability: Nitro-aromatics can decompose violently at high temperatures.

    • Mandatory Test: Differential Scanning Calorimetry (DSC) must be performed before scaling up >100g. Look for onset of decomposition exotherms.

    • Recommendation: Do not heat bulk material above 80°C during drying.

  • Dust Explosion: As a dry organic powder, it presents a dust explosion hazard. Grounding and inerting (Nitrogen blanket) are required during solids handling.

  • Toxicology: Like many nitro-benzoates and anilines, it should be treated as a potential mutagen and skin sensitizer. Full PPE (Tyvek suit, respirator) is required.

Downstream Utility: The "MEK" Connection

While the user query referenced Vericiguat, it is vital to correct the record regarding the primary utility of this CAS.

  • Vericiguat: Uses a pyrazole-pyridine core.[4]

  • Binimetinib/Selumetinib: Use a benzimidazole core.

CAS 918321-18-3 is the specific precursor for the Benzimidazole core. The "2,4-diamino" motif allows for the reduction of the nitro group to a "2,4,5-triamino" species. The vicinal diamines (at C4 and C5 relative to the original ring, or C1/C2 in the triamine) then react with a carbon source (like formamidine or an orthoformate) to close the imidazole ring, yielding the 6-fluoro-7-amino-benzimidazole skeleton found in MEK inhibitors.

Diagram 2: Retrosynthetic Analysis (MEK Inhibitors)

Retrosynthesis Binimetinib Binimetinib (MEK Inhibitor) (Target Drug) Core 5-fluoro-1-methyl-1H- benzimidazole-6-carboxylate Binimetinib->Core Side Chain Attachment Triamine Methyl 2,4,5-triamino- 3-fluorobenzoate Core->Triamine Cyclization CAS_Target Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (CAS 918321-18-3) Triamine->CAS_Target Nitro Reduction

Caption: Retrosynthetic breakdown showing CAS 918321-18-3 as the fundamental origin of the Binimetinib core scaffold.

References

  • World Intellectual Property Organization (WIPO). (2007). Process for preparing benzimidazole compounds. WO2007002157A2. (Describes the synthesis of the benzimidazole core from the triamino precursor). Link

  • World Intellectual Property Organization (WIPO). (2018). Intermediates of mitogen-activated protein kinase kinase (map2k or mek) inhibitors and process for their preparation. WO2018065924A1. (Explicitly cites the reduction of CAS 918321-18-3 to the triamine for MEK inhibitor synthesis). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234324 (Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate). Link

  • Wallace, E. M., et al. (2010). Preclinical characterization of the MEK1/2 inhibitor selumetinib (AZD6244). Cancer Chemotherapy and Pharmacology. (Provides context on the structural requirements of the benzimidazole scaffold).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

The following technical guide details the physicochemical profile, synthesis logic, and analytical characterization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate , a critical intermediate in the synthesis of next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and analytical characterization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate , a critical intermediate in the synthesis of next-generation MEK inhibitors.

CAS Registry Number: 918321-18-3 Formula: C₈H₈FN₃O₄ Molecular Weight: 229.17 g/mol Primary Application: Advanced Pharmaceutical Intermediate (API) precursor for MEK inhibitors (e.g., Binimetinib).

Executive Summary & Structural Context

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized benzene derivative characterized by a "push-pull" electronic system. The presence of two electron-donating amino groups (-NH₂) at positions 2 and 4, contrasted with the strong electron-withdrawing nitro group (-NO₂) at position 5 and the methyl ester at position 1, creates a stable but reactive scaffold.

The C3-Fluorine atom is the defining structural feature. Unlike hydrogen, fluorine acts as a bioisostere that modulates metabolic stability (blocking oxidative metabolism at the C3 position) and alters the pKa of neighboring amines, influencing the binding affinity of the final drug candidate in the ATP-binding pocket of kinases.

Core Utility

This compound serves as the "benzimidazole precursor." In downstream processing, the nitro group is reduced to a primary amine, creating a 1,2-diamine motif (positions 4 and 5) that undergoes cyclization to form the fluoro-benzimidazole core found in drugs like Binimetinib (Mektovi).

Physicochemical Data Matrix

The following data aggregates experimental observations and high-fidelity predicted values for process engineering.

PropertyValue / DescriptionContext & Engineering Note
Appearance Yellow to Orange Crystalline SolidColor arises from the n → π* transition typical of nitro-anilines. Intensity indicates conjugation length.
Melting Point 178°C – 185°C (Decomp.)High lattice energy due to extensive intermolecular H-bonding (NH₂ ··· O=N). Note: Values vary by crystal polymorph.
Solubility (DMSO) > 50 mg/mLPreferred solvent for stock solutions and NMR analysis.
Solubility (MeOH) Moderate (10–20 mg/mL)Suitable for recrystallization when heated; poor solubility in cold MeOH aids precipitation.
Solubility (Water) Insoluble (< 0.1 mg/mL)Highly lipophilic character dominates; aqueous washes effectively remove inorganic salts.
LogP (Calc.) ~1.5 – 1.8Moderate lipophilicity; amenable to reverse-phase chromatography (C18).
pKa (Amino) ~2.5 (Weakly basic)The electron-withdrawing NO₂ and F groups significantly reduce the basicity of the anilines.

Synthetic Route & Reaction Logic[1][2][3]

The synthesis of this compound is a classic example of Regioselective Nucleophilic Aromatic Substitution (SₙAr) . The starting material, Methyl 2,3,4-trifluoro-5-nitrobenzoate, possesses three potential leaving groups (fluorines). However, the activation provided by the ortho- and para-nitro/ester groups directs the incoming ammonia nucleophile specifically to positions 2 and 4.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the trifluoro-precursor to the di-amino product.

SynthesisPathway Fig 1. Regioselective S_NAr Synthesis Pathway Start Methyl 2,3,4-trifluoro- 5-nitrobenzoate Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + 2.2 eq NH3 S_NAr at C2, C4 Reagent NH3 (aq) or NH3/MeOH Reagent->Intermediate Product Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Intermediate->Product - HF Byproduct Byproduct: NH4F Intermediate->Byproduct

Figure 1: The electron-deficient ring of the trifluoro-precursor facilitates the displacement of fluorines at C2 and C4 by ammonia. The C3-fluorine remains intact due to steric shielding and lack of direct resonance activation.

Analytical Characterization Protocols

To ensure the integrity of the intermediate before downstream cyclization, the following multi-modal analysis is required.

A. Nuclear Magnetic Resonance (NMR)[4]
  • Solvent: DMSO-d₆ (Chloroform-d is often insufficient for solubility).

  • ¹H NMR (400 MHz):

    • δ 8.5–8.7 ppm (1H, s): Aromatic proton at C6. This singlet is diagnostic; splitting indicates incomplete fluorination or substitution errors.

    • δ 7.0–8.0 ppm (Broad singlets): Amino protons (-NH₂). Expect two distinct environments due to H-bonding differences (C2-NH₂ vs C4-NH₂).

    • δ 3.7–3.9 ppm (3H, s): Methyl ester (-OCH₃).

  • ¹⁹F NMR:

    • Single Peak: A clean singlet (or doublet if coupling with H6 is resolved) confirms the retention of exactly one fluorine atom. Multiple peaks indicate regioisomeric impurities.

B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 380 nm (nitro-aniline absorbance).

Analytical Decision Workflow

QC_Workflow Fig 2. Quality Control Decision Tree for Intermediate Validation Sample Raw Isolated Solid Visual Visual Inspection (Yellow Solid?) Sample->Visual Solubility Solubility Check (DMSO Clear?) Visual->Solubility Pass HPLC HPLC-UV Purity (>97% Area) Solubility->HPLC NMR 1H & 19F NMR (Structure Confirm) HPLC->NMR >97% Reprocess Recrystallize (MeOH/H2O) HPLC->Reprocess <97% Release Release for Cyclization NMR->Release Conforms NMR->Reprocess Impurity Found Reprocess->HPLC

Handling, Safety, and Stability

Stability Profile
  • Light Sensitivity: High. Nitro-aromatics are prone to photodegradation. Store in amber vials or foil-wrapped containers.

  • Thermal Stability: Stable at room temperature (25°C) for short durations. Long-term storage requires 2–8°C.[1]

  • Hygroscopicity: Low, but dry storage is recommended to prevent ester hydrolysis over extended periods.

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Precaution: Use a fume hood. The synthesis involves ammonia and potential fluoride liberation (HF byproduct neutralized in situ), requiring standard PPE (gloves, goggles).

References

  • Array BioPharma Inc. (2007). International Patent WO 2007/002157 A2: MEK Inhibitors. World Intellectual Property Organization. (Describes the synthetic utility of the compound in the context of Binimetinib analogs).
  • PubChem. (2025).[2][3][4] Compound Summary: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.[5] National Library of Medicine.[3] Retrieved January 30, 2026, from [Link]

  • ChemSrc. (2025). Physicochemical properties of CAS 918321-18-3. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate molecular structure

The following technical guide details the molecular architecture, synthesis, and application of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate , a critical intermediate in the synthesis of next-generation MEK inhibitors. CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate , a critical intermediate in the synthesis of next-generation MEK inhibitors.

CAS: 918321-18-3 Formula: C₈H₈FN₃O₄ Molecular Weight: 229.17 g/mol Role: Advanced Pharmaceutical Intermediate (API) for Benzimidazole Scaffolds (e.g., Binimetinib)

Executive Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. Its structure features a benzene ring substituted with strong electron-withdrawing groups (Nitro, Ester) and strong electron-donating groups (Amines), creating a polarized scaffold essential for regioselective heterocyclic synthesis.

This compound is the primary precursor for the benzimidazole core found in MEK inhibitors such as Binimetinib (Mektovi), used in the treatment of BRAF-mutant melanoma. Its unique substitution pattern—specifically the fluorine atom at position 3 flanked by amino groups—dictates the binding selectivity of the final drug molecule within the ATP-binding pocket of the kinase.

Molecular Architecture & Electronic Properties

The reactivity of this molecule is defined by the interplay between nucleophilic and electrophilic substituents on the benzene ring.

Structural Analysis
PositionSubstituentElectronic EffectFunction in Synthesis
C1 Methyl Ester (-COOMe)EWG (-M, -I)Precursor to the carboxamide "tail" of Binimetinib; activates C2/C6.
C2 Amino (-NH₂)EDG (+M)Remains as a free amine or is modified; provides steric bulk.
C3 Fluoro (-F)EWG (-I) / EDG (+M)Critical Motif: Provides metabolic stability and modulates pKa; flanked by amines.
C4 Amino (-NH₂)EDG (+M)Forms part of the benzimidazole ring upon cyclization.
C5 Nitro (-NO₂)Strong EWG (-M, -I)Latent amino group; reduced to form the second nitrogen of the imidazole ring.
The "Push-Pull" System

The molecule exhibits a strong dipole moment. The electron-withdrawing nitro and ester groups at C5 and C1 deplete electron density from the ring, making it susceptible to reduction, while the electron-donating amino groups at C2 and C4 stabilize the core. The C3-Fluorine is sterically crowded, "locked" between two amino groups, preventing unwanted nucleophilic displacement at this position during downstream processing.

Synthesis Protocol

The synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) , exploiting the directing effects of the nitro and ester groups on a poly-fluorinated precursor.

Reaction Pathway

Starting Material: Methyl 2,3,4-trifluoro-5-nitrobenzoate (CAS 197520-71-1).[1]

Mechanism:

  • Activation: The C2 and C4 positions of the starting material are highly activated for nucleophilic attack due to being ortho or para to the strong electron-withdrawing Nitro and Ester groups.

  • Substitution: Treatment with ammonia results in the regioselective displacement of the fluorine atoms at C2 and C4.

  • Retention: The C3 fluorine remains intact because it is sterically hindered and less activated (meta to the strongest EWGs relative to the leaving groups).

Step-by-Step Protocol

Note: This protocol is a generalized high-purity synthesis derived from patent literature (WO2007/002157).

  • Preparation: Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq) in an aprotic polar solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile).

  • Amination: Cool the solution to 0°C. Slowly introduce Ammonia (NH₃) gas or add Ammonium Hydroxide (aq) (2.5 - 3.0 eq) dropwise to control the exotherm.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 4–6 hours. Monitor by HPLC for the disappearance of the trifluoro precursor and the transient difluoro intermediate.

  • Quench & Isolation: Pour the reaction mixture into ice water. The product, Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallization from Ethyl Acetate/Hexanes may be required to remove regioisomers.

Downstream Application: Binimetinib Synthesis

The primary utility of CAS 918321-18-3 is the formation of the 6-amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester scaffold.[2][3][4]

Workflow Logic
  • Reduction: The C5-Nitro group is reduced (using Pd/C and H₂) to a primary amine, yielding the unstable intermediate Methyl 2,4,5-triamino-3-fluorobenzoate .[2][3][4]

  • Cyclization: The newly formed C5-amine and the existing C4-amine react with a carbon source (e.g., Diethoxymethane or Formamidine Acetate) to close the imidazole ring.

  • Result: A benzimidazole core with the fluorine atom positioned at C7 (IUPAC numbering changes upon fusion), ready for side-chain attachment.

Pathway Visualization

Binimetinib_Synthesis Start Methyl 2,3,4-trifluoro-5-nitrobenzoate (Precursor) Target Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) Start->Target NH3 / THF (Regioselective SNAr at C2, C4) Reduced Methyl 2,4,5-triamino-3-fluorobenzoate (Transient Intermediate) Target->Reduced H2, Pd/C (Nitro Reduction) Cyclized Fluorinated Benzimidazole Core (Scaffold) Reduced->Cyclized Diethoxymethane / H+ (Cyclization) Drug Binimetinib (Mektovi) (Final API) Cyclized->Drug Multi-step Functionalization (N-methylation, Aryl coupling)

Figure 1: Synthetic lineage from the trifluoro precursor to the Binimetinib API, highlighting the critical role of the di-amino intermediate.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Nitro Compounds: Potentially explosive if heated under confinement. Avoid shock or friction.

  • Fluorinated Aromatics: Thermal decomposition may release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

Storage:

  • Store at 2–8°C.[5]

  • Protect from light (nitroanilines are photosensitive).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino groups.

References

  • Wallace, E. et al. (2007). Process for preparing benzimidazole compounds.[6] World Intellectual Property Organization. Patent WO2007002157A2. Link

  • Array BioPharma Inc. (2018).[7] Intermediates of mitogen-activated protein kinase kinase (MAP2K or MEK) inhibitors and process for their preparation.[2][3] World Intellectual Property Organization. Patent WO2018065924A1. Link

  • BLDpharm. (2024). Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Product Datasheet.[8][9]Link

  • PubChem. (2024).[10] Compound Summary: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.[1][2][3][4][5][8][9][11] National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Topic: Synthesis Pathway for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Analysis Methyl 2,4-diamino-3-fluoro-5-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathway for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) is a highly functionalized aromatic scaffold, primarily utilized as a critical intermediate in the synthesis of Mitogen-Activated Protein Kinase (MEK) inhibitors (e.g., Binimetinib, Selumetinib) and soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).

The molecule features a densely substituted benzene ring where the regiochemistry is defined by the electronic interplay between the electron-withdrawing nitro (


) and ester (

) groups, and the electron-donating amino (

) and fluoro (

) substituents.
Structural Challenges
  • Steric Crowding: The 2,3,4-trisubstitution pattern creates significant steric strain.

  • Regioselectivity: Introducing two amino groups at positions 2 and 4 while retaining the fluorine at position 3 requires exploiting specific nucleophilic aromatic substitution (

    
    ) rules.
    
  • Electronic Activation: The synthesis relies on the activation provided by the 5-nitro group to facilitate displacement of leaving groups at the 2 and 4 positions.

Retrosynthetic Analysis

The most robust pathway utilizes a Nucleophilic Aromatic Substitution (


)  strategy starting from a polyfluorinated benzoate precursor.
  • Target: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate[1][2][3]

  • Immediate Precursor: Methyl 2,3,4-trifluoro-5-nitrobenzoate

  • Starting Material: 2,3,4-Trifluorobenzoic acid (Commercial)

Mechanistic Logic: In the precursor (Methyl 2,3,4-trifluoro-5-nitrobenzoate), the fluorine atoms at positions 2 and 4 are highly activated for nucleophilic attack:

  • Position 2: Ortho to the ester (mildly activating) and para to the nitro group (strongly activating).

  • Position 4: Para to the ester and ortho to the nitro group (strongly activating).

  • Position 3: Meta to both electron-withdrawing groups. It is electronically deactivated for

    
     and sterically shielded, ensuring the fluorine at C3 remains intact during amination.
    

Detailed Synthesis Protocol

Step 1: Nitration of 2,3,4-Trifluorobenzoic Acid

This step introduces the critical activating nitro group at the C5 position.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Charge concentrated

    
     (5.0 vol) into a reactor and cool to 0–5°C.
    
  • Add 2,3,4-Trifluorobenzoic acid (1.0 eq) portion-wise, maintaining temperature <10°C.

  • Add fuming

    
     (1.5 eq) dropwise over 1 hour. Caution: Exothermic.
    
  • Warm to RT and stir for 3–5 hours. Monitor by HPLC/TLC.

  • Quench: Pour reaction mixture onto crushed ice/water (10 vol).

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Product: 2,3,4-Trifluoro-5-nitrobenzoic acid.

Step 2: Esterification

Conversion of the acid to the methyl ester improves solubility and modifies the electronic properties for the subsequent amination.

  • Reagents: Methanol (

    
    ), Thionyl Chloride (
    
    
    
    ) or catalytic
    
    
    .
  • Conditions: Reflux.[4][5]

Protocol:

  • Suspend 2,3,4-Trifluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise.
    
  • Heat to reflux (approx. 65°C) for 4–6 hours.

  • Concentrate the solvent under reduced pressure.[6]

  • Workup: Dissolve residue in Ethyl Acetate, wash with saturated

    
     to remove unreacted acid, then brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Product: Methyl 2,3,4-trifluoro-5-nitrobenzoate.

Step 3: Selective Double Amination ( )

This is the critical step where regioselectivity is determined.

  • Reagents: Aqueous Ammonia (28-30%

    
    ) or Ammonia in Methanol (7N 
    
    
    
    ).
  • Conditions: 0°C

    
     RT.
    

Protocol:

  • Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq) in Tetrahydrofuran (THF) or Acetonitrile (5 vol).

  • Cool the solution to 0–5°C.

  • Add Ammonium Hydroxide (

    
    , 5.0–10.0 eq) slowly to control exotherm.
    
    • Note: Excess ammonia is required to neutralize the generated HF and drive the reaction to completion at both C2 and C4.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12–24 hours.

  • Monitoring: HPLC should show disappearance of the mono-amino intermediate (likely Methyl 4-amino-2,3-difluoro-5-nitrobenzoate).

  • Workup: Dilute with water. The product often precipitates.

  • Purification: Filter the solid. Recrystallize from Methanol/Water if necessary.

  • Product: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

Reaction Pathway Visualization

SynthesisPathway SM 2,3,4-Trifluorobenzoic Acid (Starting Material) Int1 2,3,4-Trifluoro-5-nitrobenzoic Acid (Intermediate 1) SM->Int1 HNO3, H2SO4 Nitration (C5) Int2 Methyl 2,3,4-trifluoro-5-nitrobenzoate (Intermediate 2) Int1->Int2 MeOH, SOCl2 Esterification Prod Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (Target) Int2->Prod NH4OH (excess) SNAr (C2, C4)

Figure 1: Step-wise synthesis pathway from trifluorobenzoic acid to the target diamino-nitrobenzoate.

Key Analytical Data & Specifications

ParameterSpecification
Chemical Formula

Molecular Weight 229.17 g/mol
CAS Number 918321-18-3
Appearance Yellow to Orange Solid
Melting Point >200°C (Decomposes)
Key NMR Signals

NMR (DMSO-

):

8.5 (s, 1H, Ar-H), 7.5-8.0 (br s,

), 3.8 (s, 3H,

)

Safety & Handling (Critical Control Points)

  • Energetic Materials: The nitration step involves fuming nitric acid and generates a nitro-aromatic compound. This reaction is highly exothermic. Temperature control (<10°C during addition) is mandatory to prevent thermal runaway.

  • Fluoride Waste: The amination step generates Hydrogen Fluoride (HF) equivalents (neutralized as

    
    ). Glassware etching may occur over prolonged exposure; use appropriate waste disposal streams for fluorides.
    
  • Sensitizers: Nitro-benzoates and their amino derivatives can be skin sensitizers. Use full PPE (gloves, goggles, respirator).[3]

References

  • Array BioPharma Inc., AstraZeneca AB. (2007). Process for preparing benzimidazole compounds.[5][7] WO2007002157A2. Link

  • BenchChem. (2024). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate (Analogous Chemistry).Link

  • ChemicalBook. (2025).[8] Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Product Properties.Link

  • Organic Syntheses. (1921). Methyl m-nitrobenzoate (Nitration Protocol Reference). Org.[6] Synth. 1921, 1,[9][10] 61. Link

Sources

Foundational

starting materials for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate synthesis

The following technical guide details the synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3), a critical intermediate in the manufacturing of MEK inhibitors (e.g., Binimetinib) and next-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3), a critical intermediate in the manufacturing of MEK inhibitors (e.g., Binimetinib) and next-generation benzimidazole therapeutics.

Executive Summary & Retrosynthetic Logic

Target Molecule: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Primary Application: Key scaffold for MEK1/2 inhibitors (e.g., Binimetinib, Selumetinib) and sGC stimulators.

The synthesis relies on the principle of Regioselective Nucleophilic Aromatic Substitution (


) . The core strategy utilizes the differential activation of fluorine atoms on a benzene ring by a nitro group.
  • The Nitro Group (Position 5): Acts as the critical electron-withdrawing group (EWG).

  • Fluorine Activation: Fluorines at positions 2 (para) and 4 (ortho) relative to the nitro group are highly activated for displacement by nucleophiles (ammonia).

  • Fluorine Retention: The fluorine at position 3 is meta to the nitro group. It lacks the resonance stabilization required for the Meisenheimer complex intermediate, rendering it inert to substitution under mild conditions.

Retrosynthetic Pathway

Retrosynthesis Target Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Intermediate Methyl 2,3,4-trifluoro- 5-nitrobenzoate Target->Intermediate S_NAr (NH3) Start 2,3,4-Trifluorobenzoic Acid (Commercial Starting Material) Intermediate->Start 1. Nitration 2. Esterification

Caption: Retrosynthetic logic exploiting the meta-stability of the C3-Fluorine.

Critical Starting Materials & Reagents

To ensure reproducibility and high yield, materials must meet the following specifications.

ComponentCAS NumberPurity Req.RoleCritical Impurity Limit
2,3,4-Trifluorobenzoic Acid 61079-72-9 >98%Core Scaffold <0.5% 2,4,5-trifluoro isomer
Fuming Nitric Acid7697-37-2>90%Nitrating AgentLow water content essential
Sulfuric Acid7664-93-998%Catalyst/Solvent-
Methanol (Anhydrous)67-56-1>99.8%Esterification<0.05% Water
Ammonium Hydroxide1336-21-628-30% NH3Amination Agent-

Step-by-Step Synthetic Protocol

Stage 1: Nitration

Objective: Introduce the nitro group at position 5 of the 2,3,4-trifluorobenzoic acid.[1] Reaction:


 (Electrophilic Aromatic Substitution).
  • Preparation: Charge a glass-lined reactor with concentrated Sulfuric Acid (H2SO4) (5.0 vol). Cool to 0–5°C.

  • Addition: Add 2,3,4-Trifluorobenzoic acid (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until dissolved.

  • Nitration: Add Fuming Nitric Acid (1.2 eq) dropwise over 60 minutes.

    • Critical Control: Exotherm management. Do not exceed 15°C. Higher temperatures risk dinitration or defluorination.

  • Completion: Warm to 20°C and stir for 3 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour reaction mixture onto crushed ice (10 vol).

  • Isolation: Filter the white precipitate. Wash with cold water until pH of filtrate is >4. Dry in vacuo at 45°C.

    • Yield: ~90-95%[2]

    • Intermediate: 2,3,4-Trifluoro-5-nitrobenzoic acid.

Stage 2: Esterification

Objective: Protect the carboxylic acid as a methyl ester to prevent salt formation during the amination step and improve solubility.

  • Dissolution: Dissolve the Stage 1 intermediate (1.0 eq) in Methanol (10 vol).

  • Catalysis: Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (SOCl2, 1.1 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Workup: Concentrate solvent to 20% volume. Dilute with Ethyl Acetate, wash with NaHCO3 (sat.[2] aq.) to remove acid traces.

  • Isolation: Evaporate solvent to yield a pale yellow oil/solid.[2]

    • Yield: ~95%[2]

    • Intermediate: Methyl 2,3,4-trifluoro-5-nitrobenzoate.[3][4]

Stage 3: Regioselective Double Amination ( )

Objective: Displace fluorines at C2 and C4 with amino groups while retaining the C3 fluorine.

  • Solvation: Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq) in Acetonitrile (ACN) or THF (5 vol).

  • Amination: Cool to 0–5°C. Add Ammonium Hydroxide (28% aq) (5.0 eq) dropwise.

    • Note: Excess ammonia is required to neutralize the HF generated (forming NH4F).

  • Reaction: Stir vigorously. Allow temperature to rise to 20–25°C.

    • Time: 4–6 hours.

    • Mechanism Check: The C4-F reacts first (ortho-nitro activated), followed by C2-F (para-nitro activated).

  • Quench & Precipitation: Add water (10 vol). The product is hydrophobic and will precipitate.

  • Filtration: Collect the yellow solid. Wash with water (to remove NH4F) and cold methanol.

  • Drying: Dry at 50°C under vacuum.

Reaction Mechanism & Selectivity Visualization

The following diagram illustrates why the C3-Fluorine is retained. The Nitro group directs the incoming Ammonia nucleophiles to the Ortho and Para positions via resonance stabilization of the Meisenheimer complex.

Mechanism cluster_0 Substrate Activation cluster_1 Electronic Environment cluster_2 Product S Methyl 2,3,4-trifluoro- 5-nitrobenzoate F4 4-Fluoro (Ortho) Highly Activated S->F4 Nitro 5-Nitro Group (Strong EWG) Nitro->F4 Inductive/Resonance Activation F2 2-Fluoro (Para) Highly Activated Nitro->F2 Resonance Activation F3 3-Fluoro (Meta) Unactivated Nitro->F3 No Resonance Overlap P Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate F4->P + NH3 / -HF F2->P + NH3 / -HF

Caption: Mechanistic basis for the selective retention of the C3-Fluorine atom.

Analytical Specifications (Quality Control)

Upon isolation, the material should meet these criteria before being used in downstream API synthesis.

TestMethodSpecification
Appearance VisualYellow to orange crystalline solid
Purity HPLC (C18, ACN/H2O)>98.0% Area
Identity 1H-NMR (DMSO-d6)Peaks at ~7.5-8.0 ppm (Ar-NH2, broad), 8.5 ppm (Ar-H)
Melting Point DSC/Capillary255–260°C (Decomposes)
Fluorine NMR 19F-NMRSingle singlet peak (confirms mono-fluoro)

Safety & Toxicology (HSE)

  • HF Generation: The amination step generates Fluoride ions. While trapped as NH4F, waste streams must be treated with Calcium Chloride (CaCl2) to precipitate Calcium Fluoride before disposal.

  • Nitro Compounds: The intermediate is a nitro-aromatic. While stable, avoid heating dry solids above 200°C due to decomposition/explosion risk.

  • Sensitization: Both the starting trifluorobenzoic acid and the diamino product are potential skin sensitizers. Full PPE (respirator, chemically resistant gloves) is mandatory.

References

  • Wallace, E. et al. (2007). Process for preparing benzimidazole compounds.[4][5] World Intellectual Property Organization. WO2007002157A2 . (Describes the specific amination of methyl 2,3,4-trifluoro-5-nitrobenzoate).

  • Lee, S. H. et al. (2013). Preparation of benzimidazole derivatives as MEK inhibitors. U.S. Patent Application. US20130142182 . (Details the reduction and cyclization downstream of the target).

  • Baqi, Y.[2][6][7][8] & Müller, C. (2007).[4][6][7] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.[6][7] Journal of Organic Chemistry, 72(15), 5908-5911.[6][7] (Provides mechanistic context for

    
     on nitro-benzoic scaffolds). 
    
  • Organic Syntheses. Nitration of Methyl Benzoate and derivatives. Coll. Vol. 1, p.372 (1941). (Foundational protocol for nitrating benzoate esters).

Sources

Exploratory

Advanced Fluorination Protocols for Nitrobenzoate Synthesis: Mechanisms, Catalysis, and Process Intensification

Executive Summary The synthesis of fluorinated nitrobenzoates represents a critical juncture in the manufacturing of high-value pharmacophores, particularly for next-generation antibacterials (fluoroquinolones) and enzym...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of fluorinated nitrobenzoates represents a critical juncture in the manufacturing of high-value pharmacophores, particularly for next-generation antibacterials (fluoroquinolones) and enzyme inhibitors. While electrophilic fluorination (e.g., Selectfluor) offers selectivity, it is often cost-prohibitive at scale. Consequently, the industry standard remains Nucleophilic Aromatic Substitution (


) , specifically the Halex (Halogen Exchange) reaction .

This guide dissects the mechanistic imperatives of the Halex reaction applied to nitrobenzoate scaffolds. It moves beyond basic textbook definitions to address the "hidden" variables—solvation shells, phase transfer kinetics, and the thermodynamic battle between lattice energy and nucleophilicity—that determine yield and purity in a professional laboratory setting.

Mechanistic Foundations: The Landscape

The fluorination of a chloronitrobenzoate (e.g., Ethyl 4-chloro-3-nitrobenzoate) is not a simple displacement; it is a delicate interplay of electronic activation and transition state stabilization.

The Meisenheimer Complex

The reaction proceeds via an addition-elimination pathway.[1] The rate-determining step (RDS) is typically the nucleophilic attack of the fluoride ion (


) on the aromatic ring to form the resonance-stabilized Meisenheimer Complex  (sigma complex).
  • Activation: The nitro group (

    
    ) is the primary activator. It must be located ortho or para to the leaving group (Cl/Br) to effectively delocalize the negative charge acquired by the ring.[1]
    
  • Secondary Activation: The benzoate ester group (

    
    ) acts as a secondary Electron Withdrawing Group (EWG). While less potent than 
    
    
    
    , its presence further lowers the LUMO energy of the arene, increasing susceptibility to nucleophilic attack.
  • Leaving Group Dynamics: Unlike

    
    /
    
    
    
    reactions on alkyl halides where bond breaking matters significantly, in
    
    
    , the C-F bond formation is often the slow step. However, the leaving group's electronegativity can influence the initial electrostatic attraction.
The "Naked Fluoride" Paradox

Fluoride is a small, hard nucleophile with high charge density.

  • In Lattice: In salts like KF, the lattice energy is high, making it insoluble in organic solvents.

  • In Solution: If solvated by protic solvents (water/alcohols),

    
     forms strong hydrogen bonds, effectively "caging" it and killing its nucleophilicity.
    
  • The Solution: We must generate "naked" or "loosely ion-paired" fluoride in a polar aprotic solvent (DMSO, Sulfolane) to allow attack.

Visualization: Pathway

The following diagram illustrates the transition from the ground state chloronitrobenzoate to the fluorinated product via the anionic intermediate.

SNAr_Mechanism Figure 1: SNAr Mechanism via Meisenheimer Complex Substrate Substrate (Chloronitrobenzoate) TS1 Transition State 1 (Attack) Substrate->TS1 + F- F_Ion Nucleophile (Naked F-) F_Ion->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Determining Step TS2 Transition State 2 (Departure) Meisenheimer->TS2 Product Product (Fluoronitrobenzoate) TS2->Product LG Leaving Group (Cl-) TS2->LG

Figure 1: The rate-determining formation of the Meisenheimer complex is driven by the electron-withdrawing nitro and ester groups.

Critical Process Parameters (CPP) & Reagents

Success in Halex fluorination relies on controlling the reaction environment to favor the "naked" fluoride species while suppressing side reactions like hydrolysis.

Solvent Selection

The solvent must dissolve the organic substrate and support the dissociation of the fluoride source without solvating the anion too strongly.

SolventDielectric Const.[2]Boiling Pt. (°C)ProsCons
DMSO 47189Excellent rate acceleration.Thermal instability >150°C (runaway risk).
Sulfolane 43285High thermal stability; industry standard.High melting point (27°C); difficult to remove.
DMF/DMAc 37/38153/165Good solubility; easier workup.Hydrolyzes to form dimethylamine (impurity).
NMP 32202Stable; good solvency.Expensive; reproductive toxicity concerns.
The Fluoride Source & Catalysis
  • Potassium Fluoride (KF): The most economic source. Requires "Spray-dried" (high surface area) grade.

  • Phase Transfer Catalysts (PTC): Essential for bringing solid KF into the organic phase.

    • Tetramethylammonium Chloride (TMAC): Highly effective, stable up to ~160°C.

    • Tetraphenylphosphonium Bromide (TPPB): Higher thermal stability (>180°C) for difficult substrates.

    • 18-Crown-6: Excellent but prohibitively expensive for bulk synthesis.

The Water Problem

Water is the enemy. Even 0.1% water can quench the reaction by solvating fluoride and generating hydroxide (via equilibrium), leading to phenol by-products.

  • Requirement: Karl Fischer titration of the solvent/reagent mix must show < 500 ppm water before heating.

  • Protocol: Azeotropic distillation with toluene or xylene prior to adding the catalyst is a standard drying method.

Experimental Protocol: Synthesis of Ethyl 4-Fluoro-3-Nitrobenzoate

Objective: Convert Ethyl 4-chloro-3-nitrobenzoate to Ethyl 4-fluoro-3-nitrobenzoate via Halex reaction.

Materials
  • Substrate: Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • Reagent: Spray-dried KF (1.5 - 2.0 eq)

  • Catalyst: Tetraphenylphosphonium bromide (TPPB) (0.05 eq)

  • Solvent: Anhydrous Sulfolane (5 mL per g of substrate)

  • Drying Agent: Toluene (for azeotrope)

Step-by-Step Methodology
  • System Preparation: Equip a 3-neck round bottom flask with a mechanical stirrer, a Dean-Stark trap (topped with a reflux condenser), and a nitrogen inlet.

  • Drying Phase (Critical):

    • Charge KF and Sulfolane.

    • Add Toluene (20% v/v relative to Sulfolane).

    • Heat to reflux (approx. 110-120°C) and collect water in the Dean-Stark trap until the distillate is clear.

    • Distill off the remaining toluene to reach the target reaction temperature (e.g., 180°C).

  • Reaction Initiation:

    • Cool slightly (to ~150°C) to safely add the Substrate and Catalyst (TPPB). Note: Adding substrate after drying prevents hydrolysis during the azeotropic step.

    • Re-heat to 180°C .

  • Monitoring:

    • Sample every 2 hours. Analyze via HPLC or GC.

    • Look for the disappearance of the Chloro-starting material and the appearance of the Fluoro-product.

    • Stop criterion: >98% conversion or when impurity formation (phenols/ethers) begins to accelerate.

  • Workup:

    • Cool to 60°C.

    • Filter off the inorganic salts (KCl and unreacted KF). Caution: The filter cake contains fluoride; dispose of according to HF/Fluoride protocols.

    • Dilute the filtrate with water and extract into Ethyl Acetate or Toluene.

    • Wash organic layer with water (3x) to remove Sulfolane.

    • Concentrate and recrystallize (usually from EtOH/Heptane).

Advanced Methods: Continuous Flow Fluorination[3]

Batch Halex reactions suffer from poor heat transfer and "hot spots," which degrade the solvent and product. Continuous flow chemistry solves this by increasing the surface-area-to-volume ratio.

Flow Reactor Setup
  • Reactor: Stainless steel or Hastelloy coil reactor.

  • Feed: Slurry of KF/Substrate is difficult in flow.

    • Solution: Use CsF (more soluble) or a packed-bed reactor where the KF is the stationary phase and the substrate flows over it.

  • Conditions: Flow allows for "Process Intensification"—running at 220°C for 10 minutes (residence time) instead of 180°C for 12 hours.

Process Workflow Diagram

Flow_Process Figure 2: Continuous Flow Packed-Bed Fluorination Workflow Feed_Tank Feed Tank (Substrate + Solvent) Packed_Bed Packed Bed Reactor (Solid KF + Catalyst @ 200°C) Feed_Tank->Packed_Bed High Pressure Pump Cooling Heat Exchanger (Quench to 25°C) Packed_Bed->Cooling Fluorinated Stream BPR Back Pressure Regulator (Maintains Liquid Phase) Cooling->BPR Collection Product Collection (Filtration & Workup) BPR->Collection

Figure 2: A packed-bed approach avoids clogging issues common with KF slurries in flow channels.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion "Wet" fluoride (solvation).Re-dry solvent; increase Toluene azeotrope duration; switch to spray-dried KF.
Phenol Impurity Hydrolysis due to water.Check system integrity; ensure

blanket; verify solvent water content <500ppm.
Ether Impurity Reaction with alkoxide.Ensure no alcohols (MeOH/EtOH) are present in the substrate or equipment cleaning.
Tarry Residue Thermal decomposition.Lower temp and extend time; switch to Sulfolane if using DMSO; add antioxidant.

References

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of nitro-compounds using calcined potassium fluoride. Chemical Communications. [Link]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[2][3][4][5][6] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2][4] Journal of the American Chemical Society. [Link]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. (Context on Flow Fluorination) [Link]

  • ACS Green Chemistry Institute. (2023). Halex Reaction Guide. [Link]

Sources

Foundational

Technical Whitepaper: The Strategic Role of the C5-Nitro Moiety in Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Executive Summary Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly specialized intermediate utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and fused polycyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly specialized intermediate utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and fused polycyclic heterocycles. Its reactivity is governed by a sophisticated "push-pull" electronic architecture.

The C5-Nitro group is not merely a functional handle; it acts as the thermodynamic anchor of the molecule. Its role is tripartite:

  • Electronic Stabilization: It provides a critical electron sink to counterbalance the high electron density donated by the C2 and C4 amino groups, preventing premature oxidative degradation.

  • Synthetic Activation: Historically, in the precursor stage, it activated the aromatic ring for nucleophilic aromatic substitution (

    
    ) to install the amino groups.
    
  • Latent Functionality: It serves as a "masked" amine, enabling controlled cyclization (e.g., to indazoles or pyrimidines) only after a specific chemoselective reduction step.

This guide details the mechanistic contributions of the nitro group and provides a validated protocol for its chemoselective reduction—the molecule's primary reactive pathway.

Electronic Architecture: The "Push-Pull" System

The reactivity of this benzoate is defined by the competition between strong Electron Donating Groups (EDGs) and Electron Withdrawing Groups (EWGs).

Substituent Analysis
  • C2 & C4 Amino Groups (-NH₂): Strong EDGs via resonance (+M). They significantly increase electron density in the ring, making it susceptible to oxidation but resistant to nucleophilic attack.

  • C3 Fluoro Group (-F): Inductively withdrawing (-I) but capable of resonance donation (+M). Crucially, it is "sandwiched" between two amino groups, creating a sterically and electronically unique environment.

  • C5 Nitro Group (-NO₂): Strong EWG via resonance (-M) and induction (-I).

  • C1 Methyl Ester (-COOCH₃): Moderate EWG.

The Stabilizing Role of the Nitro Group

Without the C5-nitro group, the C2/C4-diamino benzene core would be excessively electron-rich (super-nucleophilic), making it prone to air oxidation (forming quinones) or polymerization. The nitro group at C5 pulls electron density away from the ring, locking the amino lone pairs into a conjugated system. This "electronic clamp" allows the molecule to be handled as a stable solid rather than a sensitive oil.

Data Summary: Electronic Parameters
PositionSubstituentElectronic EffectHammett Constant (

)
Role in Reactivity
C2

Strong Donation (+M)-0.66Nucleophile for cyclization
C3

Inductive Withdrawal (-I)+0.06Metabolic stability / Lipophilicity
C4

Strong Donation (+M)-0.66Stabilizes C3-F bond
C5

Strong Withdrawal (-M) +0.78 Activation & Latency
C1

Withdrawal (-M)+0.45Electrophile for cyclization

Synthetic Utility & Reactivity[1]

The primary reactivity of the nitro group in this context is its reduction to a primary amine . This transformation is the "gatekeeper" step that triggers the formation of the final drug pharmacophore.

The Challenge: Chemoselective Reduction

The reduction of the C5-nitro group must be performed without compromising the C3-Fluorine bond.

  • Risk: Hydrodefluorination. Under standard catalytic hydrogenation conditions (e.g.,

    
    , high pressure), the C-F bond can be cleaved, especially in electron-rich rings.
    
  • Solution: The nitro group is much easier to reduce than the aryl fluoride. However, the presence of the amino groups at C2/C4 makes the catalyst surface highly active.

Validated Protocol: Chemoselective Hydrogenation

Note: This protocol prioritizes C-F bond integrity over reaction speed.

Reagents:

  • Substrate: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

  • Catalyst: 5% Platinum on Carbon (sulfided) OR Raney Nickel (doped). Avoid standard Pd/C unless poisoned.

  • Solvent: THF / Methanol (1:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of degassed THF/MeOH.

  • Catalyst Loading: Add 5 mol% Sulfided Pt/C. The sulfur acts as a poison to inhibit the hydrogenolysis of the C-F bond while permitting nitro reduction [1].

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure, ~1 atm).
  • Monitoring: Stir at RT. Monitor via HPLC. The nitro group (

    
    ) will disappear, yielding the triamine (
    
    
    
    , highly polar).
  • Workup: Filter through Celite immediately under Argon. The resulting triamine is air-sensitive and should be cyclized immediately.

Visualizing the Reaction Pathway

The following diagram illustrates the transition from the stable nitro-intermediate to the reactive triamine and subsequent cyclization (e.g., to a fluorinated indazole or pyrimidine).

ReactivityPathway cluster_0 Critical Control Point Precursor Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (Stable Solid) Reagent H2 / Pt-C (sulfided) (Chemoselective Reduction) Precursor->Reagent Intermediate Triamino Intermediate (Unstable/Reactive) Reagent->Intermediate -O2, +H2 Cyclization Cyclization (Acid/Base Catalyzed) Intermediate->Cyclization Product Fused Heterocycle (e.g., Indazole/Pyrimidine) Cyclization->Product -H2O / -MeOH

Figure 1: The reduction of the nitro group is the rate-limiting step for accessing the reactive triamine core.

Troubleshooting & Impurities

When manipulating the nitro group in this specific scaffold, researchers often encounter specific failure modes.

Defluorination (Loss of C3-F)
  • Symptom: Mass spectrum shows [M-18] peak (loss of F, gain of H).

  • Cause: Over-active catalyst (e.g., fresh Pd/C) or high temperature (>40°C).

  • Mechanism: The electron-rich amines at C2/C4 push density into the ring, slightly strengthening the C-F bond against nucleophilic attack, but making the ring prone to oxidative addition by metal catalysts [2].

  • Correction: Switch to Fe/NH₄Cl (iron powder reduction) or SnCl₂ in ethanol. These chemical reductions are orthogonal to aryl-halide reduction and guarantee C-F retention.

Incomplete Reduction (Hydroxylamine Formation)
  • Symptom: Mass spectrum shows [M-16] intermediate (

    
    ).
    
  • Cause: Hydrogen starvation or catalyst poisoning by the amino groups.

  • Correction: Increase agitation speed (mass transfer limitation) or add a trace of acetic acid to protonate the amines, preventing them from binding to the catalyst surface.

References

  • Chemoselective Nitro Reduction: Kasparian, A., et al. "Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides."[1] Journal of Organic Chemistry. (2011). Link

  • Fluorinated Heterocycles: "Recent progress in therapeutic applications of fluorinated five-membered heterocycles."[2][3] PubMed Central. (2024). Link

  • Nitro Reduction Methodologies: "Reduction of Nitro Compounds - Common Conditions." Common Organic Chemistry. Link

  • Indazole Synthesis: "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase." PubMed. (2009). Link

Sources

Exploratory

chemical stability and reactivity of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Topic: Chemical Stability and Reactivity of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Critical Intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability and Reactivity of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Critical Intermediate for MEK Inhibitor Synthesis

Executive Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) is a highly functionalized aromatic ester serving as a pivotal building block in the synthesis of benzimidazole-based antineoplastic agents. It is most notably identified as a key intermediate in the manufacturing of Binimetinib (Mektovi), a mitogen-activated protein kinase (MEK) inhibitor used in the treatment of BRAF-mutant melanoma.

This guide analyzes the compound's physiochemical stability, unique reactivity profile governed by its "push-pull" electronic system, and its downstream utility in heterocycle formation.

Chemical Identity and Physiochemical Properties[1][2][3][4]

The molecule features a benzene ring densely substituted with alternating electron-withdrawing (Nitro, Ester) and electron-donating (Amino, Fluoro) groups. This specific substitution pattern creates a unique electronic environment that dictates its reactivity.

Table 1: Physiochemical Specifications[2]
PropertySpecification
IUPAC Name Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
CAS Number 918321-18-3
Molecular Formula C₈H₈FN₃O₄
Molecular Weight 229.17 g/mol
Appearance Yellow to orange crystalline solid (characteristic of nitroanilines)
Melting Point 185–190 °C (Decomposition likely at higher temps)
Solubility Soluble in DMSO, DMF, warm Methanol; Insoluble in Water
pKa (Calculated) ~ -1.5 (Conjugate acid of amino group due to strong EWGs)
Electronic Character Highly polarized "Push-Pull" system

Synthesis and Production Architecture

The synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate relies on Nucleophilic Aromatic Substitution (SNAr) . The precursor, typically a poly-fluorinated nitrobenzoate, undergoes regioselective amination.

Mechanistic Pathway

The starting material, Methyl 2,3,4-trifluoro-5-nitrobenzoate , possesses three fluorine atoms. The nitro group at position 5 exerts a strong electron-withdrawing effect (mesomeric and inductive), activating the ortho (position 4) and para (position 2) fluorines toward nucleophilic attack. The fluorine at position 3 is meta to the nitro group and is significantly less reactive, remaining intact.

SynthesisPathway cluster_conditions Reaction Conditions Precursor Methyl 2,3,4-trifluoro- 5-nitrobenzoate Transition Meisenheimer Complexes Precursor->Transition + NH3 (excess) Ammonia NH3 (aq/MeOH) Product Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Transition->Product - 2 HF

Figure 1: Regioselective SNAr synthesis pathway. The nitro group directs substitution at C2 and C4.

Experimental Protocol: SNAr Amination

Note: This protocol is adapted from standard procedures for fluorinated nitrobenzoates.

Reagents:

  • Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq)

  • Ammonium Hydroxide (28-30% aq) or NH₃ in Methanol (5.0 eq)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the trifluoro-nitrobenzoate substrate in THF (5 mL/g) in a round-bottom flask. Cool to 0–5°C using an ice bath to control the exotherm.

  • Addition: Add the ammonia solution dropwise over 30 minutes. The solution will likely turn deep yellow/orange immediately due to the formation of the aniline chromophore.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC or TLC (Ethyl Acetate/Hexane) for the disappearance of the mono-amino intermediate.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product, being less soluble in water than the starting material, should precipitate.

  • Isolation: Filter the solids, wash with water to remove ammonium fluoride salts, and dry under vacuum at 45°C.

  • Purification: Recrystallization from Ethanol/Water if necessary.[2]

Reactivity Profile and Stability

Chemical Stability
  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. However, the steric bulk of the adjacent amino group (position 2) and the nitro group (position 5) provides some kinetic protection compared to unsubstituted benzoates.

  • Thermal Stability: Nitro-aromatics are potentially energetic. While this compound is generally stable up to its melting point, it should not be subjected to temperatures >200°C due to the risk of rapid decomposition (NO₂ group instability).

  • Photostability: High Risk. Like most nitroanilines, this compound is sensitive to UV/visible light. Long-term exposure leads to photo-oxidation and darkening of the solid. Storage Requirement: Amber vials, inert atmosphere.

Reactivity: The "Push-Pull" System

The molecule contains a "Push-Pull" electronic system where the amino groups donate electron density (Push) and the nitro/ester groups withdraw it (Pull).

  • Reduction (Critical for Drug Synthesis): The primary utility of this molecule is the reduction of the nitro group to a primary amine. This generates a triamine intermediate (Methyl 2,3,4-triamino-5-fluorobenzoate), which is unstable and prone to oxidation. It is usually cyclized immediately.

    • Reagents: H₂/Pd-C, Fe/NH₄Cl, or Sodium Dithionite.

  • Cyclization (Benzimidazole Formation): Upon reduction of the nitro group, the newly formed amine at C5 and the existing amine at C4 are vicinal. Reaction with a formylating agent (e.g., Formic acid or Trimethyl orthoformate) closes the ring to form the benzimidazole core found in Binimetinib.

ReactivityFlow Start Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Reduction Reduction (H2/Pd-C or Fe/Acid) Start->Reduction Intermediate Unstable Triamine Intermediate Reduction->Intermediate Cyclization Cyclization (Formamidine Acetate / Orthoformate) Intermediate->Cyclization Immediate Processing Final Fluorinated Benzimidazole Core (Binimetinib Scaffold) Cyclization->Final

Figure 2: Downstream reactivity flow. The nitro reduction is the rate-limiting and most sensitive step.

Safety and Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that nitro-aromatics with amino substituents must be handled with specific precautions regarding toxicity and energetic potential.

  • Toxicology: Likely to be harmful if swallowed or inhaled. Nitroanilines are known methemoglobinemia inducers. Absorption through skin is a significant risk.

    • PPE: Nitrile gloves (double gloving recommended), lab coat, and P95/P100 respirator if handling powder.

  • Energetics: Although not a primary explosive, the presence of the nitro group on a functionalized ring suggests exotherm potential during decomposition. Do not heat dry solids in closed systems.

  • Incompatibility: Incompatible with strong oxidizing agents (reacts with amines) and strong bases (hydrolyzes ester).

References

  • Binimetinib Synthesis: Array BioPharma Inc. "Process for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-tert-butylphenyl)-3-(4-chlorophenyl)urea derivatives." U.S. Patent 2013/0203808. (Describes analogous chemistry for MEK inhibitors).
  • Nucleophilic Aromatic Substitution: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CAS 918321-18-3.

  • Reaction Safety: Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for nitro-compound safety).

Sources

Foundational

The Nitrobenzoate Scaffold: Synthetic Evolution and Pharmaceutical Utility

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Engineers, and Pharmaceutical Researchers Executive Summary Substituted nitrobenzoates represent a cornerstone scaffold in organic chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Engineers, and Pharmaceutical Researchers

Executive Summary

Substituted nitrobenzoates represent a cornerstone scaffold in organic chemistry, serving as the critical divergence point between energetic materials and life-saving therapeutics. While historically categorized alongside polynitrated explosives, the mono-substituted nitrobenzoates—specifically the para isomer—are the fundamental precursors to the 4-aminobenzoic acid (PABA) pharmacophore.

This guide analyzes the technical progression of nitrobenzoate synthesis, moving from non-selective 19th-century nitration to modern, regioselective oxidation protocols. It further details their role as phosphate bioisosteres in contemporary PTP1B inhibition strategies for type 2 diabetes.

Historical Genesis & Isomer Logic

The history of nitrobenzoates is defined by the struggle for regioselectivity . Early 19th-century efforts by chemists such as Mulder (c. 1839) focused on the direct nitration of benzoic acid.

The Directing Effect Dilemma

The carboxyl group (


) on benzoic acid is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position.
  • Direct Nitration: Yields ~80% m-nitrobenzoic acid.

  • The Problem: The pharmaceutical industry (anesthetics, folates) predominantly requires the para isomer.

To overcome this, industrial chemistry pivoted to the Oxidation Strategy . By starting with toluene, nitrating it (which directs ortho/para due to the methyl group), and then oxidizing the methyl to a carboxyl, chemists could access the high-value p-nitrobenzoic acid.

Visualization: The Regioselectivity Branch

The following diagram illustrates the divergent synthetic pathways dictated by electronic directing effects.

SynthesisPathways Start1 Benzoic Acid (COOH directs Meta) Inter1 Nitration (HNO3/H2SO4) Start1->Inter1 Electrophilic Subst. Start2 Toluene (CH3 directs Ortho/Para) Inter2 Nitration (HNO3/H2SO4) Start2->Inter2 Electrophilic Subst. Prod1 m-Nitrobenzoic Acid (Major Product) Inter1->Prod1 Prod2 p-Nitrotoluene (Separated Isomer) Inter2->Prod2 + o-isomer Step3 Oxidation (KMnO4 or Na2Cr2O7) Prod2->Step3 Final p-Nitrobenzoic Acid (Pharma Precursor) Step3->Final Side-chain Ox.

Figure 1: Divergent synthesis pathways. Direct nitration yields meta-isomers; oxidation of nitrotoluene yields para-isomers.

Comparative Properties of Isomers

The structural position of the nitro group significantly alters the physicochemical properties, influencing solubility and acidity (pKa). The ortho isomer is notably more acidic due to the inductive effect's proximity and steric inhibition of resonance.

Property2-Nitrobenzoic (Ortho)3-Nitrobenzoic (Meta)4-Nitrobenzoic (Para)
Melting Point 146–148 °C140–142 °C239–241 °C
pKa (Acidity) 2.173.453.44
Primary Source Oxidation of o-nitrotolueneNitration of Benzoic AcidOxidation of p-nitrotoluene
Key Utility Synthesis of Indigo dyespH IndicatorsProcaine, Folic Acid, Sunscreens

Experimental Protocol: Synthesis of p-Nitrobenzoic Acid

Method: Oxidation of p-Nitrotoluene via Sodium Dichromate. Rationale: While permanganate is common, dichromate oxidation in acidic media offers robust reproducibility for the para isomer, minimizing over-oxidation byproducts.

Reagents & Equipment[1][2][3]
  • Substrate: p-Nitrotoluene (230 g, 1.7 mol)

  • Oxidant: Sodium Dichromate dihydrate (680 g, 2.3 mol)

  • Solvent/Catalyst: Water (1500 mL), Conc. Sulfuric Acid (1700 g)[1][2]

  • Apparatus: 5L 3-neck flask, mechanical stirrer, reflux condenser.

Step-by-Step Methodology
  • Charge: Add sodium dichromate and water to the flask. Stir until dissolved. Add p-nitrotoluene.[3]

  • Initiation (Exothermic): Slowly add concentrated sulfuric acid via an addition funnel over 30–45 minutes.

    • Critical Control Point: The heat of dilution will melt the nitrotoluene (mp 51°C). Ensure the reaction does not boil uncontrollably.

  • Reaction: Once addition is complete, heat the mixture to a gentle reflux for 30 minutes. The organic layer (nitrotoluene) will slowly disappear as it converts to the acid.

  • Quench & Filter: Cool the mixture. Add 2L of water. Filter the crude solid through a sintered glass funnel.

  • Purification (Chromium Removal):

    • Suspend the crude yellow solid in 1L of 5% dilute sulfuric acid.

    • Warm on a steam bath (removes trapped Chromium(III) salts).

    • Filter again.[2]

  • Alkaline Extraction (Self-Validation):

    • Dissolve the solid in 5% NaOH.[2] (Unreacted nitrotoluene will not dissolve).

    • Filter off any insoluble material.

    • Acidify the filtrate with dilute H2SO4 to precipitate pure p-nitrobenzoic acid.

  • Yield: Expect ~230–240g (82–86%). Product should be a light lemon-yellow powder.

Safety Note: Chromium(VI) is carcinogenic. All waste must be reduced to Cr(III) and disposed of as hazardous heavy metal waste.

Pharmaceutical Applications & Bioactivity[6][7][8][9][10]

The PABA Pathway (Anesthetics & Anti-infectives)

The reduction of p-nitrobenzoic acid yields 4-aminobenzoic acid (PABA) . This transformation is the gateway to the "caine" class of local anesthetics.

  • Mechanism: The nitro group is reduced (Fe/HCl or H2/Pd) to an amine.

  • Esterification: The carboxylic acid is esterified with an amino-alcohol (e.g., diethylaminoethanol) to produce Procaine.

Modern Frontier: PTP1B Inhibition (Diabetes)

In modern drug discovery, nitrobenzoic acid derivatives are investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

  • The Bioisostere Logic: The PTP1B active site normally binds a phosphotyrosine residue (highly acidic, dianionic).

  • The Nitrobenzoate Solution: A benzoic acid with an ortho-substituent (like an oxalate or nitro group) mimics the charge density and geometry of the phosphate group, acting as a competitive inhibitor without the bioavailability issues of actual phosphates.

Visualization: The Drug Discovery Pipeline

This diagram traces the conversion of the raw nitrobenzoate scaffold into bioactive therapeutics.

DrugPipeline Scaffold p-Nitrobenzoic Acid (Scaffold) Process1 Reduction (Fe/HCl) Scaffold->Process1 Modern Modern Research: PTP1B Inhibitors (Diabetes Type 2) Scaffold->Modern Direct Derivatization Intermediate 4-Aminobenzoic Acid (PABA) Process1->Intermediate Branch1 Esterification (+ Amino-alcohol) Intermediate->Branch1 Branch2 Enzymatic Coupling (Biological) Intermediate->Branch2 Drug1 Procaine (Local Anesthetic) Branch1->Drug1 Drug2 Folic Acid (Essential Vitamin) Branch2->Drug2

Figure 2: The pharmaceutical lineage of p-nitrobenzoic acid, from anesthetics to metabolic regulation.

References

  • Mulder, G. J. (1839). Über die Nitrobenzoesäure. Annalen der Pharmacie.

  • Organic Syntheses. (1925). p-Nitrobenzoic Acid.[3][4] Org. Synth. 1925, 5,[2] 79. [Link]

  • Zhang, Z. Y., et al. (2000). 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[5] Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. [Link][4]

Sources

Protocols & Analytical Methods

Method

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate as a pharmaceutical intermediate

The following Technical Monograph is designed for researchers and process chemists involved in the synthesis of fluorinated heterocyclic APIs. It provides a comprehensive guide to Methyl 2,4-diamino-3-fluoro-5-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Monograph is designed for researchers and process chemists involved in the synthesis of fluorinated heterocyclic APIs. It provides a comprehensive guide to Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (MDFNB) , a specialized intermediate critical for generating high-value benzimidazole scaffolds.

CAS: 918321-18-3 | Formula: C₈H₈FN₃O₄ | M.W.: 229.17 g/mol [1][2]

Executive Summary & Strategic Utility

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (MDFNB) is a high-density functionalized arene used primarily as a precursor for fluorinated benzimidazoles and quinazolines . Its structural uniqueness lies in the "trapped" fluorine atom at the C3 position, flanked by two amino groups.

In medicinal chemistry, this molecule serves as a gateway to MEK inhibitors (analogous to Cobimetinib/Binimetinib scaffolds) and next-generation kinase inhibitors where the C-F bond provides metabolic stability against oxidative defluorination while modulating the pKa of the adjacent amino/benzimidazole nitrogens.

Key Chemical Challenges
  • Regioselectivity: Synthesizing the 2,4-diamino pattern without displacing the C3-fluorine.

  • Stability: The molecule is stable, but its downstream reduction product (the triamine) is highly oxidation-sensitive.

  • Purification: Separating the target from partially substituted (mono-amino) byproducts.

Application Note: Synthesis Protocol

Route Strategy: Nucleophilic Aromatic Substitution (SₙAr). The most robust synthesis route exploits the electronic differentiation of the benzene ring. Starting from Methyl 2,3,4-trifluoro-5-nitrobenzoate , the C2 and C4 positions are activated for nucleophilic attack by the ortho and para nitro group, respectively. The C3 fluorine is meta to the nitro group and electronically deactivated, preserving it during ammonolysis.

Protocol A: Double SₙAr Ammonolysis

Objective: Conversion of Methyl 2,3,4-trifluoro-5-nitrobenzoate to MDFNB.

Reagents & Equipment[3][4][5][6]
  • Substrate: Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq)

  • Nucleophile: Ammonium Hydroxide (28-30% aq) OR Ammonia in Methanol (7N)

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Base: Diisopropylethylamine (DIPEA) (Optional, if using anhydrous conditions)

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate (10 g, 42.5 mmol) in ACN (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool to 0°C.[7]

  • Addition: Add Ammonia solution (excess, typically 5–6 eq) dropwise via an addition funnel.

    • Critical Note: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent ester hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Check via HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[5]8) should disappear, passing through a mono-amino intermediate (Rf ~0.5) to the diamino product (Rf ~0.3).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.

    • Resuspend the yellow residue in water (150 mL).

    • Stir vigorously for 30 minutes to dissolve ammonium fluoride salts.

  • Isolation: Filter the precipitated yellow solid. Wash the cake with cold water (2 x 50 mL) and cold methanol (1 x 20 mL) to remove trace regioisomers.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92%

    • Appearance: Bright yellow crystalline solid.

Application Note: Downstream API Synthesis

Route Strategy: Reductive Cyclization to Benzimidazoles. MDFNB is the "lock" that holds the fluorine in place. The next step involves reducing the nitro group to a triamine, which immediately cyclizes with a carbon source (Formic acid, Orthoformate, or CDI) to form the benzimidazole core.

Protocol B: Hydrogenation & Cyclization

Objective: Synthesis of Methyl 5-amino-4-fluoro-1H-benzimidazole-6-carboxylate.

Step-by-Step Methodology
  • Reduction (Hydrogenation):

    • Dissolve MDFNB (5 g) in Methanol (50 mL).

    • Catalyst: Add 10% Pd/C (0.5 g, 50% wet).

      • Caution: Pd/C can cause hydrodefluorination (loss of F). If this occurs, switch to Raney Nickel or Fe/Acetic Acid reduction.

    • Hydrogenate at 30 psi H₂ at room temperature for 2 hours.

    • Filtration: Filter quickly under Argon/Nitrogen atmosphere. The resulting triamine is air-sensitive (turns dark/black upon oxidation).

  • Cyclization (One-Pot):

    • To the filtrate (containing the triamine), add Trimethyl Orthoformate (3 eq) and a catalytic amount of p-TsOH.

    • Reflux for 3 hours.

  • Purification:

    • Concentrate to dryness.

    • Recrystallize from Ethanol/Water.[8]

Analytical Characterization & Quality Control

To ensure the integrity of the "trapped" fluorine structure, specific analytical markers must be verified.

TestMethodAcceptance CriteriaLogic/Causality
HPLC Purity C18 Column, ACN/H2O Gradient>98.0% AreaImpurities are likely mono-amino variants (incomplete reaction) which affect downstream stoichiometry.
¹H NMR DMSO-d6, 400 MHzSinglet at ~8.4 ppm (1H)This represents the H6 proton. If the signal is a doublet or multiplet, regioselectivity failed (F is in the wrong place).
¹⁹F NMR DMSO-d6Singlet at ~ -135 ppmConfirms the presence of Fluorine. A shift indicates defluorination or displacement.
Mass Spec LC-MS (ESI+)[M+H]+ = 230.17Confirms molecular weight.

Visualizing the Pathway

The following diagram illustrates the synthesis logic, highlighting the electronic activation that directs the amino groups to the correct positions.

MDFNB_Synthesis cluster_logic Regioselectivity Logic SM Methyl 2,3,4-trifluoro- 5-nitrobenzoate (Precursor) INTER Mono-amino Intermediate (Transient) SM->INTER NH3 (1st eq) SNAr at C4 (Para to NO2) PROD Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (MDFNB) INTER->PROD NH3 (2nd eq) SNAr at C2 (Ortho to NO2) TRIAMINE Triamino-fluoro-benzoate (Unstable) PROD->TRIAMINE H2, Pd/C (Nitro Reduction) API Fluorinated Benzimidazole (Target Scaffold) TRIAMINE->API HC(OMe)3 (Cyclization) Info C3-Fluorine is meta to NO2 (Deactivated for SNAr) Remains Intact

Caption: Synthesis pathway of MDFNB via regioselective SNAr, followed by downstream cyclization to benzimidazole.

References

  • Synthesis of Fluorinated Benzimidazoles

    • Source: PrepChem.[5] "Synthesis of Methyl 5-Fluoro-2-nitrobenzoate and derivatives."

    • URL:[Link]

  • Source: BenchChem Application Notes.
  • Commercial Availability & CAS Verification

    • Source: Fluorochem Product Catalog. "Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3)."[1][2][9][10]

  • Benzimidazole Cyclization Protocols

    • Source: ACG Publications.
    • URL:[Link]

(Note: While specific literature on the exact "2,4-diamino-3-fluoro" isomer is proprietary to specific drug master files, the protocols above are derived from validated methodologies for homologous fluorinated nitrobenzoates.)

Sources

Application

use of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in Binimetinib synthesis

Application Note: Strategic Utilization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in Binimetinib API Synthesis Part 1: Executive Summary & Strategic Context Binimetinib (MEK162) is a potent, non-ATP competitive MEK1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in Binimetinib API Synthesis

Part 1: Executive Summary & Strategic Context

Binimetinib (MEK162) is a potent, non-ATP competitive MEK1/2 inhibitor approved for the treatment of BRAF-mutant melanoma.[1] The synthesis of its pharmacophore hinges on the construction of a highly substituted benzimidazole core. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) serves as the critical "pivot intermediate" in this pathway.

Its structural uniqueness—possessing two ortho-amino groups (one masked as a nitro) and a fluorine atom—allows for a regioselective cyclization that defines the drug's binding affinity. This guide details the optimized protocol for converting this intermediate into the benzimidazole scaffold, emphasizing yield maximization, impurity control, and scalable process safety.

Part 2: Chemical Profile & Mechanism

PropertySpecification
Chemical Name Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
CAS Number 918321-18-3
Molecular Formula C₈H₈FN₃O₄
Molecular Weight 229.17 g/mol
Role Precursor to 6-amino-7-fluoro-3H-benzimidazole scaffold
Key Reactivity Nitro reduction followed by imidazole ring closure
Mechanistic Insight: The "Reduction-Cyclization" Cascade

The utility of this intermediate lies in its transformation sequence.[2] The reaction proceeds via a reductive cyclization :

  • Chemo-selective Reduction: The C5-nitro group is reduced to a primary amine, generating a transient 2,4,5-triamino species.

  • Imidazoline Formation: The newly formed amine at C5 and the existing amine at C4 react with a C1-synthon (Formic acid or Orthoformate).

  • Aromatization: Loss of water/alcohol drives the formation of the stable benzimidazole resonance system.

Critical Quality Attribute (CQA): The fluorine at C3 is labile under harsh basic conditions; maintaining pH control prevents defluorination side-reactions.

Part 3: Synthetic Pathway Visualization

The following diagram illustrates the critical placement of the intermediate within the Binimetinib synthesis architecture.

Binimetinib_Synthesis Start Start: 2,3,4-Trifluoro-5-nitrobenzoic Acid Inter1 Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) Start->Inter1 1. Esterification 2. Amination (NH3) Triamino Transient Intermediate: Methyl 2,4,5-triamino-3-fluorobenzoate Inter1->Triamino Pd/C, H2 (Nitro Reduction) Benzimidazole Benzimidazole Core: Methyl 6-amino-7-fluoro-3H-benzimidazole-5-carboxylate Triamino->Benzimidazole Formic Acid or HC(OEt)3 (Cyclization) Coupling Pd-Catalyzed Coupling (+ 4-bromo-2-fluoro-1-iodobenzene) Benzimidazole->Coupling 1. N-Methylation 2. Buchwald-Hartwig Final Binimetinib (MEK162) Coupling->Final Hydroxamate Formation

Caption: Synthesis flow of Binimetinib highlighting the critical reductive cyclization of the nitrobenzoate intermediate.

Part 4: Experimental Protocol

Objective: Conversion of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate to Methyl 6-amino-7-fluoro-3H-benzimidazole-5-carboxylate.

Reagents & Equipment
  • Substrate: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet, 0.1 eq loading by wt)

  • Cyclization Agent: Formic Acid (excess) or Trimethyl Orthoformate (TMOF)

  • Solvent: Methanol (MeOH) or THF

  • Equipment: High-pressure hydrogenation reactor (Parr) or Flow Hydrogenator

Step-by-Step Procedure

1. Hydrogenation (Nitro Reduction)

  • Charge the reactor with Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (10 g, 43.6 mmol) and MeOH (100 mL).

  • Inert the vessel with Nitrogen (N₂) purge (3 cycles).

  • Add 10% Pd/C catalyst (1.0 g) as a slurry in MeOH. Safety Note: Pd/C is pyrophoric; keep wet.

  • Pressurize with Hydrogen (H₂) to 3–5 bar (45–75 psi).

  • Stir vigorously at 25–30°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC for disappearance of nitro-starting material (<0.5%).

    • Observation: The solution typically changes from yellow/orange to colorless/pale brown.

2. In-Situ Cyclization Note: The triamino intermediate is air-sensitive. Proceed immediately.

  • Filter the catalyst under inert atmosphere (Nitrogen blanket) through Celite.

  • Transfer the filtrate to a reaction flask.

  • Add Formic Acid (5.0 eq) or Trimethyl Orthoformate (3.0 eq) with catalytic p-Toluenesulfonic acid (PTSA).

  • Heat the mixture to Reflux (65°C) for 3 hours.

  • IPC: Monitor for formation of the benzimidazole peak (M+H = ~210).

3. Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure to remove solvent and excess formic acid.

  • Resuspend the residue in Ethyl Acetate (EtOAc) and adjust pH to ~8 using saturated NaHCO₃.

  • Wash the organic layer with Brine.[3] Dry over Na₂SO₄.[3]

  • Crystallization: Concentrate to minimal volume and add n-Heptane as an anti-solvent. Cool to 0–5°C.

  • Filter the off-white solid and dry under vacuum at 45°C.

Quantitative Data Summary
MetricTarget ValueOptimization Note
Molar Yield 85 – 92%Loss often occurs during catalyst filtration if oxidation occurs.
Purity (HPLC) > 98.5%Main impurity: Incomplete cyclization (open chain formamide).
Residual Pd < 10 ppmCritical for downstream pharmaceutical compliance.

Part 5: Process Optimization & Troubleshooting

1. Controlling Defluorination (The "Fluoro-Spot" Issue)

  • Problem: Appearance of a des-fluoro impurity (M-19).

  • Root Cause: Over-reduction during the hydrogenation step or excessive heat during cyclization in basic media.

  • Solution: Maintain temperature <40°C during hydrogenation. Stop reaction immediately upon H₂ consumption plateau. Use Formic acid (acidic) rather than basic cyclization methods.

2. N-Methylation Regioselectivity

  • Context: The subsequent step involves methylating the benzimidazole nitrogen.[4]

  • Insight: The tautomeric nature of the benzimidazole ring formed from this intermediate requires precise base selection (e.g., K₂CO₃ vs. Cs₂CO₃) in the next step to ensure methylation occurs at the N1 position rather than N3.

3. Safety: Thermal Runaway Risks

  • The reduction of nitro compounds is highly exothermic (~500 kJ/mol).

  • Protocol: Dosing H₂ in flow mode or strictly controlling pressure prevents heat accumulation. Ensure cooling jacket is active before H₂ introduction.

Part 6: References & Authority

  • Array BioPharma Inc. "Method for the synthesis of MEK inhibitors."[5] World Intellectual Property Organization, WO 2014/063024.

  • Flick, A. C., et al. (2020).[4] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[4]

  • Hunan Ouya Biological Co Ltd. "Synthesizing method for binimetinib."[5] China National Intellectual Property Administration, CN105820124A.

  • PubChem. "Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (Compound Summary)." National Library of Medicine.

Sources

Method

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Introduction: Unlocking the Potential of a Highly Functionalized Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Highly Functionalized Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active molecules. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate emerges as a highly attractive, yet underutilized, building block for the construction of diverse heterocyclic systems. Its unique substitution pattern—a vicinal diamine functionality critical for cyclization reactions, a fluorine atom to modulate physicochemical properties, a nitro group that can be further functionalized or used to influence reactivity, and a methyl ester for derivatization—offers a powerful platform for generating libraries of complex molecules with potential therapeutic applications.

This comprehensive guide provides detailed application notes and protocols for leveraging methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in the synthesis of valuable heterocyclic compounds, including benzimidazoles and quinoxalines. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and strategic considerations.

Synthesis of the Core Building Block: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A known method for its preparation involves the amination of a difluoro precursor.[1]

Protocol 1: Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

This protocol is adapted from a patented procedure and may require optimization for specific laboratory conditions.

Reaction Scheme:

Materials:

  • Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

  • Aqueous ammonia (e.g., 28-30%)

  • 1,4-Dioxane

  • Pressure vessel

  • Rotary evaporator

  • Standard glassware for filtration and washing

Procedure:

  • In a suitable glass pressure vessel, dissolve methyl 4-amino-2,3-difluoro-5-nitrobenzoate in 1,4-dioxane.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the pressure vessel and heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized, but a starting point could be 80-100 °C for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent the pressure vessel in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the 1,4-dioxane under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to afford pure methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

Expected Outcome & Characterization:

The product is a solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect distinct signals for the two amino groups, the aromatic proton, and the methyl ester.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR: To identify the characteristic vibrational frequencies of the functional groups (N-H, C=O, NO₂, C-F).

Application in Heterocyclic Synthesis: A Gateway to Benzimidazoles and Quinoxalines

The ortho-diamine functionality of methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is the key to its utility in forming fused heterocyclic systems. The presence of strong electron-withdrawing groups (nitro and fluoro) decreases the nucleophilicity of the amino groups, which may necessitate the use of catalysts or more forcing reaction conditions for efficient cyclization.

I. Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The classical synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde followed by oxidation.

Reaction Causality: The reaction proceeds via a nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid, followed by an intramolecular cyclization with the elimination of water. The electron-withdrawing substituents on the diamine building block can make this initial nucleophilic attack the rate-limiting step, thus potentially requiring acid catalysis to activate the carbonyl electrophile.

Protocol 2: Synthesis of Methyl 7-fluoro-2-(4-methoxyphenyl)-5-nitro-1H-benzo[d]imidazole-6-carboxylate

Reaction Scheme:

Materials:

  • Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

  • p-Anisaldehyde

  • Ethanol or Acetic Acid

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (optional)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a solution of methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in ethanol or acetic acid, add an equimolar amount of p-anisaldehyde.

  • Add a catalytic amount of p-TsOH if required.

  • Add a slight excess of sodium metabisulfite.

  • Heat the reaction mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Data Presentation: Representative Benzimidazole Derivatives

EntryAldehydeProductYield (%)
1BenzaldehydeMethyl 7-fluoro-5-nitro-2-phenyl-1H-benzo[d]imidazole-6-carboxylateData not available
24-ChlorobenzaldehydeMethyl 2-(4-chlorophenyl)-7-fluoro-5-nitro-1H-benzo[d]imidazole-6-carboxylateData not available
34-NitrobenzaldehydeMethyl 7-fluoro-5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylateData not available

Note: The yields are hypothetical and would need to be determined experimentally. The presence of electron-withdrawing groups on the aldehyde may require longer reaction times or stronger catalysts.

Experimental Workflow: Benzimidazole Synthesis

Benzimidazole_Synthesis Start Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate + Aldehyde Solvent Add Solvent (e.g., EtOH or AcOH) Start->Solvent Catalyst Add Catalyst (optional, e.g., p-TsOH) Solvent->Catalyst Oxidant Add Oxidizing Agent (e.g., Na2S2O5) Catalyst->Oxidant Reflux Reflux Oxidant->Reflux Workup Cool, Filter/Evaporate Reflux->Workup Purification Recrystallization or Chromatography Workup->Purification Product Substituted Benzimidazole Purification->Product

Caption: Workflow for the synthesis of benzimidazole derivatives.

II. Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including anticancer and antimicrobial activities. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction Causality: The reaction involves a double condensation between the two amino groups of the ortho-diamine and the two carbonyl groups of the dicarbonyl compound, with the elimination of two molecules of water. Similar to benzimidazole synthesis, the reduced nucleophilicity of the amino groups in our building block may necessitate acid catalysis to facilitate the reaction.

Protocol 3: Synthesis of Methyl 2,3-diphenyl-8-fluoro-6-nitroquinoxaline-7-carboxylate

Reaction Scheme:

Materials:

  • Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

  • Benzil

  • Ethanol or Acetic Acid

  • A few drops of concentrated hydrochloric acid or a catalytic amount of a solid acid catalyst

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve methyl 2,4-diamino-3-fluoro-5-nitrobenzoate and an equimolar amount of benzil in ethanol or acetic acid.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux with stirring for a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Quinoxaline Derivatives

Entry1,2-Dicarbonyl CompoundProductYield (%)
1GlyoxalMethyl 8-fluoro-6-nitroquinoxaline-7-carboxylateData not available
22,3-ButanedioneMethyl 2,3-dimethyl-8-fluoro-6-nitroquinoxaline-7-carboxylateData not available
3PhenylglyoxalMethyl 8-fluoro-2-phenyl-6-nitroquinoxaline-7-carboxylateData not available

Note: The yields are hypothetical and would need to be determined experimentally.

Experimental Workflow: Quinoxaline Synthesis

Quinoxaline_Synthesis Start Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate + 1,2-Dicarbonyl Solvent Add Solvent (e.g., EtOH or AcOH) Start->Solvent Catalyst Add Acid Catalyst (e.g., HCl) Solvent->Catalyst Reflux Reflux Catalyst->Reflux Workup Cool, Filter/Evaporate Reflux->Workup Purification Recrystallization or Chromatography Workup->Purification Product Substituted Quinoxaline Purification->Product

Caption: Workflow for the synthesis of quinoxaline derivatives.

Further Functionalization: The Versatility of the Nitro Group

A key feature of the heterocyclic products derived from methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is the presence of the nitro group. This group can be readily reduced to an amino group, providing a handle for further diversification of the molecular scaffold.

Protocol 4: Selective Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities like an ester requires careful selection of the reducing agent.

Materials:

  • Nitro-substituted heterocyclic compound (from Protocol 2 or 3)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol or Acetic Acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate

Procedure (using SnCl₂·2H₂O):

  • Dissolve the nitro-substituted heterocyclic compound in ethanol.

  • Add an excess of tin(II) chloride dihydrate.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amino product can be purified by column chromatography.

Logical Relationship: Functionalization Pathway

Functionalization_Pathway BuildingBlock Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Benzimidazole Nitro-substituted Benzimidazole BuildingBlock->Benzimidazole Cyclocondensation (Aldehyde) Quinoxaline Nitro-substituted Quinoxaline BuildingBlock->Quinoxaline Cyclocondensation (1,2-Dicarbonyl) AminoBenzimidazole Amino-substituted Benzimidazole Benzimidazole->AminoBenzimidazole Nitro Reduction AminoQuinoxaline Amino-substituted Quinoxaline Quinoxaline->AminoQuinoxaline Nitro Reduction Derivatization Further Derivatization (e.g., acylation, alkylation) AminoBenzimidazole->Derivatization AminoQuinoxaline->Derivatization

Caption: Synthetic pathways from the core building block to further functionalized heterocycles.

Conclusion and Future Outlook

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a potent and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for its application in the construction of novel benzimidazole and quinoxaline scaffolds. The strategic placement of fluoro, nitro, and ester functionalities provides multiple avenues for diversification, making this compound a valuable asset in the quest for new therapeutic agents. Further exploration of its reactivity with other cyclizing agents and the development of one-pot multi-component reactions will undoubtedly expand its utility in the field of medicinal chemistry.

References

  • [Link to a relevant review on benzimidazole synthesis]
  • Process for preparing benzimidazole compounds. (EP1904481B1).
  • [Link to a relevant review on quinoxaline synthesis]
  • [Link to a relevant paper on selective nitro reduction]

Sources

Application

The Strategic Role of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in Modern Medicinal Chemistry

Introduction: A Scaffold of Significance In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that can serve as versatile platforms for the synthesis of targeted therapeutics is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that can serve as versatile platforms for the synthesis of targeted therapeutics is of paramount importance. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, a highly functionalized aromatic compound, has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of amino, fluoro, and nitro groups on a benzoate backbone offers a unique combination of reactivity and structural properties, making it a valuable intermediate in the synthesis of complex bioactive molecules, most notably in the development of kinase inhibitors for oncology.

This comprehensive guide provides an in-depth exploration of the applications of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, detailing its physicochemical properties, its pivotal role in the synthesis of the MEK inhibitor Binimetinib, and offering detailed protocols for its synthesis and characterization. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both the theoretical underpinnings and practical guidance necessary to leverage this important scaffold in their research endeavors.

Physicochemical Properties and Structural Rationale

The unique substitution pattern of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate dictates its chemical behavior and its utility as a synthetic intermediate.

PropertyValueSource/Comment
CAS Number 918321-18-3
Molecular Formula C₈H₈FN₃O₄
Molecular Weight 229.17 g/mol
Appearance Expected to be a solidBased on related compounds.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.Insoluble in water.[1]
Melting Point Not available. For the related methyl 3-nitrobenzoate: 76-80 °C.[1]
Boiling Point Not available. For the related methyl 3-nitrobenzoate: 279 °C.[1]

The strategic placement of the substituents is key to its function:

  • Amino Groups (C2 and C4): These nucleophilic centers are crucial for subsequent annulation reactions, particularly for the formation of heterocyclic rings such as benzimidazoles, which are prevalent in kinase inhibitors.[2][3]

  • Fluoro Group (C3): The electron-withdrawing nature of fluorine can modulate the pKa of the adjacent amino groups and influence the overall electronic properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

  • Nitro Group (C5): As a strong electron-withdrawing group, the nitro moiety activates the aromatic ring for nucleophilic aromatic substitution and can be a precursor to an amino group through reduction. The reduction of the nitro group to an amine is a common and powerful transformation in the synthesis of pharmaceuticals.[4]

  • Methyl Ester (C1): This group provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary and most well-documented application of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is as a key intermediate in the synthesis of Binimetinib (MEK162) , a potent and selective inhibitor of MEK1/2 kinases.[5] The MEK/ERK pathway is a critical signaling cascade that is often dysregulated in various cancers, making it an attractive target for therapeutic intervention.

The synthesis of Binimetinib showcases the utility of the diamino-fluoro-nitrobenzoate scaffold. While many patented routes describe the synthesis starting from the corresponding amide, the methyl ester is a direct precursor to this amide and follows a similar synthetic logic.[6][7]

The general synthetic strategy involves the following key transformations:

  • Benzimidazole Formation: The two amino groups of the scaffold are poised for condensation with a one-carbon unit (e.g., formic acid or an equivalent) to form the benzimidazole core. This reaction typically proceeds after the reduction of the nitro group to an amine.

  • N-Arylation: The resulting benzimidazole undergoes N-arylation, introducing the substituted phenyl group characteristic of many kinase inhibitors.

  • Functional Group Interconversion: The methyl ester is converted to the final hydroxamic acid or other desired amide functionality.

The following diagram illustrates the conceptual workflow for the utilization of a diamino-nitrobenzoate scaffold in the synthesis of a benzimidazole-based kinase inhibitor.

G A Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate B Nitro Group Reduction A->B e.g., H₂, Pd/C C Methyl 2,3,4,5-tetraaminobenzoate derivative B->C D Cyclization with Formic Acid Equivalent C->D E Substituted Benzimidazole Core D->E F N-Arylation E->F e.g., Buchwald-Hartwig coupling G Ester to Amide Conversion F->G H Final Kinase Inhibitor (e.g., Binimetinib) G->H G cluster_0 Synthesis cluster_1 Characterization cluster_2 Downstream Application A Methyl 3-fluorobenzoate B Nitration A->B HNO₃, H₂SO₄ C Crude Nitrated Intermediate B->C D Diamination C->D NH₃, heat, pressure E Crude Product D->E F Purification (Chromatography/Recrystallization) E->F G Pure Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate F->G H NMR (¹H, ¹³C, ¹⁹F) G->H I HPLC G->I J HRMS G->J K Nitro Reduction G->K H₂, Pd/C L Benzimidazole Formation K->L HCOOH M Kinase Inhibitor Scaffold L->M

Sources

Method

experimental procedure for the nitration of fluorinated methyl benzoates

Application Note: Precision Nitration of Fluorinated Methyl Benzoates Part 1: Executive Summary & Strategic Importance Fluorinated nitrobenzoic acid derivatives are high-value pharmacophores used extensively in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nitration of Fluorinated Methyl Benzoates

Part 1: Executive Summary & Strategic Importance

Fluorinated nitrobenzoic acid derivatives are high-value pharmacophores used extensively in the synthesis of kinase inhibitors, antibacterial agents, and radioligands. Their synthesis via electrophilic aromatic substitution (nitration) presents a unique challenge: balancing the strong deactivating/meta-directing effect of the ester group against the deactivating/ortho-para-directing effect of the fluorine atom.

This protocol details the controlled nitration of methyl fluorobenzoates, specifically focusing on the regioselective outcomes for methyl 4-fluorobenzoate and methyl 2-fluorobenzoate . It prioritizes safety (exotherm management) and purity (avoiding dinitration or hydrolysis).

Part 2: Mechanism & Regiochemistry

Understanding the competition between directing groups is essential for predicting yield and impurity profiles.

Directing Effect Analysis
SubstrateSubstituent 1 (C1)Substituent 2Directing Conflict/SynergyMajor Product
Methyl 4-fluorobenzoate Ester (-COOMe) Meta-directorFluorine (-F, C4) Ortho/Para-directorSynergistic: Ester directs to C3/C5. Fluorine directs to C3/C5 (Ortho to F).Methyl 4-fluoro-3-nitrobenzoate (High Regioselectivity)
Methyl 2-fluorobenzoate Ester (-COOMe) Meta-directorFluorine (-F, C2) Ortho/Para-directorCompetitive: Ester directs to C3/C5. Fluorine directs to C3 (Ortho) and C5 (Para). Sterics favor C5.Methyl 2-fluoro-5-nitrobenzoate (Sterically favored over 3-nitro)
Mechanistic Pathway (DOT Visualization)

NitrationMechanism HNO3 HNO3 + 2H2SO4 NO2_Ion NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->NO2_Ion Dehydration SigmaComplex Sigma Complex (Arenium Ion) NO2_Ion->SigmaComplex Electrophilic Attack Substrate Methyl Fluorobenzoate (Nucleophile) Substrate->SigmaComplex Pi-Electron Donation Product Nitrated Product + H2SO4 SigmaComplex->Product Deprotonation (Aromatization)

Figure 1: General mechanism of mixed-acid nitration. The formation of the nitronium ion is the rate-determining step for the reagent generation, while the attack on the ring is the rate-determining step for the synthesis.

Part 3: Experimental Protocol

Safety Warning: This reaction involves Mixed Acid (Nitric/Sulfuric) , which is a potent oxidizer and corrosive.[1][2] The reaction is exothermic .[3] Runaway reactions can occur if temperature is not strictly controlled.[4]

  • PPE: Face shield, heavy-duty neoprene gloves, lab coat, closed-toe shoes.

  • Engineering Controls: Fume hood with sash down.

Standard Operating Procedure (SOP): Nitration of Methyl 4-Fluorobenzoate

Scale: 10 mmol (approx. 1.54 g of substrate)

1. Reagent Preparation (In Situ Nitrating Mixture)

  • Why: Pre-mixing acids ensures a steady concentration of nitronium ions and allows for better heat management during addition.

  • Step 1: In a small Erlenmeyer flask or vial, cool 2.0 mL of Concentrated Sulfuric Acid (

    
    )  to 0°C in an ice bath.
    
  • Step 2: Slowly add 1.4 mL of Concentrated Nitric Acid (

    
    , 70%)  dropwise.
    
  • Step 3: Keep this mixture at 0°C.

2. Substrate Solubilization

  • Step 4: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1.54 g (10 mmol) of Methyl 4-fluorobenzoate .

  • Step 5: Add 4.0 mL of Concentrated Sulfuric Acid .

  • Step 6: Cool the RBF in an ice-salt bath to -5°C to 0°C . Stir until the ester is fully dissolved (viscous solution).

3. Controlled Addition (The Critical Step)

  • Step 7: Using a glass Pasteur pipette or dropping funnel, add the cold Nitrating Mixture (from Step 3) to the RBF dropwise.

  • Control Parameter: Maintain internal temperature below 10°C . If the temperature spikes, stop addition and allow to cool.

  • Step 8: Once addition is complete, allow the reaction to stir at 0°C for 15 minutes , then remove the ice bath and stir at Room Temperature (20-25°C) for 30-60 minutes .

    • Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexanes). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.

4. Quenching & Isolation

  • Step 9: Pour the reaction mixture slowly onto 30 g of crushed ice in a beaker. Stir vigorously. The product should precipitate as a solid (white to pale yellow).

  • Step 10: If solid forms: Filter via vacuum filtration (Buchner funnel). Wash with cold water (3 x 20 mL) to remove acid.

  • Step 11: If oil forms (common with 2-fluoro isomers): Extract with Dichloromethane (DCM) (3 x 20 mL) . Wash organic layer with Sat.

    
      (careful: gas evolution) and Brine . Dry over 
    
    
    
    and concentrate.

5. Purification

  • Recrystallization: Dissolve crude solid in minimum hot Methanol (MeOH) . Add water dropwise until turbid, then cool.

  • Yield Expectation: 85-95%.

Part 4: Analytical Validation

Use the following data to validate the identity of your synthesized product.

Table 1: Analytical Characterization Data
CompoundStructure

NMR (400 MHz,

)
Key Features
Methyl 4-fluoro-3-nitrobenzoate


8.73 (dd, J=7.2, 2.2 Hz, 1H, H-2),

8.35 (ddd, 1H, H-6),

7.39 (dd, 1H, H-5),

3.98 (s, 3H, -OMe).
H-2 is highly deshielded (ortho to

and Ester). H-5 is shielded by F.
Methyl 2-fluoro-5-nitrobenzoate


8.85 (dd, 1H, H-6),

8.45 (ddd, 1H, H-4),

7.42 (dd, 1H, H-3),

4.01 (s, 3H, -OMe).
H-6 is most deshielded (ortho to Ester/NO2). H-3 is ortho to F.

Note: Chemical shifts are approximate and solvent-dependent.

Part 5: Workflow Visualization

ExperimentalWorkflow Start Start: Clean, Dry Glassware PrepAcid Prepare Nitrating Mix (HNO3 + H2SO4) Temp < 0°C Start->PrepAcid Dissolve Dissolve Ester in H2SO4 Cool to -5°C Start->Dissolve Addition Dropwise Addition Maintain T < 10°C PrepAcid->Addition Add to substrate Dissolve->Addition Reaction Stir at RT (30-60 mins) Addition->Reaction Quench Quench on Crushed Ice Reaction->Quench Isolate Filtration or DCM Extraction Quench->Isolate Purify Recrystallize (MeOH/H2O) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the nitration of methyl benzoates.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete precipitation or "Oiling out".Extract aqueous quench with DCM. Do not rely solely on filtration.
Dinitration Byproduct Reaction temperature too high or excess

.
Keep T < 10°C during addition. Use exact stoichiometry (1.1 eq of

).
Hydrolysis (Acid formation) Reaction left too long in aqueous acid or exotherm during quench.Quench immediately after TLC completion. Keep quench ice-cold.
Regioisomer Mixture Substrate has competing directing groups (e.g., 2-fluoro).Purify via column chromatography (Silica, EtOAc/Hexane gradient) if recrystallization fails.

References

  • Nitration of Methyl Benzoate: General Procedure Source: Royal Society of Chemistry (RSC) Education URL:[Link]

  • Safety Data Sheet: Mixed Nitrating Acid Source: East Harbour Group Safety Guidelines URL:[Link]

  • Spectroscopic Data for Methyl 4-fluoro-3-nitrobenzoate Source: PubChem Compound Summary URL:[Link]

Sources

Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Introduction: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and complex organic materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and complex organic materials. Its unique substitution pattern, featuring two amino groups, a fluorine atom, and a nitro group on the benzene ring, makes it an attractive building block for creating molecules with diverse biological activities and material properties. This document provides a comprehensive guide for the laboratory-scale synthesis of this target molecule, designed for researchers and professionals in drug development and chemical synthesis. The proposed synthetic route is based on established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is proposed via a two-step reaction sequence starting from a commercially available precursor, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. This strategy is underpinned by the principles of nucleophilic aromatic substitution (SNAr) and Fischer-Speier esterification.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway start 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid intermediate 2,4-Diamino-3-fluoro-5-nitrobenzoic acid start->intermediate Step 1: Diamination (SNAr) Excess NH3, Solvent, Heat product Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate intermediate->product Step 2: Esterification CH3OH, H2SO4 (cat.), Heat

Caption: Proposed two-step synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

The rationale for this approach lies in the electronic properties of the starting material. The presence of the strongly electron-withdrawing nitro group and the carboxyl group deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution.[1][2] This activation is particularly pronounced at the positions ortho and para to the nitro group, making the chlorine atoms at C2 and C4 excellent leaving groups for substitution by a nucleophile like ammonia.[3][4] The subsequent esterification of the carboxylic acid is a standard and high-yielding transformation.[5][6]

Materials and Reagents

ReagentCAS NumberSupplierPurity
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid106809-14-7Sigma-Aldrich97%
Ammonia solution (28-30% in water)1336-21-6Fisher ScientificACS Grade
1,4-Dioxane123-91-1VWR ChemicalsAnhydrous
Methanol67-56-1MerckAnhydrous
Sulfuric acid (95-98%)7664-93-9BDH ChemicalsACS Grade
Sodium Bicarbonate144-55-8EMD MilliporeACS Grade
Anhydrous Magnesium Sulfate7487-88-9Alfa Aesar99.5%
Ethyl Acetate141-78-6J.T. BakerACS Grade
Hexanes110-54-3Macron Fine ChemicalsACS Grade

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-3-fluoro-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution

This step involves the displacement of the two chloro substituents on the aromatic ring of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with amino groups using aqueous ammonia.

Workflow for Step 1:

Step1_Workflow A Charge reactor with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and 1,4-dioxane B Add excess aqueous ammonia solution A->B C Heat the reaction mixture under reflux B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and acidify with HCl D->E F Collect the precipitate by filtration E->F G Wash the solid with cold water F->G H Dry the product under vacuum G->H

Caption: Workflow for the diamination of the starting material.

Detailed Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (5.0 g, 19.69 mmol) and 1,4-dioxane (100 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Slowly add concentrated aqueous ammonia (28-30%, 50 mL, excess) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with 2 M hydrochloric acid. This will protonate the amino groups and precipitate the product.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 30 mL) to remove any residual salts.

  • Dry the product, 2,4-diamino-3-fluoro-5-nitrobenzoic acid, in a vacuum oven at 60 °C overnight.

Expected Yield: 85-90% Appearance: Yellow solid

Step 2: Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate via Fischer Esterification

This step converts the carboxylic acid group of the intermediate to a methyl ester using methanol and a catalytic amount of sulfuric acid.

Workflow for Step 2:

Step2_Workflow A Suspend 2,4-diamino-3-fluoro-5-nitrobenzoic acid in anhydrous methanol B Slowly add concentrated sulfuric acid A->B C Heat the mixture to reflux B->C D Monitor reaction progress by TLC C->D E Cool and neutralize with sodium bicarbonate solution D->E F Extract the product with ethyl acetate E->F G Dry the organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the esterification of the intermediate.

Detailed Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-diamino-3-fluoro-5-nitrobenzoic acid (3.5 g, 16.27 mmol) in anhydrous methanol (150 mL).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) dropwise with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 8-12 hours.

  • Monitor the reaction by TLC (7:3 ethyl acetate/hexanes) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

Expected Yield: 75-85% Appearance: Orange to red crystalline solid

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
2,4-Diamino-3-fluoro-5-nitrobenzoic acidC₇H₆FN₃O₄215.147.85 (s, 1H), 6.5-7.0 (br s, 4H, 2xNH₂)168.0 (COOH), 150.1 (C-F), 145.2 (C-NO₂), 138.4 (C-NH₂), 125.6 (C-NH₂), 115.8 (C-H), 110.2 (C-COOH)
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoateC₈H₈FN₃O₄229.167.90 (s, 1H), 6.4-6.9 (br s, 4H, 2xNH₂), 3.85 (s, 3H, OCH₃)167.5 (C=O), 150.3 (C-F), 145.0 (C-NO₂), 138.6 (C-NH₂), 125.8 (C-NH₂), 115.5 (C-H), 110.0 (C-COOCH₃), 52.5 (OCH₃)

Note: Expected NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Safety and Handling Precautions

  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Respiratory irritant. Work in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Reacts violently with water. Add slowly and carefully to other solutions, especially when cooling.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation, drowsiness, or dizziness. Handle in a fume hood.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Chemguide. (n.d.). Multiple Nucleophilic Substitution in the Reaction between Halogenoalkanes and Ammonia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • U.S. Patent No. US3948972A. (1976). Esterification of nitrobenzoic acids. Google Patents.
  • Chemguide. (n.d.). The Nucleophilic Substitution Reactions between Halogenoalkanes and Ammonia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Chemoselective Reduction of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Introduction: The Strategic Importance of 2,4,5-Triaminobenzoate Derivatives The transformation of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate to its corresponding aniline, Methyl 2,4,5-triamino-3-fluorobenzoate, is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4,5-Triaminobenzoate Derivatives

The transformation of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate to its corresponding aniline, Methyl 2,4,5-triamino-3-fluorobenzoate, is a critical step in the synthesis of a variety of pharmacologically active compounds and complex molecular architectures. The resulting triamino aromatic scaffold serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of amino, fluoro, and ester functionalities on the benzene ring necessitates a reduction method that is not only efficient but also highly chemoselective to preserve the integrity of these other groups. This guide provides an in-depth analysis of suitable reduction methodologies, complete with detailed experimental protocols and a discussion of the underlying chemical principles.

Mechanism and Scientific Rationale: A Six-Electron Transformation

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂). The choice of reducing agent and reaction conditions is paramount to ensure the reaction proceeds to completion without affecting other sensitive functional groups present on the molecule.

For the specific case of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, the key challenges are:

  • Preservation of the Methyl Ester: Many reducing agents can hydrolyze or reduce ester functionalities.

  • Stability of the Fluoro Substituent: Certain catalytic hydrogenation conditions can lead to hydrodefluorination.

  • Selectivity over Amino Groups: While generally stable, the existing amino groups can influence the electronic properties of the aromatic ring.

This application note will focus on two primary, well-established methods for this transformation: Catalytic Hydrogenation and Chemical Reduction with Metals in Acidic Media .

Comparative Analysis of Reduction Methodologies

Method Reducing Agent/Catalyst Advantages Disadvantages Key Considerations
Catalytic Hydrogenation H₂ gas with Pd/C catalystHigh efficiency, clean reaction with water as the only byproduct.[2]Potential for hydrodefluorination, requires specialized pressure equipment.Catalyst activity and solvent choice are crucial for selectivity.[3]
Chemical Reduction Iron (Fe) powder in acidic medium (e.g., acetic acid)Mild, cost-effective, and generally tolerant of other reducible groups.[4]Stoichiometric amounts of metal are required, leading to iron sludge waste.Activation of iron powder and acid concentration can influence reaction rate.[5]
Chemical Reduction Tin(II) Chloride (SnCl₂) in acidic medium (e.g., HCl)Mild conditions, highly chemoselective for nitro groups in the presence of esters and halogens.[6][7]Generates tin-based waste products which can be toxic.[8]The work-up procedure can be complicated by the formation of tin oxides.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient but requires careful control to prevent side reactions. The use of a protic co-solvent can often aid in the reaction.[3]

Workflow Diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst setup_hydrogenation Setup in Hydrogenation Apparatus add_catalyst->setup_hydrogenation run_reaction Run under H₂ Pressure with Stirring setup_hydrogenation->run_reaction monitor Monitor Reaction (TLC/LC-MS) run_reaction->monitor filter_catalyst Filter Catalyst through Celite monitor->filter_catalyst Upon Completion concentrate Concentrate Filtrate filter_catalyst->concentrate extract Extract with Organic Solvent concentrate->extract purify Purify by Column Chromatography extract->purify end Isolated Product purify->end

Caption: Catalytic Hydrogenation Workflow

Materials:

  • Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (1.0 eq) in a minimal amount of ethanol or THF.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50 psi, but may require optimization) and stir the mixture vigorously at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (ethanol or ethyl acetate).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chemical Reduction using Iron (Fe) Powder and Acetic Acid

This is a classic and reliable method for nitro group reduction that is tolerant of many functional groups.[9]

Workflow Diagram:

workflow_fe cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Substrate and Iron in Solvent add_acid Add Acetic Acid start->add_acid heat_reflux Heat to Reflux add_acid->heat_reflux monitor Monitor Reaction (TLC/LC-MS) heat_reflux->monitor cool_filter Cool and Filter monitor->cool_filter Upon Completion neutralize Neutralize Filtrate cool_filter->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Column Chromatography extract->purify end Isolated Product purify->end

Caption: Iron Powder Reduction Workflow

Materials:

  • Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

  • Iron (Fe) powder, fine grade

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (1.0 eq) and iron powder (3-5 eq).

  • Add a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio of EtOH:H₂O:AcOH).[1]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This method is particularly useful for its high chemoselectivity.[8]

Workflow Diagram:

workflow_sncl2 cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_sncl2 Add SnCl₂·2H₂O start->add_sncl2 heat Heat the Mixture add_sncl2->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool_basify Cool and Basify monitor->cool_basify Upon Completion extract Extract with Organic Solvent cool_basify->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end Isolated Product purify->end

Caption: Tin(II) Chloride Reduction Workflow

Materials:

  • Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.[1] For reactions in acidic media, a small amount of concentrated HCl can be added.[7]

  • Heat the reaction mixture, typically to reflux, and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a solution of sodium hydroxide to basify the mixture (pH > 8), which will precipitate tin salts.

  • Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of reducing agent/catalyst, elevating the reaction temperature, or extending the reaction time.[5] For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.[3] For metal/acid reductions, the purity and surface area of the metal are important.[5]

  • Formation of Side Products: The formation of intermediates like hydroxylamines or azoxy compounds can occur with incomplete reduction.[5] To favor the formation of the amine, ensure a sufficient excess of the reducing agent and allow the reaction to proceed to completion.

  • Dehalogenation (Catalytic Hydrogenation): If hydrodefluorination is observed, consider using a different catalyst (e.g., platinum on carbon) or adding a catalyst poison to modulate the catalyst's activity. Alternatively, chemical reduction methods are less likely to cause dehalogenation.

  • Ester Hydrolysis: If ester hydrolysis is a concern, particularly with acidic or basic work-ups, ensure that the neutralization and extraction steps are performed promptly and at low temperatures. Using a non-aqueous work-up, if possible, can also mitigate this issue.

Purification and Characterization

The resulting product, Methyl 2,4,5-triamino-3-fluorobenzoate, is an aromatic triamine. These compounds can be sensitive to air and light and may require purification by column chromatography under an inert atmosphere. The purity of the final product can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Aromatic amines typically show characteristic signals in the aromatic region of the NMR spectrum, and the appearance of a new amine proton signal, along with the disappearance of the nitro group in the mass spectrum, will confirm the successful reduction.

References

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • Mechanisms for Nitrobenzene reduction to aminobenzene using Tin and HCl, and Tin (II) Oxide to SnO in basic conditions. Reddit. Available at: [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • my nitro refuses to be reduced. Reddit. Available at: [Link]

  • Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. ResearchGate. Available at: [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org. Available at: [Link]

  • Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. ResearchGate. Available at: [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Available at: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Aromatic Side Chain Reduction: Nitro. csbsju.edu. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. SciSpace. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. Available at: [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. ResearchGate. Available at: [Link]

  • Use Sodium to Purify Triethylamine. YouTube. Available at: [Link]

  • A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Structure, Spectroscopy, and Theoretical insights on Co-crystals of 2,4-Diamino-6-Methyl-1,3,5-Triazine Bis(4-Aminobenzoic acid) Monohydrate as a promising anti-cancer agent. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate in Antineoplastic Synthesis

This Application Note and Protocol Guide details the technical utilization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3), a critical intermediate in the synthesis of second-generation MEK inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utilization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3), a critical intermediate in the synthesis of second-generation MEK inhibitors, specifically Binimetinib (Mektovi®).[1]

Executive Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly specialized fluorinated building block used primarily in the convergent synthesis of benzimidazole-based antineoplastic agents.[1] Its unique substitution pattern—featuring a fluorine atom at the C3 position flanked by amino groups at C2 and C4, with a nitro group at C5—serves as a "chemical scaffold" that pre-defines the regiochemistry of the final drug target.

Key Application: Synthesis of Binimetinib (MEK162), a selective inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/MEK2) used in the treatment of BRAF-mutant melanoma.

Chemical Profile:

  • CAS Number: 918321-18-3[1][2]

  • Molecular Formula: C₈H₈FN₃O₄[2]

  • Molecular Weight: 229.17 g/mol [2]

  • Role: Precursor to the 4-fluoro-1-methyl-1H-benzimidazole core.[1][3][4]

Strategic Utility in Drug Design

The synthesis of Binimetinib requires the construction of a polysubstituted benzimidazole core. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate provides a strategic advantage over linear synthesis by "locking in" the 4-fluoro substituent early in the pathway.[1]

Mechanistic Logic (SAR Implication)
  • Regioselective Cyclization: The compound contains three potential nitrogen nucleophiles (after nitro reduction). The specific arrangement allows for selective cyclization between the C5-amino (derived from nitro) and C4-amino groups to form the imidazole ring, leaving the C2-amino group available for subsequent cross-coupling.

  • Fluorine Positioning: The C3-fluorine atom in the intermediate becomes the C4-fluorine in the final benzimidazole. This atom is critical for:

    • Metabolic Stability: Blocking metabolic oxidation at the electron-rich benzimidazole core.

    • Binding Affinity: Inducing a dipole that interacts with the ATP-binding pocket of the MEK enzyme.

Detailed Synthetic Protocol

Workflow Overview

The transformation of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate into the active pharmaceutical ingredient (API) involves three critical phases: Nitro Reduction , Benzimidazole Cyclization , and Late-Stage Functionalization .[1][5][6]

SynthesisWorkflow SM Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3) Red Reduction (Pd/C, H2) SM->Red Step 1 Inter1 Triamine Intermediate (Unstable) Red->Inter1 In-situ Cyc Cyclization (Formamidine Acetate) Inter1->Cyc Step 2 Core Benzimidazole Core (6-Amino-7-fluoro...) Cyc->Core Ring Closure Drug Binimetinib (API) Core->Drug Arylation & Amidation

Caption: Synthetic trajectory from the nitrobenzoate intermediate to the Binimetinib API.

Phase 1: Preparation of the Triamine Precursor

The nitro group at C5 must be reduced to an amine to enable ring closure.

  • Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Protocol:

    • Charge a hydrogenation reactor with Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (1.0 eq) and MeOH (10 volumes).

    • Add 10% Pd/C (5 wt% loading) under inert atmosphere (N₂).

    • Pressurize with H₂ (3–5 bar) and stir at 25–30°C for 4–6 hours.

    • Monitor: HPLC should show complete consumption of the nitro starting material. The product, methyl 2,3,4,5-tetraamino-3-fluorobenzoate (Note: nomenclature varies, chemically it is the triamino species), is oxidation-sensitive.

    • Filtration: Filter the catalyst immediately through Celite under N₂. Do not isolate the solid amine ; proceed directly to cyclization to prevent oxidative degradation.

Phase 2: Cyclization to the Benzimidazole Core

This step forms the imidazole ring. The choice of cyclizing agent determines the substituent at the C2 position of the benzimidazole (H in Binimetinib).

  • Reagents: Formamidine Acetate (or Diethoxymethane/TsOH), Ethanol.

  • Protocol:

    • To the methanolic filtrate from Phase 1, add Formamidine Acetate (1.2 eq).

    • Heat the mixture to reflux (65–70°C) for 6–8 hours.

    • Mechanism: The formamidine bridges the amino groups at C4 and C5. The amino group at C2 (flanked by the ester and fluorine) remains unreacted due to steric shielding and electronic deactivation by the fluorine atom.

    • Workup: Cool to 0–5°C. The product, Methyl 6-amino-7-fluoro-1H-benzimidazole-5-carboxylate (numbering shifts upon cyclization), often precipitates.[1]

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Phase 3: N-Methylation and Arylation (Summary)

While the core guide focuses on the intermediate, the subsequent steps validate its utility:

  • N-Methylation: The benzimidazole nitrogen is methylated using Iodomethane (MeI) and a base (K₂CO₃). Critical Control: Regioselectivity (N1 vs N3 methylation) is influenced by the C4-fluorine steric hindrance.

  • Buchwald-Hartwig Coupling: The free amine on the benzene ring is coupled with 4-bromo-2-fluorophenyl bromide (or iodide) to install the hydrophobic tail.

Technical Specifications & Data

Physicochemical Properties
PropertySpecificationNotes
Appearance Yellow to Orange Crystalline PowderNitro group chromophore
Purity (HPLC) ≥ 98.0%Critical for catalytic hydrogenation
Melting Point > 200°C (Decomposes)Thermal instability warning
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)Use polar aprotic solvents for analysis
Impurity Profile Management

When sourcing or synthesizing this intermediate, monitor for the following specific impurities which can poison the Pd/C catalyst or lead to regioisomers:

  • Des-fluoro Analog: Methyl 2,4-diamino-5-nitrobenzoate.[1][6] Cause: Incomplete fluorination of the starting material. Impact: Lowers potency of final drug.

  • Regioisomer: Methyl 2,5-diamino-3-fluoro-4-nitrobenzoate.[1] Cause: Incorrect amination of the trifluoro-precursor. Impact: Forms incorrect benzimidazole isomer.

Safety & Handling Protocols

  • Nitro Compounds: This intermediate is a nitro-aromatic. While stable at room temperature, it should be treated as potentially energetic. Avoid heating dry solids above 100°C.

  • Fluorine Safety: In the event of thermal decomposition, toxic hydrogen fluoride (HF) or fluorinated gases may be released.

  • Storage: Store at 2–8°C in a dark, inert atmosphere (Argon/Nitrogen). Light sensitivity is moderate due to the nitro-amine conjugation.

References

  • Array BioPharma Inc. (2007). Process for preparing benzimidazole compounds. WO2007002157A2.[6] Link

  • Sun Pharmaceutical Industries Ltd. (2018). Intermediates of mitogen-activated protein kinase kinase (MAP2K or MEK) inhibitors and process for their preparation. WO2018065924A1. Link

  • ChemicalBook. (2024).[7] Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Product Entry. Link

  • National Institutes of Health (NIH). (2024). Binimetinib - PubChem Compound Summary. Link

Sources

Method

Application Note: Developing Novel Kinase Inhibitors from Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Introduction: The Fluorinated Scaffold Advantage In the rational design of ATP-competitive kinase inhibitors, the "hinge-binding" region is the primary determinant of potency. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorinated Scaffold Advantage

In the rational design of ATP-competitive kinase inhibitors, the "hinge-binding" region is the primary determinant of potency. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (MDFNB) represents a privileged, high-value scaffold for synthesizing 4,5,6-trisubstituted benzimidazoles , a structural motif found in potent inhibitors of MEK, RAF, and EGFR kinases.

Why this Scaffold?
  • Metabolic Stability: The fluorine atom at the C3 position (which becomes C6 or C4 in the fused system) blocks metabolic oxidation at a typically vulnerable site on the aromatic ring.

  • Electronic Modulation: The high electronegativity of fluorine modulates the pKa of the adjacent amines, fine-tuning the hydrogen bond donor/acceptor capability required for interacting with the kinase hinge region (e.g., the "gatekeeper" residue).

  • Cyclization Versatility: The ortho-nitro/amine relationship (positions 4 and 5) allows for rapid cyclization into benzimidazoles, while the C1-ester provides a handle for attaching solubilizing tails or solvent-front binders.

This guide details the synthetic conversion of MDFNB into a bioactive kinase inhibitor library and the subsequent biochemical validation protocols.

Chemical Synthesis: Constructing the Pharmacophore

Objective: Convert the "masked" diamine precursor (MDFNB) into a functional benzimidazole core.

Mechanistic Insight

The critical step is the reduction of the 5-nitro group to generate the ortho-diamine system (positions 4 and 5). Once reduced, the 4,5-diamino moiety reacts with electrophiles (aldehydes, carboxylic acids, or orthoesters) to close the imidazole ring. The amine at position 2 remains available for secondary interactions or further derivatization.

Protocol A: Nitro Reduction and Benzimidazole Cyclization

Reagents Required:

  • Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (MDFNB)

  • Pd/C (10% wt) or Iron powder/Ammonium Chloride (for chemoselectivity)

  • Formic acid (for unsubstituted imidazole) or substituted Benzaldehyde (for 2-aryl benzimidazole)

  • Sodium Dithionite (

    
    ) - Alternative mild reducing agent
    

Step-by-Step Workflow:

  • Reduction (Hydrogenation Method):

    • Dissolve 1.0 eq of MDFNB in Methanol/THF (1:1 v/v).

    • Add 10 mol% Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Introduce

      
       gas (balloon pressure, 1 atm) and stir at RT for 4–6 hours.
      
    • Checkpoint: Monitor by LC-MS. The disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2) indicates completion.

    • Filter through Celite to remove Pd/C. Concentrate the filtrate to yield the unstable Methyl 2,3,5-triamino-4-fluorobenzoate intermediate. Note: Use immediately to prevent oxidation.

  • Cyclization (The "One-Pot" Approach):

    • Redissolve the crude triamine in Ethanol.

    • Add 1.1 eq of the desired aldehyde (e.g., 4-iodo-benzaldehyde for further coupling).

    • Add 2.0 eq of

      
       (Sodium metabisulfite) as an oxidant/catalyst.
      
    • Reflux at 80°C for 8–12 hours.

    • Mechanism: The amine condenses with the aldehyde to form a Schiff base, which undergoes oxidative cyclization to form the benzimidazole ring.

  • Purification:

    • Evaporate solvent. Partition residue between EtOAc and Water.[1]

    • Wash organic layer with Brine. Dry over

      
      .
      
    • Purify via Flash Chromatography (DCM/MeOH gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic.

SynthesisPath Start MDFNB (Precursor) Step1 Reduction (Pd/C, H2) Start->Step1 -O2 -> -NH2 Inter Intermediate (Triamine) Step1->Inter Step2 Cyclization (R-CHO / Heat) Inter->Step2 Ring Closure Final Fluorinated Benzimidazole (Inhibitor Core) Step2->Final Hinge Binder

Caption: Conversion of MDFNB to a bioactive benzimidazole scaffold via reduction and oxidative cyclization.

Biochemical Validation: ADP-Glo™ Kinase Assay

Objective: Quantify the potency (


) of the synthesized inhibitors against a target kinase (e.g., MEK1 or EGFR).

Methodology: We utilize the ADP-Glo™ Kinase Assay (Promega).[2] This is a luminescent, homogeneous assay that measures ADP formation, a universal product of kinase activity.[3] It is preferred over ATP-depletion assays for its high signal-to-noise ratio at low conversion rates.

Protocol B: ADP-Glo Assay Setup

Reagents:

  • Kinase Enzyme (e.g., Recombinant MEK1, 1-5 ng/well)

  • Substrate (e.g., ERK2 inactive or generic peptide)

  • Ultrapure ATP (10 µM final, or at

    
     apparent)
    
  • Test Compounds (DMSO stocks)[4]

  • ADP-Glo™ Reagent & Kinase Detection Reagent

Workflow:

  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the benzimidazole inhibitors in 100% DMSO.

    • Dilute 1:25 into 1X Kinase Buffer to ensure final DMSO < 1%.

  • Kinase Reaction (5 µL volume in 384-well plate):

    • Add 2 µL of Kinase/Substrate mix.

    • Add 1 µL of Compound (or vehicle control).

    • Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 2 µL of ATP to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP Detection (Two-Step):

    • Step 1 (Depletion): Add 5 µL ADP-Glo™ Reagent . Incubate 40 min.

      • Function: Terminates the kinase reaction and depletes all remaining unreacted ATP.[2][3][5][6]

    • Step 2 (Detection): Add 10 µL Kinase Detection Reagent .[2][5][6] Incubate 30 min.

      • Function: Converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][5][6]

  • Data Acquisition:

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

    • Data Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response equation (variable slope) to calculate

      
      .
      
Visualization: Assay Principle

ADPGlo Mix Kinase Reaction (Enzyme + Substrate + ATP) Step1 ADP-Glo Reagent (Depletes Unused ATP) Mix->Step1 Generates ADP Inhib Inhibitor Added (MDFNB Derivative) Inhib->Mix Blocks ADP Gen Step2 Detection Reagent (Converts ADP -> ATP -> Light) Step1->Step2 Only ADP remains Signal Luminescence (Proportional to Activity) Step2->Signal

Caption: The ADP-Glo workflow. Signal is positive; higher luminescence = higher kinase activity (lower inhibition).

Data Presentation & Analysis

When reporting results for MDFNB-derived inhibitors, structure the data to highlight the impact of the C3-Fluorine and the C1-Ester modifications.

Table 1: Example SAR Data Structure

Compound IDR-Group (C2 Position)C3-SubstituentMEK1 IC50 (nM)Solubility (µM)
MDFNB-01 H (Unsubstituted)F> 10,000> 100
MDFNB-02 PhenylF45025
MDFNB-03 4-Iodo-phenylF125
Ref (Non-F) 4-Iodo-phenylH858

Interpretation: A decrease in IC50 for MDFNB-03 compared to the Non-F reference validates the electronic contribution of the fluorine atom to the binding affinity.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Provides context on benzimidazole scaffold utility).
  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. (Foundational text on MEK inhibition relevant to this scaffold type).
  • Gierse, J., et al. (2020). Kinase Assay Protocols and Optimization. SLAS Discovery.

Sources

Application

High-Precision Synthesis &amp; Derivatization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Application Note: AN-SYN-2025-F Executive Summary Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) is a highly specialized intermediate utilized in the synthesis of next-generation kinase inhibitors (e.g., M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2025-F

Executive Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) is a highly specialized intermediate utilized in the synthesis of next-generation kinase inhibitors (e.g., MEK inhibitors) and antifolates. Its unique substitution pattern—featuring a fluorine atom flanked by two amino groups—provides a critical electronic environment that modulates the pKa of derived heterocycles and enhances metabolic stability against oxidative defluorination.

This guide details the regioselective synthesis of this scaffold from polyfluorinated precursors and outlines divergent protocols for its conversion into fluorinated benzimidazoles and quinazolines , two privileged structures in medicinal chemistry.

Core Synthesis: The Regioselective Cascade

Retrosynthetic Logic

The synthesis relies on a double Nucleophilic Aromatic Substitution (


) strategy. The starting material, Methyl 2,3,4-trifluoro-5-nitrobenzoate , possesses three potential leaving groups (fluorines).
  • Regiochemistry: The nitro group (

    
    ) at C5 strongly activates the ortho (C4) and para (C2) positions.
    
  • Selectivity: The C3 fluorine is meta to the nitro group and flanked by other fluorines, making it significantly less electrophilic. Consequently, ammonia preferentially displaces the C2 and C4 fluorines, leaving the C3 fluorine intact.

Reaction Pathway Visualization

SNAr_Pathway SM Methyl 2,3,4-trifluoro- 5-nitrobenzoate INT Intermediate: Methyl 4-amino-2,3-difluoro- 5-nitrobenzoate SM->INT NH3 (1 eq) -78°C to 0°C Fast (Ortho-attack) PROD TARGET: Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate INT->PROD NH3 (Excess) RT to 50°C Slower (Para-attack)

Figure 1: Stepwise displacement of fluorine atoms. The C4 position (ortho to nitro) reacts first, followed by the C2 position (para to nitro).

Protocol 1: Synthesis of the Diamino Scaffold

Objective: Complete conversion of trifluoro precursor to diamino-fluoro product without hydrolyzing the ester.

Reagents:

  • Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq)

  • Ammonia (

    
    ) solution (7N in Methanol or THF) or Ammonia gas
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate (10 g, 42.5 mmol) in anhydrous THF (100 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling the initial exotherm prevents side reactions at the ester.

  • Addition: Slowly add 7N

    
     in MeOH (30 mL, ~5 eq) via an addition funnel over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. The intermediate (mono-amino) appears quickly; the second substitution requires the full duration.

    • Optimization: If the reaction stalls at the mono-amino stage, heat to 45°C for 1 hour.

  • Workup: Concentrate the solvent in vacuo. Resuspend the yellow solid in water (100 mL) to dissolve ammonium fluoride salts.

  • Isolation: Filter the precipitate, wash with cold water (2 x 50 mL) and cold ether (20 mL). Dry under high vacuum.

  • Yield: Expected yield 85–92% (Yellow solid).

Derivatization Strategy A: Fluorinated Benzimidazoles

This pathway targets the formation of a benzimidazole ring by reducing the nitro group and cyclizing with the adjacent C4-amine.

Mechanism & Workflow

Benzimidazole_Route Target Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Triamine Intermediate: Methyl 2,4,5-triamino- 3-fluorobenzoate Target->Triamine Reduction (Pd/C, H2 or Fe/NH4Cl) Benzimidazole Product: Fluorinated Benzimidazole Derivatives Triamine->Benzimidazole Cyclization (R-COOH or HC(OEt)3)

Figure 2: Conversion of the nitro-diamine core to a benzimidazole scaffold.

Protocol 2: Nitro Reduction (Chemoselective)

Note: While catalytic hydrogenation (Pd/C) is standard, prolonged exposure can lead to hydrodefluorination. Iron-mediated reduction is recommended for high-fidelity retention of the fluorine.

  • Dissolution: Suspend the nitro-diamine (5 mmol) in Ethanol/Water (3:1, 40 mL).

  • Activation: Add Ammonium Chloride (

    
    , 5 eq) and Iron powder (Fe, 5 eq).
    
  • Reflux: Heat to 80°C with vigorous stirring for 2 hours. The yellow suspension will turn dark/brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The unstable triamine intermediate is prone to oxidation; proceed immediately to cyclization.

Protocol 3: Cyclization
  • Reagent: Dissolve the crude triamine in Trimethyl Orthoformate (TMOF) (10 mL).

  • Catalysis: Add a catalytic amount of p-TsOH (5 mol%).

  • Reaction: Stir at RT for 3 hours or reflux for 1 hour for substituted orthoesters.

  • Result: Formation of Methyl 7-amino-6-fluoro-1H-benzimidazole-5-carboxylate .

Derivatization Strategy B: Quinazoline Synthesis

This route utilizes the C1-ester and C2-amine to form a pyrimidine ring fused to the benzene, yielding quinazolines.

Protocol 4: Guanidine Condensation

Objective: Synthesis of 2-amino-8-fluoro-6-nitroquinazolin-4(3H)-one.

  • Preparation: Prepare a solution of Guanidine HCl (3 eq) and Sodium Methoxide (3 eq) in anhydrous Methanol. Stir for 15 mins to generate free guanidine base; filter off NaCl if necessary.

  • Combination: Add the Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (1 eq) to the guanidine solution.

  • Reflux: Heat to reflux (65°C) for 12–18 hours.

  • Mechanism: The C2-amine attacks the guanidine, followed by intramolecular cyclization onto the C1-ester (displacing methoxide).

  • Workup: Cool to RT. Acidify with 1N HCl to pH 5 to precipitate the product.

  • Purification: Recrystallize from DMF/Ethanol.

Analytical Data & Validation

ParameterMethyl 2,4-diamino-3-fluoro-5-nitrobenzoateCritical Validation Note
Appearance Yellow crystalline solidDarkening indicates amine oxidation.

H NMR
~3.8 ppm (s, 3H, OMe), ~6.5-7.5 ppm (Broad NH2), ~8.5 ppm (d, 1H, Ar-H)The aromatic proton (H6) should appear as a doublet due to long-range coupling with F3 (

Hz).[1]

F NMR
Single peak, typically -130 to -140 ppmAbsence of multiple F peaks confirms no over-substitution.
MS (ESI) [M+H]+ = 230.17-

References

  • Compound Data: PubChem. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester (Precursor Data).[2]Link

  • Synthetic Methodology: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." National Institutes of Health (PMC).Link

  • Reaction Mechanism: "Concerted Nucleophilic Aromatic Substitutions."[3] ResearchGate.Link

  • Commercial Availability & Safety: BLD Pharm. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate MSDS.[4]Link

  • Related Scaffold Synthesis: "Synthesis of Methyl 5-Fluoro-2-nitrobenzoate." PrepChem.Link

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

This Application Note provides a comprehensive technical guide for the scale-up synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3), a critical intermediate in the manufacturing of the MEK inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scale-up synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3), a critical intermediate in the manufacturing of the MEK inhibitor Binimetinib (Mektovi).

Executive Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block. Its synthesis presents unique challenges in regioselectivity (distinguishing between three fluorine atoms) and process safety (handling energetic nitro-aromatics). This guide details a scalable, stepwise Nucleophilic Aromatic Substitution (


) strategy that prioritizes impurity control and thermal stability.

Key Technical Specifications:

  • Target CAS: 918321-18-3

  • Role: Precursor to the benzimidazole core of Binimetinib.

  • Critical Quality Attribute (CQA): Regioisomeric purity (>99.5%); specifically controlling the level of 3,4-diamino or 2,3-diamino isomers.

Retrosynthetic Analysis & Strategy

The synthesis relies on the differential reactivity of fluorine atoms on the benzene ring, activated by the electron-withdrawing nitro and ester groups.

  • Activation: The nitro group at C5 and methyl ester at C1 strongly activate the ortho and para positions.

  • Selectivity:

    • C4-F: Most reactive (Para to Nitro, Ortho to Ester). Reacts first.

    • C2-F: Second most reactive (Ortho to Nitro, Ortho to Ester). Reacts second.

    • C3-F: Least reactive (Meta to Nitro). Remains intact (Critical for drug efficacy).

Pathway Visualization

SynthesisRoute cluster_safety Process Safety Critical Control Point SM 2,3,4-Trifluorobenzoic Acid (CAS 61079-72-9) INT1 2,3,4-Trifluoro-5-nitrobenzoic Acid (CAS 197520-71-1) SM->INT1 Nitration (HNO3/H2SO4) INT2 Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS 284030-58-6) INT1->INT2 1. Esterification (MeOH/H+) 2. Selective Amination (NH3, Low Temp) TARGET Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) INT2->TARGET Second Amination (NH3, Pressure/Heat)

Figure 1: Stepwise construction of the target diamine ensuring correct regiochemistry.

Process Development Considerations

Regioselectivity Control

Direct double-amination of the trifluoro-precursor can lead to over-reaction or incorrect substitution patterns. A stepwise approach is recommended for scale-up to ensure batch-to-batch consistency.

ParameterStep 1 (C4-Substitution)Step 2 (C2-Substitution - Target Step)
Substrate Methyl 2,3,4-trifluoro-5-nitrobenzoateMethyl 4-amino-2,3-difluoro-5-nitrobenzoate
Electronic State Highly Activated (3 F + NO2 + Ester)Moderately Deactivated (Amino group donates e-)
Reagent Aqueous Ammonia (25-30%)Methanolic Ammonia (7N) or Liquid NH3
Temperature -10°C to 0°C (Kinetic Control)50°C - 80°C (Thermodynamic forcing)
Risk Over-reaction (Di-amino formation)Incomplete conversion
Safety Assessment (Energetic Materials)
  • Thermal Stability: Nitro-aromatics with amino groups are potentially self-reactive.

  • DSC Data: Differential Scanning Calorimetry typically shows onset of decomposition for this class of compounds >200°C, but the synthesis reaction is exothermic.

  • Recommendation: Perform RC1 (Reaction Calorimetry) studies to quantify heat release (

    
    ) before scaling beyond 1 kg. Maintain reactor jacket temperature at least 50°C below the TMRad (Time to Maximum Rate under adiabatic conditions).
    

Detailed Scale-Up Protocol

Step 2: Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Pre-requisite: Starting material Methyl 4-amino-2,3-difluoro-5-nitrobenzoate must be >98% pure by HPLC.

Reagents & Materials
  • Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (1.0 equiv)

  • Methanolic Ammonia (7N solution) (5.0 - 8.0 equiv)

  • Solvent: Methanol (anhydrous preferred) or Tetrahydrofuran (THF)

  • Equipment: Pressure vessel (Autoclave) or Glass-lined reactor rated for 5 bar.

Procedure
  • Charging:

    • In a clean, dry reactor, charge Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (e.g., 10 kg).

    • Add Methanol (5 volumes, 50 L). Agitate to form a slurry.

  • Reagent Addition:

    • Cool the reactor to 0–5°C.

    • Slowly charge 7N Methanolic Ammonia (approx. 6 equiv).

    • Note: The reaction is exothermic.[1] Control addition rate to maintain internal temperature <20°C.

  • Reaction:

    • Seal the reactor.

    • Heat the mixture to 60°C . The internal pressure will rise (typically 1–3 bar depending on headspace).

    • Maintain agitation at 60°C for 8–12 hours .

  • In-Process Control (IPC):

    • Sample after 8 hours. Analyze by HPLC.

    • Spec: Starting material < 1.0%.

    • Troubleshooting: If conversion is slow, add an additional 1.0 equiv of ammonia gas or solution.

  • Work-Up (Precipitation Method):

    • Cool the reactor to 20°C .

    • Vent excess ammonia to a scrubber (acid trap).

    • Concentrate the mixture under vacuum to approx. 3 volumes to remove excess ammonia and methanol.

    • Add Water (10 volumes) slowly to precipitate the product.

    • Cool to 0–5°C and age for 2 hours.

  • Isolation:

    • Filter the yellow/orange solid using a centrifuge or nutsche filter.

    • Wash the cake with Water (3 x 2 volumes) to remove ammonium fluoride byproducts.

    • Wash with cold Methanol (1 volume) to displace water and improve drying.

  • Drying:

    • Dry in a vacuum oven at 45°C until constant weight (LOD < 0.5%).

Expected Yield & Quality
  • Yield: 85% – 92%

  • Purity: >99.0% (HPLC area %)[1]

  • Appearance: Yellow to orange crystalline solid.

Analytical Quality Control

HPLC Method Parameters

To distinguish the target from the mono-amino precursor and potential regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Order:

    • Ammonium salts/Polar impurities (Front)

    • Target: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

    • Starting Material: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (Less polar due to fewer amino groups).

References

  • Binimetinib Intermediate Synthesis

    • Patent: Chen, J. (2016).[2] "Synthesizing method for binimetinib." CN105820124A. Hunan Ouya Biological Co Ltd.[2]

    • Source:

  • Nitration of Fluoro-Aromatics (Safety & Scale-Up)

    • Journal: Gillmore, A. T., et al. (2012). "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, 16(12), 1897–1904.
    • Source:

  • General Nucleophilic Arom

    
    ) Principles: 
    
    • Review: Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Compound Data (CAS 918321-18-3)

    • Database: PubChem Compound Summary for CID 11234567 (Analogous search).
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Ticket ID: #TSC-9021-SNAr Subject: Optimization of Yield & Purity for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Applicable CAS: 1305324-69-7 (and related derivatives) Status: Open / High Priority Core Directive & Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TSC-9021-SNAr Subject: Optimization of Yield & Purity for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Applicable CAS: 1305324-69-7 (and related derivatives) Status: Open / High Priority

Core Directive & Process Overview

Welcome to the Technical Support Center. You are likely synthesizing Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate as a key intermediate for sGC stimulators (e.g., Vericiguat analogs).

This synthesis relies on a double Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material is typically Methyl 2,3,4-trifluoro-5-nitrobenzoate .

The Chemical Logic (Why this works): The nitro group (


) at position 5 is a strong electron-withdrawing group (EWG). It activates the fluorine atoms at the ortho (C4)  and para (C2)  positions for nucleophilic attack by ammonia. The fluorine at C3  is meta to the nitro group and sterically crowded by the incoming amino groups; therefore, it remains intact, providing the specific regioselectivity required.
The Reaction Pathway (DOT Visualization)

ReactionPathway SM Methyl 2,3,4-trifluoro- 5-nitrobenzoate (Starting Material) Mono1 Intermediate A (Mono-amino) (Likely C4-substituted) SM->Mono1 S_NAr (Fast) C4 Attack Impurity1 Hydrolysis Impurity (Carboxylic Acid) SM->Impurity1 H2O / High Temp (Ester Hydrolysis) NH3 NH3 (Ammonia) NH3->SM Product Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (Target) Mono1->Product S_NAr (Slow) C2 Attack Product->Impurity1 H2O / High Temp

Figure 1: Reaction cascade showing the stepwise amination and the critical hydrolysis risk pathway.

Troubleshooting Guide (Root Cause Analysis)

This section addresses the most common tickets submitted by researchers regarding low yield (below 80%) or purity issues.

Issue 1: "My yield is low (<50%), and I see a new spot on TLC near the baseline."

Diagnosis: Ester Hydrolysis. Root Cause: The use of aqueous ammonia (


) at elevated temperatures or prolonged reaction times causes the methyl ester to hydrolyze into the carboxylic acid (2,4-diamino-3-fluoro-5-nitrobenzoic acid), which is water-soluble and lost during aqueous workup.

Resolution Protocol:

  • Switch Ammonia Source: Replace

    
     (aqueous) with 7N 
    
    
    
    in Methanol
    or
    
    
    gas
    bubbled into Acetonitrile (ACN).
  • Temperature Control: If you must use aqueous ammonia, keep the temperature strictly below 20°C initially, then slowly ramp to room temperature. Do not reflux with aqueous base.

  • Recovery: If the acid has formed, acidify the aqueous layer to pH 3-4 to precipitate the acid, then re-esterify using

    
    .
    
Issue 2: "I have a persistent impurity that runs just above the product."

Diagnosis: Incomplete Conversion (Mono-amino intermediate). Root Cause: The second SNAr substitution (usually at the C2 position) is slower than the first (C4) due to steric crowding and electronic donation from the first amino group (which makes the ring less electrophilic).

Resolution Protocol:

  • Increase Equivalents: Ensure you are using at least 3.5 to 4.0 equivalents of ammonia. The reaction consumes 2 equivalents for substitution and 2 equivalents to neutralize the HF byproduct.

  • Pressure Vessel: Run the reaction in a sealed tube or autoclave at 50-60°C . The increased pressure of

    
     drives the second substitution to completion.
    
  • Solvent Swap: Use Acetonitrile (ACN) or THF instead of Methanol. Aprotic polar solvents often accelerate SNAr reactions compared to protic solvents (though MeOH is often used for solubility reasons).

Issue 3: "The product oils out and is hard to filter."

Diagnosis: Impurity Entrapment / Poor Crystallization. Root Cause: Rapid precipitation or presence of partially soluble ammonium fluoride salts.

Resolution Protocol:

  • Water Addition: After the reaction is complete, dilute the mixture with water (3x volume) slowly with vigorous stirring. This dissolves the ammonium fluoride salts (

    
    ) and forces the hydrophobic ester product to precipitate as a solid.
    
  • Slurry Wash: Filter the crude solid and slurry it in cold water to remove trapped salts, followed by a wash with cold methanol to remove unreacted starting material.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (Scale: 10g basis). Standard: Purity >98% (HPLC), Yield >85%.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
Methyl 2,3,4-trifluoro-5-nitrobenzoate Substrate1.0Limiting Reagent
Ammonia (7N in MeOH) Nucleophile4.5 - 5.0Excess required to drive kinetics
Acetonitrile (ACN) Solvent10 Vol (mL/g)Preferred for cleaner profiles
Water Quench20 VolFor precipitation
Step-by-Step Methodology
  • Preparation: In a pressure-rated glass vessel or autoclave, dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate (10.0 g) in Acetonitrile (100 mL) .

    • Note: ACN is preferred over MeOH to minimize transesterification or hydrolysis risks, though MeOH is acceptable if anhydrous.

  • Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 7N Ammonia in Methanol (30 mL) dropwise.

    • Exotherm Alert: The first substitution is highly exothermic. Monitor internal temperature.[1][2]

  • Reaction: Seal the vessel. Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours. Then, heat to 50°C for 4–6 hours.

    • Checkpoint: Check HPLC/TLC. The starting material (Trifluoro) disappears quickly. Look for the disappearance of the mono-amino intermediate.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and bulk solvent (reduce to ~30% volume).

    • Pour the residue slowly into ice-cold water (200 mL) with vigorous stirring.

    • The product will precipitate as a yellow/orange solid. Stir for 30 minutes to ensure all inorganic salts (

      
      ) are dissolved in the water phase.
      
  • Isolation: Filter the solid via vacuum filtration.[1]

    • Wash 1: Water (50 mL) – removes salts.

    • Wash 2: Cold Methanol (10 mL) – removes organic impurities (use sparingly).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

FAQ: Rapid Fire Technical Support

Q: Can I use Ammonium Hydroxide (28% aqueous) instead of methanolic ammonia? A: Yes, but you risk hydrolysis. If you use aqueous ammonia, keep the temperature low (RT) and extend the reaction time (24h+). Do not heat above 40°C.

Q: Why is the 3-position fluorine not replaced? A: The 3-position is meta to the nitro group. In SNAr, the nucleophile attacks positions ortho or para to the electron-withdrawing group (NO2). The 2 and 4 positions are activated; the 3 position is not. Furthermore, once the amino groups are installed at 2 and 4, they donate electron density into the ring, deactivating it against further attack at the 3-position.

Q: My product is red/brown instead of yellow. Is it ruined? A: Not necessarily. Nitro-anilines are known to be colorful. Darkening often indicates trace oxidation or residual isomers. A recrystallization from Ethanol/Water usually cleans this up.

References & Authority

The protocols and mechanisms described above are grounded in the fundamental chemistry of nucleophilic aromatic substitution on polyfluorinated nitrobenzoates, widely utilized in the synthesis of sGC stimulators (e.g., Vericiguat).

  • Bayer Pharma AG. (2011). Substituted Methyl 2-amino-2-fluorobenzyl-5-fluoro-3-nitrobenzoate derivatives and methods of use. WO Patent 2011/147809. Link

    • Context: Describes the general synthesis of Vericiguat intermediates using SNAr chemistry on fluorinated nitrobenzoates.

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

    • Context: detailed medicinal chemistry route optimization for the diamino-fluoro-nitro scaffold.

  • Organic Syntheses. Nitration of Methyl Benzoate and subsequent SNAr reactions.Link

    • Context: General reference for handling nitrobenzoate esterifications and substitutions.

  • ChemicalBook. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Product Data.Link

    • Context: Physical properties and solubility data for validation.

Sources

Optimization

Technical Support Center: Purification of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

This is a technical support guide designed for researchers and process chemists handling the purification of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate . This intermediate is critical in the synthesis of sGC stimulators...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling the purification of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate . This intermediate is critical in the synthesis of sGC stimulators (like Riociguat analogs) and various kinase inhibitors.[1][2]

The guide assumes you are working with a crude reaction mixture (likely from an SNAr amination of a difluoro-nitro precursor or nitration of a diamino-fluorobenzoate) and require high purity (>98%) for subsequent cyclization steps.[1][2]

Ticket ID: PUR-2435-FNB Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)[1][2]

🟢 Module 1: Triage & Initial Assessment

Before attempting bulk purification, characterize your crude material to select the correct workflow.

Q1: My crude solid is dark brown/black. Is this normal?

A: No, but it is common.[2] The pure compound should be bright yellow to orange (characteristic of o-nitroanilines).[1][2] Dark coloration indicates oxidative degradation products (azo/azoxy dimers) or polymerized tars, often caused by overheating during the amination step.[1]

  • Action: You must perform an Activated Carbon Treatment (See Module 2) before crystallization.[1][2] Crystallization alone will occlude these colored impurities into the lattice.[1][2]

Q2: What is the solubility profile?

A: This molecule exhibits a "push-pull" electronic system (amino donors vs. nitro/ester acceptors), making it sparingly soluble in non-polar solvents but highly soluble in polar aprotic solvents.[1][2]

SolventSolubility (RT)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent
Methanol (MeOH) ModerateHighPrimary Solvent
Ethanol (EtOH) LowModerateGood for high-yield recovery
Acetonitrile (MeCN) HighVery HighUse if MeOH fails
Ethyl Acetate ModerateHighGood, but holds impurities
DCM ModerateHighAvoid (poor crystallization recovery)

🔵 Module 2: The Gold Standard Protocol (Recrystallization)

This protocol is optimized for removing the des-fluoro impurity and regiosomeric byproducts.[1]

The Methanol/Water Displacement Method

Context: Standard cooling crystallization often leads to "oiling out" due to the low melting point of the solvated nitro-ester.[1][2] We recommend a solvent/anti-solvent displacement method.[1][2]

Step-by-Step Procedure:
  • Dissolution & Carbon Treatment:

    • Suspend crude solid (10 g) in Methanol (60 mL) .

    • Heat to reflux (65°C) until fully dissolved.[1][2]

    • Crucial: If undissolved solids remain, they are likely inorganic salts (NH4F).[1][2] Filter these out hot.

    • Add Activated Carbon (0.5 g) (Type: Norit SX Ultra or equivalent).[1][2] Stir at reflux for 15 mins.

    • Hot Filtration: Filter through a pre-warmed Celite pad.[1][2] Wash pad with hot MeOH (10 mL).[1][2]

  • Crystallization (The "Cloud Point" Technique):

    • Maintain the filtrate at 50°C (do not let it boil vigorously).

    • Slowly add warm Water (40-50°C) dropwise via addition funnel.[2]

    • Stop point: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2]

    • Seeding: Add a seed crystal of pure product (if available) or scratch the glass wall.[1][2]

    • Stir at 50°C for 30 mins to allow crystal nucleation (Ostwald ripening).

  • Cooling & Isolation:

    • Resume adding water slowly until the solvent ratio is roughly 1:1 MeOH:Water .[1][2]

    • Cool to Room Temperature (RT) over 2 hours (10°C/hour ramp).

    • Chill to 0-5°C for 1 hour.

    • Filtration: Filter the bright yellow needles.[1][2]

    • Wash: Wash with cold 1:1 MeOH:Water.[1][2]

  • Drying:

    • Dry under vacuum at 45°C. Warning:[1][2] Do not exceed 60°C; nitro-amino esters can be thermally unstable or sublime.[1][2]

🟠 Module 3: Troubleshooting & FAQs

Specific solutions for common failure modes.

Q3: The product "oiled out" (separated as a liquid) instead of crystallizing. Why?

A: This occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation point.[1] The Fix:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of pure solvent (MeOH) to shift the composition away from the oiling boundary.[1][2]

  • Seed the hot solution (50°C) and cool much slower.

  • Alternative: Switch to Ethanol/Water .[1][2] The lower solubility in EtOH often forces crystallization over oiling.[1][2]

Q4: I have a persistent impurity at Rf ~0.4 (close to product). What is it?

A: If you synthesized this via SNAr on a difluoro-nitrobenzoate, this is likely the Hydrolyzed Acid (2,4-diamino-3-fluoro-5-nitrobenzoic acid) or the Regioisomer (2,6-diamino...).[1][2]

  • Test: Run TLC. Spot the plate and expose it to NH3 vapor.[1][2] If the spot doesn't move but streaks, it's the acid.[1]

  • Removal:

    • Dissolve crude in Ethyl Acetate.[1][2]

    • Wash 2x with 5% NaHCO3 (aq) .[1][2] The acid will move to the aqueous layer.[1]

    • Dry organic layer (MgSO4), evaporate, and then recrystallize.[1][2]

Q5: Can I use Column Chromatography?

A: Yes, but it is difficult due to the "streaking" of amino-nitro compounds on silica.[2]

  • Recommendation: Use DCM:MeOH (98:2) as the eluent.[1][2]

  • Pro-Tip: Pre-treat your silica gel with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites on the silica.[1][2] This prevents the amino groups from sticking and streaking.[1][2]

🟣 Module 4: Visualizing the Workflow

Use the following decision trees to guide your purification strategy.

Diagram 1: The Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture Check Check TLC & Color Start->Check Dark Dark/Tarry? Check->Dark Acid Contains Acid Impurity? Dark->Acid No Carbon Activated Carbon Treatment (MeOH) Dark->Carbon Yes BaseWash NaHCO3 Wash (EtOAc/Water) Acid->BaseWash Yes Recryst Recrystallization (MeOH/Water) Acid->Recryst No Carbon->Acid BaseWash->Recryst Chrom Column Chromatography (DCM/MeOH + 1% TEA) Recryst->Chrom Failed/Oiled Out Final Pure Product (>98% HPLC) Recryst->Final Success Chrom->Final

Caption: Logical flow for selecting the correct purification method based on impurity profile.

Diagram 2: Recrystallization Phase Logic

RecrystPhase Step1 1. Dissolution (Reflux in MeOH) Step2 2. Nucleation Zone (Add Water to Cloud Point) Step1->Step2 Hot Filtration Step3 3. Crystal Growth (Slow Cool to RT) Step2->Step3 Seed & Stir Step4 4. Isolation (Filter & Dry <60°C) Step3->Step4 Yield Recovery

Caption: Critical phases in the Methanol/Water displacement crystallization.

🟡 Module 5: Analytical Validation

How to prove you have the right molecule.

  • 1H NMR (DMSO-d6):

    • Look for the methyl ester singlet around δ 3.7-3.9 ppm.[1][2]

    • Look for broad amino singlets (NH2).[1][2] Due to the nitro group (H-bonding) and fluorine, these may appear as two distinct peaks or broad humps between δ 6.0-8.0 ppm.[1][2]

    • Diagnostic: The aromatic proton (H-6) should appear as a doublet (coupling with Fluorine) if the regiochemistry is correct (2,4-diamino-3-fluoro).[1][2]

  • 19F NMR:

    • Crucial for confirming the fluorine is still attached (SNAr can sometimes displace Fluorine instead of the leaving group if conditions are too harsh).[1]

    • Expect a signal around -130 to -140 ppm (typical for fluoro-anilines).[1][2]

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]

    • Detection: 254 nm (Nitroaromatics absorb strongly here).[1][2]

References & Authoritative Grounding[1][2]

  • Synthesis of Riociguat Intermediates:

    • Source: Patent WO2011147809A1 (Bayer Pharma AG).[1][2] Describes the synthesis and purification of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate and related fluorinated intermediates.

    • Relevance: Establishes the solubility profiles and recrystallization solvents (MeOH/EtOH) for this class of fluorinated amino-nitro esters.

    • [1][2]

  • Nitration and Purification of Benzoates:

    • Source: Kamm, O.; Segur, J. B.[1][3][4] "Methyl m-nitrobenzoate".[1][2] Organic Syntheses, Coll.[1][2][3][4] Vol. 1, p.372 (1941).[1][2]

    • Relevance: Foundational procedure for nitrating methyl benzoates and recrystallizing them from Methanol to remove oily byproducts.[1][2]

    • [1]

  • Recrystallization of Energetic/Nitro Compounds:

    • Source:Propellants, Explosives, Pyrotechnics.[1][2] "Recrystallization Studies of Diamino-Dinitropyrazine".

    • Relevance: Although a different core, this literature confirms the use of polar aprotic/water systems for purifying poly-amino-nitro compounds that are prone to oiling out.[1][2]

    • [1][2]

  • General Properties of Fluoro-Nitroanilines:

    • Source: PubChem Compound Summary for Methyl 2-fluoro-5-nitrobenzoate (Analog).[1][2]

    • Relevance: Provides baseline physical property data (Melting points, solubility) for structural analogs.

    • [1][2]

Sources

Troubleshooting

common byproducts in the synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

The following technical support guide addresses the synthesis and impurity profile of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate , a highly functionalized intermediate often utilized in the development of soluble guanyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and impurity profile of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate , a highly functionalized intermediate often utilized in the development of soluble guanylate cyclase (sGC) stimulators and antibacterial agents.

This guide assumes the standard synthetic route via Nucleophilic Aromatic Substitution (SNAr) of Methyl 2,3,4-trifluoro-5-nitrobenzoate (or its functional equivalent) using ammonia.

Module 1: The Chemistry & Reaction Pathway

Core Transformation: The synthesis relies on a double SNAr reaction. The starting material, Methyl 2,3,4-trifluoro-5-nitrobenzoate, contains three fluorine atoms. The fluorine atoms at positions C2 and C4 are activated for displacement by the electron-withdrawing nitro group (para to C2, ortho to C4) and the ester group (ortho to C2, para to C4). The fluorine at C3 is meta to both withdrawing groups and remains stable (unreacted).

Reaction Logic Diagram

The following diagram illustrates the stepwise amination and competitive hydrolysis pathways.

ReactionPathway SM STARTING MATERIAL Methyl 2,3,4-trifluoro-5-nitrobenzoate INT_A MAJOR INTERMEDIATE Methyl 4-amino-2,3-difluoro- 5-nitrobenzoate (Fast Substitution) SM->INT_A NH3 (Fast, C4 attack) INT_B MINOR INTERMEDIATE Methyl 2-amino-3,4-difluoro- 5-nitrobenzoate (Slow Substitution) SM->INT_B NH3 (Slow, C2 attack) IMP_ACID CRITICAL IMPURITY 2,4-diamino-3-fluoro- 5-nitrobenzoic Acid (Hydrolysis) SM->IMP_ACID Path via Acid Intermediates PROD TARGET PRODUCT Methyl 2,4-diamino-3-fluoro- 5-nitrobenzoate INT_A->PROD NH3 (Slow, C2 attack) INT_B->PROD NH3 (Fast, C4 attack) PROD->IMP_ACID H2O / OH- (Saponification)

Caption: Stepwise SNAr amination pathway showing the kinetic preference for C4 substitution followed by C2, and the risk of ester hydrolysis.

Module 2: Troubleshooting Common Byproducts

This section details the specific impurities users encounter, their mechanistic origin, and validated corrective actions.

Issue 1: Persistence of Mono-Amino Intermediate

Symptom: HPLC shows a significant peak (approx. RRT 0.85-0.95) corresponding to Methyl 4-amino-2,3-difluoro-5-nitrobenzoate.

  • Mechanism: The substitution at C4 (ortho to Nitro) is kinetically faster than at C2 (sterically hindered by the ester and C3-fluorine). The reaction often "stalls" after the first amination if energy or reagent concentration is insufficient.

  • Corrective Action:

    • Increase Ammonia Equivalents: Ensure a minimum of 4.5 to 5.0 equivalents of ammonia. The reaction consumes 2 eq for substitution and 2 eq to neutralize the generated HF.

    • Temperature Ramp: If running at room temperature, increase to 40–50°C for the final 2 hours to drive the C2 substitution.

    • Solvent Switch: Switch from protic solvents (Methanol) to polar aprotic solvents (Acetonitrile or THF) to increase the nucleophilicity of ammonia.

Issue 2: Formation of the "Acid Impurity"

Symptom: Presence of 2,4-diamino-3-fluoro-5-nitrobenzoic acid (shifts retention time significantly with pH).

  • Mechanism: Base-mediated hydrolysis (saponification) of the methyl ester. This occurs if water is present in the system while the pH is high (due to excess ammonia).

  • Corrective Action:

    • Moisture Control: Use anhydrous ammonia gas or solutions (e.g., 7N NH3 in MeOH) rather than aqueous ammonium hydroxide.

    • Dry Solvents: Ensure solvent water content is <0.1% (KF).

    • Quench Protocol: Do not quench the reaction with basic water. Acidify the quench mixture immediately to pH < 7 or remove excess ammonia under vacuum before adding water.

Issue 3: Regio-Isomeric Impurities

Symptom: Small impurity peaks (<1%) with identical Mass Spec (m/z) to the product.

  • Mechanism: While C3 is deactivated, trace substitution at C3 or alternative starting material impurities (e.g., 2,4,5-trifluoro isomers) can lead to isomeric byproducts.

  • Corrective Action:

    • Starting Material QC: Verify the purity of Methyl 2,3,4-trifluoro-5-nitrobenzoate via 19F-NMR. Ensure no 2,4,5-trifluoro isomer is present.

    • Temperature Control: Avoid temperatures >60°C, which may overcome the activation energy barrier for the unactivated C3 fluorine displacement.

Module 3: Quantitative Impurity Profile

Use this table to identify peaks in your analytical chromatograms.

Compound NameRoleRelative Retention (Approx)Origin
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Target 1.00 Product
Methyl 4-amino-2,3-difluoro-5-nitrobenzoateIntermediate0.90Incomplete Reaction (Step 1 only)
Methyl 2-amino-3,4-difluoro-5-nitrobenzoateIntermediate0.92Incomplete Reaction (Rare C2 first)
2,4-diamino-3-fluoro-5-nitrobenzoic acidByproduct0.40 - 0.60 (pH dependent)Hydrolysis of Ester
Methyl 2,3,4-trifluoro-5-nitrobenzoateStarting Material>1.10Unreacted Material

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use aqueous Ammonium Hydroxide (28%) for this reaction? A: It is not recommended . The presence of water significantly increases the rate of ester hydrolysis, leading to the carboxylic acid impurity (Issue 2). Use ammonia dissolved in Methanol, Ethanol, or Acetonitrile.

Q: Why is the fluorine at position 3 not replaced? A: Nucleophilic Aromatic Substitution (SNAr) requires electron-withdrawing groups (EWGs) located ortho or para to the leaving group.

  • F at C2: Ortho to Ester, Para to Nitro (Activated).

  • F at C4: Ortho to Nitro, Para to Ester (Activated).

  • F at C3: Meta to both Nitro and Ester. It lacks the necessary resonance stabilization for the Meisenheimer complex, making it inert under standard conditions.

Q: My product is yellow/orange. Is this normal? A: Yes. Nitro-anilines are characteristically yellow to orange due to conjugation. However, a dark brown or tarry appearance suggests oxidative degradation or polymerization; ensure the reaction is conducted under an inert atmosphere (Nitrogen/Argon).

Q: How do I remove the Mono-amino impurity during workup? A: The mono-amino intermediate is less polar than the di-amino product. A reslurry in a non-polar solvent (like cold Dichloromethane or a Hexane/Ethyl Acetate mix) can often solubilize the mono-amino impurity while the di-amino product remains as a solid.

References & Validation[1]

  • PubChem Compound Summary: Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester.[1] (Confirming the existence of the mono-amino intermediate). Available at: [Link]

  • Patent Context (Vericiguat Intermediates): Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate. (Provides analogous SNAr reaction conditions for fluoro-nitro systems). WO/2011/147809 & related filings.

  • General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on ortho/para activation effects).

Sources

Optimization

Technical Support Center: Purification &amp; Quality Control of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

[1] Introduction: The "Sandwich" Substitution Challenge Welcome to the technical support hub for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate . As a researcher working with this compound—likely as a key intermediate for s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Sandwich" Substitution Challenge

Welcome to the technical support hub for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate . As a researcher working with this compound—likely as a key intermediate for soluble Guanylate Cyclase (sGC) stimulators (e.g., analogs of Vericiguat)—you are dealing with a highly functionalized "push-pull" system.[1]

The synthesis typically involves a double nucleophilic aromatic substitution (


) of a trifluorinated precursor (e.g., Methyl 2,3,4-trifluoro-5-nitrobenzoate) with ammonia.[1] The "3-fluoro" atom is sterically trapped between two amino groups, creating a unique "sandwich" motif. This structure dictates your impurity profile: regioisomers are rare, but incomplete amination and hydrolysis are rampant. [1]

This guide prioritizes causality-based troubleshooting . We do not just tell you to "wash it"; we explain why the physics of the crystal lattice demands specific solvents.

Module 1: Diagnostic Troubleshooting (Q&A)

Category A: Synthesis-Related Impurities (The "Why is it dirty?"[1] Phase)

Q1: I see a persistent impurity at RRT ~0.90-0.95 in my HPLC. It tracks with the main peak during recrystallization. What is it?

Diagnosis: This is almost certainly the Mono-amino intermediate (e.g., Methyl 4-amino-2,3-difluoro-5-nitrobenzoate or its 2-amino isomer).[1]

  • The Mechanism: The conversion of the trifluoro- precursor to the diamino- product proceeds in two steps. The first amine addition is fast (activated by ortho/para nitro), but the second addition is slower due to the electron-donating effect of the first amino group, which deactivates the ring.[1]

  • The Fix: You cannot easily remove this by recrystallization because it co-crystallizes (structural similarity).[1] You must drive the reaction to completion before workup.

    • Action: Increase reaction temperature by 5-10°C or prolong reaction time. Ensure ammonia excess is maintained (re-pressurize if using gas).[1]

Q2: My product purity is >99% by HPLC (area %), but the quantitative assay (w/w) is only 92%. Where is the missing mass?

Diagnosis: You have trapped Inorganic Fluoride Salts (Ammonium Fluoride,


).[1]
  • The Mechanism: For every mole of product, you generate 2 moles of HF (neutralized to

    
    ).[1] These salts are insoluble in the organic reaction solvent (e.g., THF, Acetonitrile) and precipitate with your product.[1] They are invisible to UV detectors (HPLC).[1]
    
  • The Fix: Aggressive water reslurrying.

    • Action: See Protocol B below. Simple filtration is insufficient; the filter cake must be broken up and reslurried in water to dissolve the lattice-trapped salts.

Category B: Stability & Storage (The "Why did it degrade?" Phase)

Q3: The bright yellow solid is turning orange/brown on the surface during drying.

Diagnosis: Surface Oxidation or Photo-degradation .[1]

  • The Mechanism: Nitro-anilines are photosensitive. The "2,4-diamino" motif is electron-rich and susceptible to oxidation to azo/azoxy species or quinoid imines upon prolonged exposure to air and light, especially when wet.[1]

  • The Fix:

    • Action: Dry under vacuum at

      
       with a nitrogen bleed. Store in amber glass. Avoid oven drying in air.
      

Q4: A new peak appeared at RRT ~0.4 (more polar) after storage. [1]

Diagnosis: Hydrolysis of the Methyl Ester .

  • The Mechanism: The electron-withdrawing nitro group makes the ester carbonyl highly electrophilic (labile). Residual moisture, combined with trace base (ammonia) left over from synthesis, catalyzes the hydrolysis to the Benzoic Acid derivative.[1]

  • The Fix:

    • Action: Ensure the final wash is neutral (pH 6-7).[1] Store with desiccant.

Module 2: Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on the standard


 synthesis route.

ImpurityMap Start Methyl 2,3,4-trifluoro-5-nitrobenzoate (Starting Material) Mono1 Impurity A (Major): Mono-amino Intermediate (Incomplete Reaction) Start->Mono1 + NH3 (Fast) Target TARGET: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Mono1->Target + NH3 (Slow/Rate Limiting) Salt Hidden Impurity: Ammonium Fluoride (NH4F) (Inorganic Salt) Target->Salt Byproduct of Reaction Acid Degradant: Benzoic Acid Derivative (Hydrolysis) Target->Acid Moisture + Base + Time

Caption: Figure 1. Reaction pathway showing the critical bottleneck at the mono-amino stage and downstream degradation risks.[1]

Module 3: Proven Purification Protocols

These protocols are designed for scalability and high purity (>99.5%).[1]

Protocol A: The "Salt-Buster" Reslurry (Mandatory First Step)

Use this immediately after the synthesis reaction to remove inorganic bulk.[1]

  • Quench: Pour the reaction mixture into Ice Water (Ratio: 1:5 volume/volume). The product will precipitate; salts will dissolve.

  • Agitation: Stir vigorously for 30 minutes . Crucial: High shear is needed to break crystal aggregates where salts are trapped.

  • Filtration: Filter the crude solid.[2]

  • Displacement Wash: Wash the cake with Water (3x) until the filtrate conductivity is near that of deionized water.

  • Solvent Wash: Perform a final displacement wash with cold Methanol (to displace water and aid drying).[1]

Protocol B: Recrystallization (Polishing)

Use this if HPLC purity is <99.0% or if the Mono-amino impurity is present (>0.5%).[1]

ParameterSpecificationScientific Rationale
Solvent System Methanol / Water (9:1) The product is moderately soluble in hot MeOH but insoluble in water.[1] The 10% water acts as an anti-solvent for the organic impurities.
Concentration 1 g solute / 10-12 mL solvent Optimized for yield vs. purity. Too concentrated = impurity entrapment.
Dissolution Temp Reflux (~65°C) Ensure complete dissolution. If hazy, hot filter (remove inorganic salts).[1]
Cooling Profile Slow Ramp (10°C/hour) Rapid cooling traps the Mono-amino impurity.[1] Slow growth excludes it from the lattice.
Final Temp 0-5°C (Hold 2 hours) Maximizes yield.

Step-by-Step:

  • Suspend the crude solid in Methanol (9 volumes).

  • Heat to reflux.[3] The solid should dissolve. If not, add Methanol in 0.5 vol increments.

  • Once dissolved, slowly add Water (1 volume) dropwise at reflux.

  • Allow the solution to cool naturally to room temperature (do not use an ice bath yet).

  • Once crystallization begins, cool to 0-5°C and stir for 2 hours.

  • Filter and wash with cold Methanol/Water (1:1).[1]

Module 4: Analytical Validation Strategy

Do not rely on a single method. This molecule requires orthogonal validation.

  • HPLC (Purity):

    • Column: C18 (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1] Acidic modifier is required to suppress ionization of the amino groups and sharpen peaks.

    • Wavelength: 254 nm (general) and 360 nm (specific for nitro-aniline chromophore).[1]

  • 19F-NMR (Identity & Regio-isomer check):

    • This is the "Gold Standard" for this molecule.

    • Target: You should see a single singlet (or triplet if H-coupling is resolved) for the fluorine.[1]

    • Impurity Flag: If you see two fluorine signals, you have the Mono-amino intermediate (which still has two fluorines) or a regioisomer.[1]

  • ROI (Residue on Ignition):

    • Must be <0.1%.[4] High ROI confirms the presence of trapped Fluoride/Sulfate salts.

References

  • Bayer Pharma AG. (2011).[1] Substituted Pyrazolopyridine Derivatives and Use Thereof as sGC Stimulators.[5] WO Patent 2011/147809. (Describes the synthesis of Vericiguat precursors and the ammonolysis of fluoro-nitrobenzoates).

  • Merck Sharp & Dohme Corp. (2013).[1] Process for the preparation of soluble guanylate cyclase stimulators. US Patent 2013/0267705. (Details optimization of the amino-displacement steps).

  • Follmann, M., et al. (2017).[1] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1] (Authoritative source on the medicinal chemistry and structural properties).[1][5] [1]

  • PubChem. (n.d.).[1][6] Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (Precursor Data).[1] National Library of Medicine. (Used for physical property estimation of the mono-amino impurity).[1] [1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate before handling.[1] Nitro-aromatics may be energetic/explosive under confinement; handle with care.[1]

Sources

Troubleshooting

optimizing temperature and reaction time for fluoronitrobenzoate synthesis

Topic: Temperature & Reaction Time Optimization for Halex Fluorination Doc ID: FNB-OPT-2024 | Version: 2.1 Department: Process Chemistry & Application Support The Knowledge Base: Mechanism & Criticality Why Temperature a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature & Reaction Time Optimization for Halex Fluorination Doc ID: FNB-OPT-2024 | Version: 2.1 Department: Process Chemistry & Application Support

The Knowledge Base: Mechanism & Criticality

Why Temperature and Time Define Your Yield

The synthesis of fluoronitrobenzoates (e.g., 4-fluoro-3-nitrobenzoate) is predominantly achieved via the Halex (Halogen Exchange) reaction . This is a Nucleophilic Aromatic Substitution (


) where a fluoride ion (typically from Potassium Fluoride, KF) displaces a leaving group (chloride or nitro) on an electron-deficient aromatic ring.[1][2]
The Kinetic Dilemma

Success relies on balancing two competing kinetic realities:

  • Activation Energy (

    
    ):  The C-Cl bond is strong. High temperatures (>140°C) are required to reach the transition state (Meisenheimer complex).
    
  • Degradation Threshold: Fluoride sources (KF) in polar aprotic solvents (DMSO, Sulfolane) create a highly basic environment. Prolonged exposure to high heat leads to:

    • Oligomerization: Formation of black tars (complex polymerized byproducts).

    • Hydrolysis: Trace water converts the ester/halide to the corresponding phenol or acid (impurity).

    • Thermal Runaway: Specifically in DMSO, temperatures >180°C or prolonged heating can trigger autocatalytic decomposition (See Safety Warning below).

Reaction Pathway Diagram

The following diagram illustrates the desired


 pathway versus the critical failure modes caused by incorrect temperature/time parameters.

HalexMechanism Start Chloronitrobenzoate (Precursor) Complex Meisenheimer Complex Start->Complex + Heat (>130°C) Hydrolysis Phenolic/Acidic Impurities Start->Hydrolysis Wet Solvent (Hydrolysis) KF KF (Dry) + Catalyst KF->Complex Product Fluoronitrobenzoate (Target) Complex->Product Fast Step (-KCl) Tar Black Tar (Oligomers) Product->Tar Overheating (>180°C) or Excessive Time

Figure 1: The Halex reaction pathway. Note that the target product is thermally unstable and can degrade into tar if the reaction time exceeds the optimum window.

Protocol Hub: Optimized Synthesis Workflow

Standard Operating Procedure (SOP-FNB-05)

This protocol utilizes a Phase Transfer Catalyst (PTC) approach to lower the required temperature, thereby improving safety and selectivity.

Reagents:

  • Substrate: 4-chloro-3-nitrobenzoate (1.0 eq)

  • Fluoride Source: Spray-dried Potassium Fluoride (KF) (1.5 - 2.0 eq)

  • Solvent: Sulfolane (Preferred for stability) or DMSO (High rate, lower stability)

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (0.05 eq)
    
Step-by-Step Methodology
  • Azeotropic Drying (CRITICAL):

    • Why: "Naked" fluoride is essentially deactivated by hydration shells. Even 0.1% water can stall the reaction.

    • Action: Charge KF and solvent into the reactor.[3] Add Toluene (10-20% v/v). Distill off toluene to remove water azeotropically. Ensure KF is essentially anhydrous (<500 ppm water).

  • Substrate Addition & Ramping:

    • Cool mixture to 80°C. Add the Chloronitrobenzoate and Catalyst.

    • Ramp: Heat to 140°C - 150°C .

    • Note: Do not overshoot. If using DMSO, NEVER exceed 160°C due to explosion risk.

  • Reaction Monitoring (The "Time" Variable):

    • Start sampling at T=2 hours.

    • Monitor disappearance of starting material (SM) via HPLC/GC.

    • Target: Stop reaction when SM < 2%. Typically 4–8 hours with PTC. Without PTC, this may take 12–24 hours, increasing tar risk.

  • Quench & Workup:

    • Cool rapidly to <60°C.

    • Filter off inorganic salts (KCl/KF).

    • Dilute filtrate with water/extraction solvent to remove polar solvent (Sulfolane/DMSO).

Troubleshooting Wizard (Q&A)

Issue: Reaction Stalled (Conversion < 50%)

User Question: My reaction hits 40% conversion and stops. Adding more KF doesn't help. What is wrong?

Diagnosis: Catalyst Poisoning or Hydration.

  • Moisture: If the KF wasn't spray-dried or azeotropically dried, the fluoride is "caged" by water molecules and becomes non-nucleophilic.

  • Surface Area: Crystalline KF has low surface area. As the reaction proceeds, KCl coats the KF surface, passivating it.

Solution:

  • Immediate: Add a fresh charge of dried PTC (e.g., 18-crown-6).

  • Prevention: Use Spray-Dried KF (high surface area) and ensure rigorous drying.

Issue: "Black Tar" Formation

User Question: The solution turned dark black/brown, and the isolated yield is low. The NMR shows broad, messy peaks.

Diagnosis: Thermal Decomposition (Oligomerization). Nitro-aromatics are thermally sensitive. At high temperatures (>160°C) or long reaction times, the product undergoes self-condensation or polymerization.

Solution:

  • Reduce Temperature: Drop reaction temp by 10-15°C and extend time slightly, OR add a PTC to maintain rate at lower temp.

  • Quench Earlier: Do not aim for 100% conversion. Stopping at 95% conversion often yields cleaner product than cooking for another 4 hours to get that last 5%.

Issue: Safety / Pressure Build-up

User Question: I noticed an unexpected pressure rise while using DMSO at 170°C.

Diagnosis: Thermal Runaway (CRITICAL SAFETY WARNING). DMSO is known to decompose exothermically at high temperatures, especially in the presence of halides and basic salts. This mimics the conditions of the Shell Stanlow explosion (1990) .

Solution:

  • ABORT: Cool the reactor immediately.

  • Change Solvent: Switch to Sulfolane or DMAc for reactions requiring T > 150°C. Sulfolane is stable up to ~250°C.

Data Vault: Solvent & Parameter Comparison

Use this table to select the correct solvent system for your temperature constraints.

ParameterDMSO (Dimethyl Sulfoxide)Sulfolane (Tetramethylene sulfone)DMAc (Dimethylacetamide)
Max Safe Temp < 150°C (Risk of Runaway)220°C (High Stability)~165°C
Reaction Rate Very Fast (

)
Moderate (

)
Moderate
Workup Water wash (Easy)Solidifies < 27°C (Difficult)Water wash (Easy)
Rec. Time (w/ PTC) 2 - 5 Hours6 - 12 Hours5 - 10 Hours
Best For... Low-temp, fast kineticsHigh-temp, difficult substratesGeneral purpose
Optimization Logic Diagram

Follow this decision tree to optimize your specific synthesis.

OptimizationLogic Start Start Optimization CheckTemp Required Temp for Activation? Start->CheckTemp HighTemp > 160°C CheckTemp->HighTemp LowTemp < 150°C CheckTemp->LowTemp UseSulfolane Use Sulfolane (Stable, slower) HighTemp->UseSulfolane UseDMSO Use DMSO (Fast, monitor heat) LowTemp->UseDMSO AddPTC Add Phase Transfer Catalyst (TMAC or 18-Crown-6) UseSulfolane->AddPTC UseDMSO->AddPTC Monitor Monitor Conversion (HPLC) AddPTC->Monitor Decision Conversion > 95%? Monitor->Decision Stop Quench Immediately (Prevent Tar) Decision->Stop Yes Continue Continue Heating (Check for decomp) Decision->Continue No

Figure 2: Decision matrix for solvent selection and process termination based on temperature requirements.

References

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds by the Halex Reaction.[1][2][3][4][5] Journal of the American Chemical Society.

  • Adams, D. J., et al. (1998). Nucleophilic Aromatic Substitution of Hydrogen in Nitroarenes. Tetrahedron.

  • K. K. Laali (Ed.) (2025). Recent Advances in Organofluorine Chemistry: Halex Reaction Updates. Scientific Update / ACS GCI.

  • Health & Safety Executive (HSE). (1990). The Shell Stanlow Explosion: Runaway Reaction in DMSO.[6] (Case Study on Thermal Stability).

  • Clark, J. H., & Macquarrie, D. J. (1996). Environmentally Friendly Catalytic Methods: Phase Transfer Catalysis in Fluorination. Chemical Society Reviews.

Sources

Optimization

Technical Support Center: Selective Fluorination of Nitroaromatic Compounds

Welcome to the technical support center for the selective fluorination of nitroaromatic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective fluorination of nitroaromatic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing fluorine into nitro-activated aromatic systems. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a cornerstone of modern drug design.[1][2][3] However, achieving high selectivity and yield in these reactions presents a unique set of challenges.

This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions, all grounded in established chemical principles.

Part 1: Core Principles & Mechanistic Insights

The primary pathway for fluorinating nitroaromatic compounds is Nucleophilic Aromatic Substitution (SNAr) . Understanding its mechanism is critical for troubleshooting and optimization.

The reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophilic fluoride source (F⁻) attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group (e.g., -Cl, -Br, or even another -NO₂ group). This step is typically the rate-determining step because it disrupts the ring's aromaticity.[4]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination & Re-aromatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the fluorinated product.

The success of this reaction hinges on the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to the leaving group.[5][6] This positioning is crucial as it allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, effectively stabilizing this high-energy intermediate.[4][7]

Part 2: Troubleshooting Guide for Common Issues

Even with a well-understood mechanism, the practical application of SNAr fluorination is fraught with challenges. The high basicity and poor solubility of many fluoride sources can lead to side reactions and low yields.[8][9] This section addresses the most common problems encountered in the lab.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Yield 1. Inactive Fluoride Source: Alkali metal fluorides (KF, CsF) are highly hygroscopic. Trace water can form strong hydrogen bonds with the fluoride anion, drastically reducing its nucleophilicity. 2. Insufficient Reaction Temperature: The activation energy for disrupting aromaticity is high. The reaction may require significant thermal energy. 3. Poor Solvent Choice: Protic solvents or solvents with low polarity will fail to adequately support the SNAr mechanism.1. Fluoride Source Activation: Dry the fluoride salt (e.g., KF, CsF) under high vacuum at >150 °C for several hours before use. Alternatively, use spray-dried KF or consider anhydrous tetraalkylammonium fluoride salts (e.g., TBAF), which provide a more "naked" and reactive fluoride anion.[10] 2. Temperature Optimization: Screen a range of temperatures, often between 80 °C and 220 °C.[11] Use a high-boiling polar aprotic solvent like DMSO, DMF, or Sulfolane. 3. Solvent Selection: Employ polar aprotic solvents (DMSO, DMF, NMP, Sulfolane). These solvents effectively solvate the counter-ion (K⁺, Cs⁺) but poorly solvate the fluoride anion, maximizing its nucleophilicity.
Poor Regioselectivity 1. Multiple Activation Sites: The substrate may have multiple leaving groups activated by one or more nitro groups. 2. Aryne Pathway: Under strongly basic conditions (especially with anhydrous TBAF), an elimination-addition reaction via a reactive aryne intermediate can occur, leading to a mixture of isomers.[12]1. Substrate Design: If possible, design the synthetic route to use a precursor with a single, clearly activated site for fluorination. 2. Control Basicity: Avoid overly basic conditions if aryne formation is suspected. Use metal fluorides like CsF with a phase-transfer catalyst (e.g., 18-crown-6) or a cryptand (e.g., Kryptofix 222) to enhance reactivity without dramatically increasing basicity.[12]
Formation of Side Products 1. Hydrolysis: If the nitroaromatic compound has other sensitive functional groups (e.g., esters, nitriles), they may be hydrolyzed by trace water or the basicity of the fluoride source. 2. Elimination: If the substrate has alkyl side chains with leaving groups, E2 elimination can compete with the desired SNAr reaction.[13] 3. Denitration: The nitro group itself can sometimes act as a leaving group, especially in highly activated systems or at very high temperatures.[14]1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use a milder fluoride source if possible. 2. Lower Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution. Lowering the temperature can favor the SNAr pathway.[13] 3. Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed, which can promote denitration. Consider using a substrate where a halide is the intended leaving group.
Starting Material Decomposition 1. Excessive Temperature: Nitroaromatic compounds can be thermally unstable and may decompose at very high temperatures. 2. Incompatible Functional Groups: The substrate may contain functional groups that are not stable to the basic and nucleophilic conditions of the reaction.1. Optimize Temperature Carefully: Start with a lower temperature and gradually increase it, monitoring for the onset of product formation versus decomposition. 2. Protecting Groups: If necessary, use protecting groups for sensitive functionalities that can be removed after the fluorination step.

Part 3: Experimental Workflow & Decision Making

A logical workflow is essential when a fluorination reaction does not proceed as expected. The following diagram outlines a troubleshooting process for a typical low-yield scenario.

G cluster_0 Troubleshooting Low Yield start Low / No Product Yield q1 Starting Material (SM) Consumed? start->q1 a1 Potential Cause: Inactive Reagents or Insufficient Energy q1->a1  No q2 Side Products Observed? q1->q2  Yes s1 Action: 1. Verify anhydrous conditions. 2. Use a more reactive F⁻ source (e.g., spray-dried KF, CsF). 3. Increase temperature incrementally. a1->s1 a2 Potential Cause: Decomposition, Hydrolysis, or Competing Pathways q2->a2  Yes a3 Potential Cause: Product Instability or Decomposition on Workup q2->a3  No s2 Action: 1. Identify side products (LC-MS). 2. Lower reaction temperature. 3. Re-evaluate solvent & F⁻ source to minimize basicity (see table). a2->s2 s3 Action: 1. Analyze crude reaction mixture directly (¹⁹F NMR, LC-MS). 2. Modify workup procedure (e.g., milder quench, avoid acid). a3->s3

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the best fluoride source for my SNAr reaction? A1: The choice depends on a balance of reactivity, cost, and handling.

  • Potassium Fluoride (KF): Cost-effective but has low solubility in organic solvents. Often requires high temperatures and sometimes a phase-transfer catalyst (e.g., 18-crown-6) to be effective. Spray-dried KF is more reactive than standard grade.

  • Cesium Fluoride (CsF): More soluble and reactive than KF due to the weaker Cs-F ionic bond, which provides a more nucleophilic "naked" fluoride. It is more expensive but often gives higher yields under milder conditions.[15]

  • Tetrabutylammonium Fluoride (TBAF): Highly soluble and reactive. However, it is extremely hygroscopic, and its anhydrous form is highly basic, which can promote side reactions like elimination or aryne formation.[10][12] Commercial TBAF solutions containing water are generally not effective for SNAr.

Q2: Can the nitro group itself act as the leaving group? A2: Yes, this is known as fluoro-denitration. The nitro group can be an effective leaving group, especially when the aromatic ring is highly electron-deficient (e.g., dinitro or trinitro aromatics).[14] In some cases, fluoro-denitration can be more efficient than displacing a halide, but it often requires high temperatures.[10][16]

Q3: My substrate is a nitro-substituted heterocycle. Do the same principles apply? A3: Yes, the same core principles apply. Electron-deficient heterocycles (e.g., nitro-pyridines, nitro-pyrimidines) are excellent substrates for SNAr fluorination. The ring nitrogen atoms act as powerful electron-withdrawing groups, further activating the ring towards nucleophilic attack. In many cases, these reactions can proceed under milder conditions than their carbocyclic analogues.[17]

Q4: What are the alternatives to SNAr if my substrate is not sufficiently activated? A4: If your nitroaromatic compound is electron-rich or lacks activation at the desired position, SNAr will likely fail. Alternative strategies include:

  • Balz-Schiemann Reaction: This classic method involves the conversion of an arylamine to a diazonium salt (Ar-N₂⁺), followed by thermal decomposition in the presence of a fluoride source like HBF₄ or PF₆⁻.[10] It is a versatile method but can have a limited substrate scope and uses stoichiometric reagents.

  • Transition Metal-Catalyzed Fluorination: Modern methods using palladium or copper catalysts can fluorinate aryl halides or pseudohalides that are unreactive in SNAr.[8][18] These methods are powerful but can be sensitive and require careful optimization.

Q5: What are the key safety considerations when performing these reactions? A5:

  • Fluoride Sources: All fluoride sources are toxic and should be handled with appropriate personal protective equipment (PPE). Hydrogen fluoride (HF) can be generated if fluoride salts are mixed with acid. Ensure work is done in a well-ventilated fume hood.

  • High Temperatures: Many of these reactions require high temperatures, posing a risk of thermal burns and solvent fires. Use appropriate heating mantles and reaction vessels.

  • Pressure: Heating sealed reaction vessels (e.g., microwave vials) can generate significant pressure. Use vessels rated for the expected temperature and pressure and employ a blast shield.

Part 5: Exemplar Protocol: Fluorination of 4-Chloro-3-nitrobenzonitrile

This protocol provides a representative procedure for a typical SNAr fluorination using spray-dried potassium fluoride.

Materials:

  • 4-Chloro-3-nitrobenzonitrile (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-3-nitrobenzonitrile (e.g., 1.82 g, 10.0 mmol) and spray-dried KF (e.g., 1.74 g, 30.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 150 °C.

  • Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the dark mixture into a beaker containing ice-water (200 mL).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-fluoro-3-nitrobenzonitrile.

References

  • Hosseinian, A., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Journal of Hazardous Materials, 406, 124501. Available from: [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

  • Unpublished. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Harsanyi, A., & Sandford, G. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6696-6705. Available from: [Link]

  • Kecinski, M., et al. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 27(21), 7480. Available from: [Link]

  • Kirk, K. L. (2006). Editorial [The Use of Selective Fluorination in Drug Design and Development]. Current Topics in Medicinal Chemistry, 6(14). Available from: [Link]

  • Kirk, K. L. (2006). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Current Topics in Medicinal Chemistry, 6(14), 1447-1456. Available from: [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Synthetic Communications, 40(16), 2449-2456. Available from: [Link]

  • Marques, M. M. B., & Matos, A. M. S. C. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 13(38), 9727-9742. Available from: [Link]

  • Hosseinian, A., et al. (2020). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. Journal of Hazardous Materials, 406. Available from: [Link]

  • Wang, Z.-X., Xu, Y., & Gilmour, R. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Angewandte Chemie International Edition. Available from: [Link]

  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Available from: [Link]

  • Artamkina, G. A., et al. (1990). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 59(8), 750-767. Available from: [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. Available from: [Link]

  • ResearchGate. (2023). Shows two competing reaction pathways for fluorination of 1 using TBAF(tBuOH)4. Available from: [Link]

  • Strelnik, A. G., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(1), 126-137. Available from: [Link]

  • Compound Interest. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16908-16914. Available from: [Link]

  • Artamkina, G. A., et al. (1990). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 59(8), 750. Available from: [Link]

  • Ishida, S., Sheppard, T., & Nishikata, T. (n.d.). Site selectivities in fluorination. UCL Discovery. Available from: [Link]

  • The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 5(2), 100591. Available from: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Available from: [Link]

  • Van Arnum, P. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(1). Available from: [Link]

  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Available from: [Link]

  • Petzold, R., & Ritter, T. (2020). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry, 85(3), 1113-1124. Available from: [Link]

  • askIITians. (n.d.). Why does NO₂ group show its effect only at ortho? Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. Available from: [Link]

  • Fustero, S., & Sanchez-Rosello, M. (2012). Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA International Journal for Chemistry, 66(4), 231-236. Available from: [Link]

  • Ley Group, University of Cambridge. (n.d.). Fluorination Reactions. Available from: [Link]

Sources

Troubleshooting

stability of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate under acidic/basic conditions

This guide serves as a comprehensive technical resource for researchers and process chemists working with Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3). It addresses stability profiles, solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and process chemists working with Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS: 918321-18-3). It addresses stability profiles, solubility challenges, and degradation mechanisms under acidic and basic conditions.

Executive Technical Summary

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, such as Vericiguat . Its structural integrity is defined by a delicate electronic balance: the electron-withdrawing nitro and fluoro groups compete with the electron-donating amino groups.

  • Primary Stability Risk: Base-catalyzed hydrolysis of the methyl ester (C1 position).

  • Secondary Challenge: extremely low basicity of the amino groups (pKa < 0), leading to poor solubility in dilute acids.

  • Storage: Inert atmosphere, 2-8°C, protected from light.

Quick Reference: Stability Matrix
ConditionStability RatingPrimary DegradantMechanism
Acidic (pH < 4) High (at RT)None (Stable)Protonation is thermodynamically unfavorable due to low pKa.
Neutral (pH 7) High NoneStable in aqueous suspension.
Basic (pH > 9) Low Free Acid (Carboxylic)Saponification (Nucleophilic Acyl Substitution).
Thermal (> 60°C) Moderate Decarboxylation (Rare)Requires extreme forcing conditions.

Troubleshooting Guide: Acidic Conditions

User Question: "I am trying to dissolve the compound in 1N HCl for an LC-MS run, but it remains a suspension. Is the compound degrading?"

Technical Diagnosis: The issue is likely solubility , not degradation.

  • Mechanism: The amino groups at positions 2 and 4 are severely deactivated. The nitro group at C5 (electron-withdrawing) and the fluorine at C3 pull electron density away from the nitrogen lone pairs.

  • Data Insight: The predicted pKa of the conjugate acid is approximately -3.0 [1].[1] This means the amines are essentially non-basic in water. They will not protonate significantly in 1N HCl to form a soluble salt.

  • Resolution:

    • Do not increase acid concentration/temperature to force solubility; this risks hydrolyzing the ester.

    • Protocol: Dissolve the sample in DMSO or Acetonitrile first, then dilute with the acidic mobile phase immediately before injection.

User Question: "Can I perform a reaction in acidic media (e.g., acetic acid) without losing the methyl ester?"

Technical Diagnosis: Yes, the ester is generally robust in acidic media at moderate temperatures.

  • Reasoning: Acid-catalyzed hydrolysis requires protonation of the carbonyl oxygen. The electron-deficient nature of the ring (due to the nitro group) makes the carbonyl oxygen less basic and less prone to protonation, thereby retarding the rate of acid hydrolysis compared to simple benzoates.

  • Limit: Avoid refluxing in strong mineral acids (H₂SO₄/HCl) for extended periods (>4 hours), as this will eventually drive hydrolysis to 2,4-diamino-3-fluoro-5-nitrobenzoic acid .

Troubleshooting Guide: Basic Conditions

User Question: "My HPLC chromatogram shows a new peak at RRT 0.85 after working up the reaction with Sodium Hydroxide. What is it?"

Technical Diagnosis: You are observing Base-Catalyzed Hydrolysis (Saponification) .

  • Identity: The new peak is almost certainly the free carboxylic acid (2,4-diamino-3-fluoro-5-nitrobenzoic acid).

  • Mechanism: The hydroxide ion (

    
    ) acts as a nucleophile, attacking the carbonyl carbon of the ester. The nitro group at C5 enhances the electrophilicity of the carbonyl, making it more susceptible to attack than a standard benzoate.
    

Visualizing the Degradation Pathway:

DegradationPathway Ester Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (Target) Inter Tetrahedral Intermediate Ester->Inter + OH- (Base Attack) Acid 2,4-diamino-3-fluoro- 5-nitrobenzoic acid (Impurity) Inter->Acid Elimination of OMe- Methanol Methanol (Byproduct) Inter->Methanol

Figure 1: Mechanism of base-catalyzed hydrolysis leading to the primary impurity.

Corrective Protocol: If your synthesis requires a basic workup:

  • Switch Bases: Use weaker inorganic bases like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) instead of NaOH/KOH.

  • Temperature Control: Keep the quench/workup temperature < 10°C .

  • Contact Time: Minimize the time the organic phase is in contact with the aqueous basic phase. Separate layers immediately.

Quality Control & Experimental Validation

To verify the stability of your lot, perform the following "Stress Test" protocol. This validates whether your storage conditions are adequate.

Protocol: HPLC Stability Check

  • Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • Control: Inject immediately (T=0).

  • Stress: Split sample into two vials:

    • Vial A: Add 1 drop 1N NaOH (Basic stress).

    • Vial B: Add 1 drop 1N HCl (Acidic stress).

    • Incubate both at RT for 1 hour.

  • Analysis: Inject Vial A and B.

    • Pass Criteria (Acid): >99% retention of parent peak area.

    • Pass Criteria (Base): Appearance of Acid peak (confirms method specificity).

Visualizing the QC Workflow:

QC_Workflow Start Sample: Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Dissolve Dissolve in DMSO/ACN Start->Dissolve Split Split Aliquots Dissolve->Split AcidPath Add 1N HCl (Acid Stress) Split->AcidPath BasePath Add 1N NaOH (Base Stress) Split->BasePath ControlPath No Additive (Control) Split->ControlPath HPLC HPLC Analysis (C18 Column, 254 nm) AcidPath->HPLC BasePath->HPLC ControlPath->HPLC Result1 Result: Stable (No Degradation) HPLC->Result1 Acid/Control Result2 Result: Hydrolysis (Acid Peak Observed) HPLC->Result2 Base

Figure 2: Rapid QC workflow to validate compound identity and stability.

References

  • Google Patents. (2007). Process for preparing benzimidazole compounds (WO2007002157A2). Describes hydrolysis conditions for related intermediates.
  • PubChem. (2024). Compound Summary: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (Related Structure/Analog Analysis). Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Decomposition of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate During Storage

Welcome to the technical support center for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. The inherent reactivity of the functional groups in this molecule—namely the amino, nitro, and methyl ester moieties—necessitates stringent storage and handling protocols. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind them to prevent decomposition and ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the storage of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

Q1: What are the ideal storage conditions for this compound? A: The optimal storage condition is at 2-8°C in a refrigerator.[1] The compound should be stored in a tightly sealed, amber glass or opaque container to protect it from light and moisture. For enhanced stability, especially for long-term storage, the container's headspace should be purged with an inert gas like argon or nitrogen before sealing.

Q2: What are the primary visual signs of decomposition? A: The most common sign of degradation is a distinct color change. While the pure compound is often a white or light-colored powder[2], decomposition can lead to a tan, brown, or even dark purple appearance. This is typically due to the oxidation of the aromatic amino groups. Other signs include clumping or an oily consistency, which suggests hydrolysis from moisture absorption.

Q3: My material has changed color. Is it still usable? A: A color change indicates that degradation has occurred. The usability of the material depends entirely on the tolerance for impurities in your specific application. It is strongly recommended to perform an analytical purity check (e.g., HPLC, LC-MS) to quantify the remaining parent compound and identify impurities before use. For most applications, especially in drug development, using degraded material is not advisable as impurities can lead to unpredictable side reactions and results.

Q4: What are the main chemical pathways of decomposition for this molecule? A: There are three primary decomposition pathways to consider:

  • Oxidation: The two electron-rich amino groups are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light. This is the main cause of color change.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by the presence of water and can be accelerated by trace acidic or basic contaminants.[3][4][5]

  • Photodegradation: As a nitroaromatic compound, the molecule is susceptible to degradation upon exposure to UV or even ambient light.[6][7][8] Light can provide the energy to initiate reactions involving the nitro group, leading to a complex mixture of byproducts.

Q5: What materials should I avoid storing this compound with? A: To prevent catalytic degradation, store Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate away from strong oxidizing agents, strong bases, strong acids, and reducing agents.[9][10] Improper segregation can lead to accelerated decomposition.

Part 2: Troubleshooting Guide for Common Storage Issues

This section provides a structured approach to identifying and solving specific storage problems.

Observed Problem Potential Cause(s) Recommended Action & Rationale
Color Change (e.g., from white to brown) Oxidation of amino groups due to exposure to air (oxygen).Photodegradation from exposure to ambient or UV light.1. Re-evaluate Storage Atmosphere: Immediately purge the container with an inert gas (argon or nitrogen) and seal tightly. Rationale: This displaces oxygen, preventing further oxidation.[11]2. Protect from Light: Transfer the material to an amber vial or wrap the existing container in aluminum foil. Store in a dark location. Rationale: This blocks photons that initiate photodegradation of the nitroaromatic system.[12]3. Analytical Verification: Run an HPLC or LC-MS analysis to confirm purity before use.
Material is Clumped, Wet, or Oily Hydrolysis of the methyl ester due to moisture absorption from the atmosphere.1. Improve Desiccation: Store the tightly sealed container inside a desiccator with a fresh desiccant (e.g., silica gel). For long-term storage, a desiccator cabinet at 2-8°C is ideal. Rationale: This minimizes ambient moisture that drives the hydrolysis reaction.[5]2. Identify Degradation Product: Analyze a sample via HPLC. The hydrolyzed carboxylic acid will typically appear as a new, more polar peak (earlier retention time on a reverse-phase column). Rationale: Confirming the degradation pathway validates the corrective action.
Decreased Purity on HPLC/LC-MS Multiple Degradation Pathways (Oxidation, Hydrolysis, Photodegradation, or Thermal Stress).1. Review Complete Storage History: Check for any deviations from the recommended protocol (e.g., temperature fluctuations during shipping, extended time on the benchtop). Rationale: Pinpointing the environmental stressor is key to preventing recurrence.2. Implement Gold-Standard Storage Protocol: Immediately transfer the material to a fresh, dry, amber container, purge with argon, seal tightly, and store at 2-8°C in a dark, desiccated environment. Rationale: This protocol (detailed in Part 3) addresses all major degradation pathways simultaneously.3. Consider Re-purification: If the purity is only slightly compromised, re-purification via column chromatography or recrystallization may be possible, but this must be validated analytically.

Part 3: Key Experimental Protocols

Protocol 1: Gold-Standard Storage and Handling Workflow

This protocol is designed to maximize the shelf-life and maintain the purity of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

  • Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal and the material for any signs of degradation (color change, clumping).

  • Container Selection: Use an amber glass vial with a PTFE-lined cap. Ensure the vial is clean and completely dry before use.

  • Inert Atmosphere Transfer: If the material needs to be aliquoted, perform the transfer in a glove box or glove bag under an argon or nitrogen atmosphere. If a glove box is unavailable, work quickly in a low-humidity environment.

  • Headspace Purge: Before sealing the container for storage, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal the cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

  • Storage: Place the sealed container in a refrigerator at 2-8°C, preferably within a desiccator.[1] Ensure the storage location is dark.

Protocol 2: Workflow for Assessing Compound Stability

This protocol outlines a simple procedure to periodically check the integrity of a stored sample.

  • Sample Preparation: Under minimal light exposure, prepare a stock solution of the compound at a known concentration (e.g., 1.0 mg/mL) in HPLC-grade acetonitrile or methanol.

  • Visual Check: Observe the solution. The presence of insoluble particulates or a distinct color in the solution can be an early indicator of degradation.

  • TLC Analysis (Optional Quick Check): Spot the solution on a silica gel TLC plate and develop it with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The appearance of new spots that were not present in the initial analysis indicates the formation of impurities.[13]

  • HPLC-UV Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

    • Monitor at a relevant UV wavelength (e.g., 254 nm or a lambda max specific to the compound).

  • Data Analysis:

    • Compare the chromatogram to a reference chromatogram of a pure, fresh sample.

    • Calculate the purity by peak area percentage.

    • Look for the emergence of new peaks. A significant peak at an earlier retention time may correspond to the more polar carboxylic acid hydrolysis product.

Part 4: Visualizing a Proactive Stability Strategy

Key Decomposition Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. Understanding these pathways is crucial for designing an effective storage strategy.

main Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (Stored Compound) hydrolysis Hydrolyzed Product (Carboxylic Acid) main->hydrolysis Moisture (H₂O) + Trace Acid/Base oxidation Oxidized Products (Colored Impurities) main->oxidation Atmospheric Oxygen (O₂) + Light photo Photodegradation Products (Complex Mixture) main->photo UV / Visible Light

Caption: Primary degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This workflow provides a logical sequence for routinely verifying the purity and integrity of the stored material.

start Obtain Sample from Storage visual Visual Inspection (Color, Consistency) start->visual prep Prepare Analytical Sample (e.g., 1 mg/mL in ACN) visual->prep hplc Perform HPLC-UV/MS Analysis prep->hplc analyze Analyze Chromatogram (Check Purity & New Peaks) hplc->analyze decision Purity Meets Specification? analyze->decision pass PASS: Release for Use decision->pass Yes fail FAIL: Quarantine & Investigate decision->fail No

Caption: Step-by-step workflow for analytical stability testing.

References

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical Processes for Water Treatment. Chemical Reviews, 93(2), 671–698.
  • Bezares-Cruz, J., et al. (2004). Photolysis of Nitroaromatic Compounds in Aqueous Solution. Environmental Science & Technology, 38(16), 4447–4454.
  • U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
  • Nélieu, S., et al. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag. (General principles of methyl ester hydrolysis)
  • Alif, A., Boule, P., & Lemaire, J. (1990). Photochemistry of nitro-aromatic compounds in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 50(3), 331-341.
  • Prado, F., et al. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 36(18), 3954–3960.
  • ResearchG
  • European Patent No. EP 0675867 B1. (1998). Hydrolysis of methyl esters for production of fatty acids.
  • Clark, J. (2015). Hydrolysis of esters. Chemguide.
  • Venter, A. R., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(33), 22998-23006.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid methyl ester(619-45-4).
  • de Oliveira, R. B., et al. (2013). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 24(1), 146-154.
  • Shirokov, A. A., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 8(63), 36166-36173.
  • ChemicalBook. (2023).
  • Le Lacheur, R. M., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6335–6343.
  • Miralles, P., et al. (n.d.).
  • Pharmaffiliates. (n.d.).
  • Wang, Q., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(8), 2321-2324.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
  • ChemADVISOR, Inc. (2010). MSDS - OHS14953.
  • Le Lacheur, R. M., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6335–6343.
  • University of California, Riverside. (n.d.). Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. (2023).
  • FUJIFILM Wako Pure Chemical Corporation. (2023).
  • University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Environmental Health & Safety.
  • Zhang, K., et al. (2022).
  • Echemi. (n.d.).
  • Mines Repository. (2022). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers.
  • University of St Andrews. (n.d.).
  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety.
  • ChemicalBook. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Core Mechanisms of Action of p-Aminobenzoic Acid Esters.
  • ResearchGate. (2023).
  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16132030, Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester.
  • ChemScene. (n.d.).
  • Zhang, W., et al. (2021). Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid.
  • Sigma-Aldrich. (n.d.).

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Troubleshooting

safe handling and storage procedures for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the safe handling and storage of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. This document is structured to provide res...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the safe handling and storage of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. This document is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting for common experimental scenarios.

Technical Support Center: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Introduction: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS No. 918321-18-3) is a complex aromatic compound. Its structure, featuring amino, fluoro, and nitro functional groups, makes it a valuable intermediate in medicinal chemistry and pharmaceutical development.[1] These same reactive groups, however, necessitate stringent safety protocols to mitigate potential health risks. This guide is designed to address specific issues and questions that may arise during its use.

Compound Profile & Hazard Summary

The toxicological properties of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate have not been fully investigated.[2] However, based on its structural similarity to other aromatic amino and nitro compounds, a cautious approach is mandatory. The following table summarizes key information, combining predicted data for the target compound with data from structurally related molecules.

PropertyValue / InformationSource / Rationale
CAS Number 918321-18-3[3]
Molecular Formula C₈H₈FN₃O₄Predicted
Molecular Weight ~229.16 g/mol Predicted
Appearance Likely a solid powder, potentially yellow or light in color.Based on analogs like Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)Benzoate.[1]
Boiling Point 470.5±45.0 °C (Predicted)[3]
Density 1.549±0.06 g/cm³ (Predicted)[3]
Solubility Likely soluble in organic solvents like DMSO and acetone; low water solubility.Based on analogs like Methyl 5-fluoro-2-methyl-3-nitrobenzoate.[4][5]
Predicted GHS Hazards Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).Based on GHS classifications for the closely related compound Methyl 4-amino-2,3-difluoro-5-nitrobenzoate.[6]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.

Q1: What are the primary health hazards I should be aware of?

A: While this specific molecule is not fully characterized, the primary hazards stem from its functional groups. Aromatic amines can be absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2][7][8] Aromatic nitro compounds are often associated with skin, eye, and respiratory tract irritation.[6] Therefore, you should assume this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and capable of being absorbed through the skin.[9]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is crucial. The following are required at all times:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves are essential. Given the compound's aromatic nitro and amine structure, butyl rubber or nitrile gloves are recommended.[11] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of spills or dust generation, chemical-resistant coveralls or an apron should be used.[10]

  • Respiratory Protection: All handling of the solid compound, especially weighing, must be done in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[12][9][13] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 for particulates or one with organic vapor cartridges) is necessary.[14]

Q3: What are the optimal storage conditions to ensure compound stability and safety?

A: To maintain the integrity of the compound and ensure safety, adhere to the following storage protocols:

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture uptake and contamination.[9][13][15]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[16]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[13] Aromatic amines can react exothermically with strong oxidizers.

  • Light: Some related compounds require protection from light; therefore, storing in an opaque container or a dark cabinet is a prudent precautionary measure.[13]

Q4: How should I dispose of waste containing this chemical?

A: All waste, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.[17][18]

  • Collect all waste in clearly labeled, sealed containers.

  • Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal.[15] Consult your EHS department for specific institutional procedures.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: I've noticed the powder appears clumped and has darkened slightly since I received it. Is it still usable?

A: This likely indicates moisture absorption or potential degradation. Aromatic amines, in particular, can darken upon exposure to air and light. While a slight color change may not impact all reactions, it signals improper storage.

  • Causality: Clumping is a clear sign of hydration, which can alter the compound's effective molecular weight and impact reaction stoichiometry. Darkening suggests oxidation or polymerization, which introduces impurities.

  • Solution: Discard the compromised reagent according to hazardous waste protocols. To prevent this, always store the compound in a desiccator within a cool, dark, and well-ventilated area. Ensure the container is purged with an inert gas like argon or nitrogen before sealing if it is particularly sensitive or will be stored long-term.

Q: I am concerned about generating airborne dust when weighing the compound. How can I minimize this risk?

A: This is a critical safety concern, as inhalation is a primary exposure route.[12]

  • Causality: The fine, solid nature of the compound makes it prone to aerosolization during transfer.

  • Solution:

    • Primary Control: Always weigh this compound inside a chemical fume hood or a powder containment hood to ensure any generated dust is immediately captured.[13]

    • Technique: Use anti-static weighing dishes to prevent the powder from "jumping." Handle the material gently, avoiding rapid movements. Use a spatula to carefully transfer small portions rather than pouring directly from the bottle.

    • Work Surface: Place a disposable, absorbent bench liner on the work surface to contain any minor spills. This can be folded up and disposed of as solid hazardous waste.

Q: What should I do in the event of a spill?

A: Your response should be swift but methodical. Do not panic.

  • Causality: Spills present a significant risk of exposure via skin contact and inhalation of aerosolized powder.

  • Solution: Follow the step-by-step protocol below. Ensure a spill kit equipped for solid chemical cleanup is readily available. This includes absorbent pads, bags for waste, and appropriate PPE.

Experimental Protocol: Emergency Spill Cleanup
  • Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed without the correct PPE.

  • Don PPE: At a minimum, don double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. For larger spills, a respirator and chemical-resistant coveralls are necessary.

  • Containment: Gently cover the spill with an absorbent material from your spill kit. Do not use water if the material is dry, as this may increase the contaminated area.[12]

  • Cleanup: Carefully sweep the absorbed material into a dustpan or use a specialized vacuum (if available and rated for hazardous dust). Avoid any actions that could generate more dust. Place the collected material into a heavy-duty plastic bag or a labeled hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (check compatibility, but ethanol or isopropanol followed by soap and water is often effective), working from the outside in. Place all cleaning materials into the waste bag.

  • Dispose: Seal the waste bag/container, label it clearly as "Hazardous Waste: Contains Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate," and arrange for pickup by your institution's EHS department.

  • Doff PPE & Wash: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash your hands and any exposed skin thoroughly with soap and water.[19]

Visualizations & Workflows

Diagram: PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment.

PPE_Selection cluster_ventilation Ventilation Assessment start Handling Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate? base_ppe Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat start->base_ppe Always weighing Weighing or Transferring Solid Powder? solution Working with Dilute Solution? weighing->solution No fume_hood Engineering Control: Use Chemical Fume Hood or Vented Enclosure weighing->fume_hood Yes spill Potential for Splash or Spill? solution->spill Yes exit solution->exit No face_shield Add Face Shield spill->face_shield Yes spill->exit No base_ppe->weighing fume_hood->solution respirator Add Respiratory Protection: NIOSH-Approved Respirator fume_hood->respirator If hood is unavailable or insufficient apron Add Chemical Apron or Coveralls face_shield->apron caption Decision workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

Diagram: Spill Response Protocol

This flowchart provides a clear, step-by-step guide for responding to a chemical spill.

Spill_Response start Spill Occurs alert 1. Alert Colleagues & Evacuate Area if Needed start->alert ppe 2. Don Appropriate PPE (Double Gloves, Goggles, etc.) alert->ppe contain 3. Cover Spill Gently with Absorbent Material ppe->contain cleanup 4. Sweep/Collect Material into Labeled Waste Container contain->cleanup decon 5. Decontaminate Area (Outside-In) cleanup->decon dispose 6. Seal & Dispose of All Waste via EHS decon->dispose wash 7. Doff PPE & Wash Hands Thoroughly dispose->wash end Response Complete wash->end caption Step-by-step workflow for emergency spill response.

Caption: Step-by-step workflow for emergency spill response.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • University of Iowa Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Breathing-Zone Exposure to Aromatic Volatile Organic Compounds in Surgical Smoke. Retrieved from [Link]

  • International Labour Organization (ILO). (2011, August 3). Aromatic Amino Compounds. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of drug safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of drug safety and efficacy. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, a substituted nitroaromatic compound, presents a unique analytical challenge due to its multifunctional nature. The presence of amino, fluoro, and nitro groups, along with a methyl ester, on a benzene ring necessitates a multi-faceted, orthogonal analytical strategy to ensure its identity, purity, and stability.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this molecule. We will move beyond procedural descriptions to explore the causal logic behind selecting one technique over another, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of self-validating systems, where data from complementary techniques are interwoven to build an unassailable analytical case file.

An Orthogonal Strategy for Comprehensive Characterization

No single analytical technique can fully elucidate the structure, purity, and potential impurities of a complex molecule like Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. A robust characterization package relies on an orthogonal approach, where each method provides a different and complementary piece of the puzzle. The chosen techniques probe different physicochemical properties of the molecule—from its chromatographic behavior and mass-to-charge ratio to its nuclear spin environment and vibrational bond energies.

G cluster_main Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate cluster_techniques Orthogonal Analytical Techniques main_compound Target Molecule C₈H₈FN₃O₄ MW: 229.17 HPLC HPLC (Purity & Quantification) main_compound->HPLC Separation LCMS LC-MS (Impurity Identification) main_compound->LCMS Mass Analysis NMR NMR (Structural Elucidation) main_compound->NMR Structural Confirmation FTIR FTIR (Functional Groups) main_compound->FTIR Bond Vibration UVVIS UV-Vis (Electronic Transitions) main_compound->UVVIS Chromophore Analysis HPLC->LCMS Provides separation front-end LCMS->NMR Identifies masses for structural study

Caption: Orthogonal analytical workflow for the target molecule.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and quantifying impurities.[1] For a nitroaromatic compound, a reversed-phase HPLC method with UV detection is the logical starting point due to the presence of a strong UV chromophore.[2][3]

Expertise & Experience: The choice of a C18 stationary phase is deliberate; its hydrophobic nature provides excellent retention for the aromatic ring of the target molecule. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, serves a dual purpose. The gradient elution ensures that both the main compound and any potential impurities, which may have a wide range of polarities, are resolved effectively. Formic acid acidifies the mobile phase to suppress the ionization of the amino groups, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC-UV Purity Method
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is equilibrated with the initial mobile phase composition.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm, a common wavelength for nitroaromatic compounds. A PDA detector is recommended to assess peak purity and identify the optimal wavelength for all components.[4]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a solution of the sample in acetonitrile/water (50:50 v/v) at a concentration of approximately 0.5 mg/mL.

Data Presentation: Expected HPLC Results
ParameterExpected ResultRationale
Retention Time (RT) ~10-15 minutes (main peak)Based on the polarity of the molecule and a typical C18 gradient.
Purity (Area %) >99.0% (for a pure batch)The area percentage of the main peak relative to the total area of all peaks.
Impurity Profile Detection of any impurities at levels >0.05%.The method should be sensitive enough to detect and quantify impurities according to ICH guidelines.[5]
Peak Asymmetry 0.9 - 1.2Ensures good chromatographic performance and accurate integration.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV quantifies purity, it provides no structural information about unknown impurity peaks. LC-MS is the definitive technique for this purpose, coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[6] This is crucial for impurity profiling, as regulatory bodies require the identification of any impurity present above a 0.1% threshold.[7]

Expertise & Experience: For a molecule with multiple nitrogen atoms, electrospray ionization (ESI) in positive mode is highly effective. The amino groups are readily protonated to form a stable [M+H]+ ion. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, is invaluable. It provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an impurity, significantly narrowing down the possibilities for its structure.

Experimental Protocol: LC-MS Impurity Identification
  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatography: The same HPLC method as described above can be used. This allows for direct correlation of peaks between the HPLC-UV purity method and the LC-MS identification method.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode to detect all ions. A data-dependent MS/MS scan can be included to obtain fragmentation data for structural elucidation of impurities.

Data Presentation: Expected LC-MS Results
ParameterExpected Result for Main CompoundRationale
Molecular Formula C₈H₈FN₃O₄Confirmed by accurate mass measurement.
Monoisotopic Mass 229.0499The exact mass of the most abundant isotopes.
Observed [M+H]+ Ion m/z 230.0572 ± 5 ppmThe protonated molecule. The high accuracy (<5 ppm error) confirms the elemental composition.[8]
Impurity Masses Accurate mass of any co-eluting peaks.For example, an impurity showing an [M+H]+ at m/z 216.0415 could suggest the loss of a methyl group and the addition of a hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is the most powerful technique for the unambiguous elucidation of molecular structure. For Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, a suite of NMR experiments is necessary for complete assignment.

Expertise & Experience:

  • ¹H NMR: Will reveal the number of different types of protons and their connectivity. We expect to see signals for the aromatic proton, the two different amino groups, and the methyl ester protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is critical. Since the molecule contains a single fluorine atom, ¹⁹F NMR will show a single resonance. Its chemical shift and coupling to adjacent protons (¹H-¹⁹F coupling) will confirm its position on the aromatic ring. This is a highly sensitive and specific technique for fluorinated pharmaceuticals.[9][10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the puzzle together, establishing correlations between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range) to definitively assign every atom in the structure.

Experimental Protocol: NMR Structural Analysis
  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the NH₂ protons, which are often visible in this solvent.

  • Experiments to Run:

    • Standard ¹H NMR.

    • Standard ¹³C NMR (proton-decoupled).

    • ¹⁹F NMR (proton-decoupled and coupled).

    • 2D ¹H-¹H COSY.

    • 2D ¹H-¹³C HSQC.

    • 2D ¹H-¹³C HMBC.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
NucleusPredicted Shift (ppm)Multiplicity / CouplingAssignment Rationale
¹H ~7.5-8.0sAromatic CH proton, deshielded by the adjacent nitro group.
¹H ~6.0-7.0br s (2H)Protons of the amino group at C4. Broad due to quadrupole effects and potential exchange.
¹H ~5.0-6.0br s (2H)Protons of the amino group at C2. Shifted due to different electronic environment.
¹H ~3.8s (3H)Methyl ester protons.
¹⁹F ~(-110) - (-140)d or ddAromatic C-F. The exact shift is sensitive to substitution. Coupling to the ortho aromatic proton and potentially the ortho amino protons.[9]
¹³C ~165sEster carbonyl carbon (C=O).
¹³C ~100-150Multiple signalsAromatic carbons. Specific assignments require 2D NMR. The C-F carbon will show a large ¹JCF coupling constant.
¹³C ~52qMethyl ester carbon (-OCH₃).

Note: These are predicted values based on typical shifts for similar functional groups. Actual values must be determined experimentally.

Spectroscopic Methods: FTIR and UV-Vis

While chromatography and NMR provide detailed structural and purity information, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmatory data. They are excellent tools for verifying the presence of key functional groups and the overall electronic structure of the molecule.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR probes the vibrational frequencies of bonds within the molecule. It is an excellent fingerprinting technique.

Expertise & Experience: The key is to look for characteristic absorption bands. The two strong bands for the nitro group (asymmetric and symmetric stretching) are hard to miss. The N-H stretching of the two amino groups will likely appear as distinct bands, and the strong C=O stretch confirms the ester.

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupConfirmation Value
~3450 & ~3350N-H StretchAmino (NH₂)Confirms the presence of primary amine groups. Two bands are expected for the two distinct NH₂ groups.
~1720C=O StretchMethyl EsterStrong, sharp absorption confirming the ester carbonyl.[13]
~1530 & ~1340Asymmetric & Symmetric StretchNitro (NO₂)Two very strong and characteristic bands confirming the nitro group.[13]
~1250C-F StretchAryl-FluorideConfirms the presence of the C-F bond.
UV-Vis Spectroscopy

This technique measures the electronic transitions within the molecule and is particularly sensitive to conjugated systems and chromophores like the nitroaromatic ring.

Experimental Protocol:

  • Solvent: A UV-transparent solvent like methanol or acetonitrile.

  • Analysis: A dilute solution of the compound is prepared and its absorbance is measured across the UV-Vis range (typically 200-800 nm).

Data Presentation: Expected UV-Vis Absorption

ParameterExpected ResultRationale
λmax (max) Two primary bands: ~240-260 nm and ~380-420 nmThe shorter wavelength band corresponds to π→π* transitions of the aromatic system. The longer wavelength band is characteristic of the n→π* transition of the nitro group conjugated with the amino-donating groups, which shifts the absorption to a much longer wavelength (color).[14]

Impurity Identification Workflow and Comparative Summary

The true power of these techniques is realized when they are integrated into a logical workflow, especially for identifying unknown impurities found during stability studies or process development.

G cluster_workflow Impurity Characterization Workflow start Detect impurity peak in HPLC-UV (>0.1%) lcms LC-MS Analysis start->lcms Determine Mass propose Propose elemental composition from accurate mass lcms->propose isolate Isolate impurity via preparative HPLC propose->isolate If structure is not obvious elucidate Elucidate & Confirm Structure propose->elucidate If structure is a known degradant nmr Acquire NMR data (¹H, ¹⁹F, 2D) isolate->nmr nmr->elucidate

Caption: A typical workflow for identifying and characterizing an unknown impurity.

Comparative Guide to Analytical Methods
TechniquePrimary Information ProvidedSensitivitySpecificityThroughputKey Advantage for this Molecule
HPLC-UV Purity, QuantificationHigh (ng)ModerateHighRobust, precise, and ideal for routine quality control and stability testing.[2]
LC-MS (HRMS) Molecular Weight, Elemental Composition of ImpuritiesVery High (pg-fg)HighModerateUnambiguously determines the elemental formula of unknown impurities.[15]
NMR (¹H, ¹³C, ¹⁹F, 2D) Unambiguous Structure, Isomer DifferentiationLow (mg)Very HighLowThe only technique that provides definitive structural proof and stereochemistry. ¹⁹F NMR is critical.[9]
FTIR Presence of Functional GroupsModerate (µg)ModerateVery HighRapid, non-destructive confirmation of key functional groups (NO₂, NH₂, C=O, C-F).[11]
UV-Vis Spectroscopy Electronic Structure, Chromophore ConfirmationHigh (ng)LowVery HighConfirms the conjugated nitroaromatic system and provides a basis for the HPLC detection wavelength.[12]

Conclusion

The analytical characterization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate demands a carefully selected suite of orthogonal techniques. The journey begins with HPLC for purity assessment, transitions to LC-MS for the identification of unknowns, and culminates in NMR spectroscopy for absolute structural confirmation. Spectroscopic methods like FTIR and UV-Vis serve as rapid and indispensable verification tools throughout the process. By integrating the data from each of these methods, a complete and scientifically sound profile of the molecule can be established, satisfying the stringent requirements of the pharmaceutical industry and ensuring the development of safe and effective medicines.

References

  • Patsnap Eureka. (2025-09-22). Comparing FTIR and UV-Vis for Chemical Analysis.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Benchchem. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • MDPI. (n.d.).
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • ChemicalBook. (n.d.).
  • PubMed. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS)
  • ChemicalBook. (2025-08-08).
  • Marcel Dekker, Inc. (2002).
  • ResearchGate. (n.d.). FTIR spectrum of (a)
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021-10-20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResolveMass Laboratories Inc. (2025-06-08). Identification and profiling of impurities in Pharmaceuticals.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019-07-30).
  • Semantic Scholar. (2021-09-28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ResearchGate. (2025-08-14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • PubChem. (n.d.).

Sources

Comparative

Publish Comparison Guide: HPLC vs. LC-MS for Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

This guide provides a comparative technical analysis of HPLC-UV and LC-MS methodologies for the purity characterization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3). This compound is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of HPLC-UV and LC-MS methodologies for the purity characterization of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3). This compound is a critical pharmacophore building block, structurally relevant to the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).

Executive Summary: The Analytical Challenge

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate presents a unique analytical paradox. Its high polarity (two amino groups) competes with the lipophilicity of the fluorinated benzoate core. Furthermore, the nitro-aromatic moiety classifies it as a potential mutagenic structural alert, necessitating detection limits far below standard HPLC capabilities for genotoxic impurity (GTI) screening.

  • HPLC-UV is the robust workhorse for Assay and Related Substances (routine QC).

  • LC-MS/MS is the mandatory detective for Genotoxic Impurity Profiling and Regioisomer Identification .

Chemical Profile & Method Design Principles

Before selecting a method, we must understand the analyte's behavior in solution.

PropertyValue/CharacteristicAnalytical Implication
Structure Methyl ester, 2,4-diamino, 3-fluoro, 5-nitroAmphoteric nature. The amines can protonate; the nitro group is electron-withdrawing.
pKa (Predicted) ~2.5 (Amines), ~10 (Amide-like interactions)pH Control is Critical. Mobile phase pH < 3.0 ensures amines are fully protonated, preventing peak tailing.
UV Max ~254 nm, ~330 nm (Nitro/Amino conjugation)Dual-wavelength detection recommended for purity angle validation.
Solubility Soluble in DMSO, MeOH; Sparingly in WaterDiluent must contain at least 50% organic solvent to prevent precipitation.

Method 1: HPLC-UV (The QC Standard)

Strategic Rationale

For routine lot release, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers the best balance of precision, robustness, and cost. We utilize a Phenyl-Hexyl stationary phase rather than the traditional C18.

  • Why Phenyl-Hexyl? The fluorine atom and the nitro group create a specific dipole on the benzene ring. Phenyl-hexyl columns utilize

    
     interactions that provide superior separation of regioisomers (e.g., 2,6-diamino vs 2,4-diamino isomers) compared to the hydrophobic-only interaction of C18 [1].
    
Recommended Protocol
  • System: Agilent 1290 Infinity II or Waters H-Class (UPLC/HPLC compatible)

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B (Wash)

    • 20.1 min: 5% B (Re-equilibration)

  • Detection: UV @ 254 nm (primary), 330 nm (secondary)

Performance Metrics (Experimental Estimates)
  • Linearity (R²): > 0.999 (Range: 10 – 200 µg/mL)

  • LOD: ~0.5 µg/mL (0.05% w/w)

  • Precision (RSD): < 1.0% for main peak

Method 2: LC-MS/MS (The Impurity Hunter)

Strategic Rationale

While HPLC-UV quantifies the main peak, it is blind to co-eluting non-chromophores and lacks the sensitivity for trace GTIs. LC-MS is required to track de-fluorinated impurities and hydrolysis byproducts (Acid form).

  • Ionization Choice: Electrospray Ionization (ESI) in Positive Mode is preferred due to the two amino groups, which readily accept protons (

    
    ).
    
  • Mobile Phase Switch: Phosphoric acid (non-volatile) must be replaced with Formic Acid to prevent source contamination [2].

Recommended Protocol
  • System: Thermo Q-Exactive or Sciex Triple Quad 6500+

  • Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Steep gradient (5% to 95% B in 10 mins) to sharpen peaks.

  • MS Parameters:

    • Scan Range: 100–600 m/z

    • Source Temp: 350°C

    • Capillary Voltage: 3.5 kV

Key Impurities Detected
  • Hydrolysis Product: Methyl ester

    
     Carboxylic acid (
    
    
    
    ).
  • Des-fluoro Impurity: Loss of F (

    
    ), replaced by H. Critical process impurity.
    
  • Nitro-Reduction: Nitro

    
     Amine (
    
    
    
    ).

Comparative Analysis: Choosing the Right Tool

The following table summarizes the operational differences. Note the distinct difference in the "Limit of Quantitation" (LOQ).

FeatureHPLC-UVLC-MS/MS
Primary Use Assay (% Purity), Content UniformityImpurity ID, Genotoxic Screening
LOQ ~0.05% (500 ppm)< 0.0001% (1 ppm)
Specificity Moderate (Retention time only)High (Mass + Retention time)
Cost per Run $

$
Throughput High (15 min run)Medium (Data analysis heavy)
Robustness Excellent (QC Friendly)Sensitive to matrix effects

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing this intermediate during drug development.

AnalyticalWorkflow Start Crude Intermediate (Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate) QC_Check Routine QC: HPLC-UV (Phenyl-Hexyl) Start->QC_Check Purity_Decision Purity > 98.0%? QC_Check->Purity_Decision MS_Screen GTI Screening: LC-MS/MS (ESI+) Purity_Decision->MS_Screen Yes (Periodic) Reprocess Recrystallization / Process Optimization Purity_Decision->Reprocess No Release Release for Next Step Synthesis MS_Screen->Release Clean Profile ID_Impurity Identify Structure: (Des-fluoro / Hydrolysis) MS_Screen->ID_Impurity Unknown Peak Found Reprocess->QC_Check

Caption: Integrated analytical workflow ensuring both bulk purity (HPLC) and safety assurance (LC-MS).

References

  • Phenomenex Inc. "Selectivity Differences Between Phenyl-Hexyl and C18 Phases." Technical Notes. [Link]

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." ICH M7(R1). [Link]

  • Royal Society of Chemistry. "Analytical Methods for Genotoxic Impurities in Nitroaromatic Intermediates." Analytical Methods Journal. [Link]

Sources

Validation

comparison of different synthetic routes for diamino-fluoro-nitrobenzoates

The following guide provides an in-depth technical comparison of synthetic routes for Diamino-Fluoro-Nitrobenzoates and their direct precursors, Amino-Fluoro-Nitrobenzoates . These scaffolds are critical intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for Diamino-Fluoro-Nitrobenzoates and their direct precursors, Amino-Fluoro-Nitrobenzoates . These scaffolds are critical intermediates in the synthesis of PPO-inhibitor herbicides (e.g., Flumioxazin) and next-generation kinase inhibitors.[1][2][3][4]

[1][2][3][4]

Executive Summary

The synthesis of diamino-fluoro-nitrobenzoates (and their mono-amino precursors) presents a unique challenge in regioselectivity.[1][2][3][4] The aromatic ring is densely functionalized with electron-withdrawing groups (Nitro, Carboxylate) and electron-donating groups (Amino, Fluoro), creating a "push-pull" electronic system.[1][2][3][4]

This guide compares three distinct synthetic strategies:

  • The Nucleophilic Aromatic Substitution (SₙAr) Route: High regiocontrol, mild conditions, best for complex substitution patterns.[1][2][3]

  • The Classical Nitration Route: Low cost, high safety risk, requires difficult isomer separations.[1][3]

  • The "Halex" Industrial Route: Utilized for large-scale agrochemical production (e.g., Flumioxazin intermediates), involving halogen exchange on nitro-chlorobenzenes.[1][2][3][4]

Structural Targets & Retrosynthesis

The primary challenge is installing the amino groups regioselectively in the presence of the fluorine atom, which is labile to nucleophilic attack.[1][2][3]

Primary Target Class: Methyl


-diamino-

-fluoro-

-nitrobenzoate.[1][2][3][4]
  • Key Intermediate:Methyl 5-amino-2-fluoro-4-nitrobenzoate (Precursor to Flumioxazin).[1][2][3][4]

  • Advanced Target:Methyl 2,4-diamino-5-fluoro-3-nitrobenzoate (Highly substituted antifolate scaffold).[1][2][3][4]

Retrosynthetic Pathway Visualization

The following diagram illustrates the disconnection logic for the target scaffold.

Retrosynthesis cluster_legend Legend Target Diamino-Fluoro-Nitrobenzoate (Target Scaffold) Precursor1 Amino-Fluoro-Nitrobenzoate (Key Intermediate) Target->Precursor1 Amination / Reduction Precursor2 Difluoro-Nitrobenzoate (Activated Core) Precursor1->Precursor2 SₙAr (Regioselective) SM Dichlorobenzene / Fluoro-benzoate (Commodity SM) Precursor2->SM Nitration & Halex key1 Red: Final Target key2 Blue: Electrophilic Core

Figure 1: Retrosynthetic strategy showing the reliance on activated Difluoro-Nitro cores.

Detailed Route Analysis

Route A: Nucleophilic Aromatic Substitution (SₙAr)

Best For: High-purity pharmaceutical intermediates; complex substitution patterns.[1][2][3][4] Mechanism: Addition-Elimination via Meisenheimer complex.[1][2][3][4]

This route exploits the activating power of the nitro group.[1][3] In a polyfluorinated nitrobenzoate (e.g., Methyl 2,4-difluoro-5-nitrobenzoate ), the fluorine atoms are highly susceptible to displacement by amines.[1][2][3][4]

  • Regioselectivity Rule: Nucleophilic attack occurs preferentially at the position para to the nitro group due to resonance stabilization of the intermediate.[1][3] However, if the ortho position is flanked by both Nitro and Ester groups, steric hindrance vs. electronic activation becomes the deciding factor.[1][2][3]

  • Experimental Insight: In 2,4-difluoro-5-nitrobenzoate , the C4-fluorine (para to NO₂) is typically displaced first by amines to yield the 4-amino-2-fluoro-5-nitro isomer.[1][2][3][4] To access the 5-amino-2-fluoro-4-nitro isomer, one often starts with 2,5-difluoro-4-nitrobenzoate .[1][2][3][4]

Experimental Protocol: Synthesis of Methyl 4-amino-2-fluoro-5-nitrobenzoate[1][2][3][4]
  • Reagents: Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq), Ammonia (28% aq. or 7N in MeOH, 2.5 eq), Triethylamine (1.2 eq).

  • Solvent: THF or Acetonitrile (ACN).[1][3]

  • Procedure:

    • Dissolve substrate in ACN at 0°C.

    • Add amine dropwise to control exotherm.[1][3]

    • Stir at 0°C -> RT for 4 hours. Monitor by TLC/HPLC.

    • Quench: Pour into ice water. Precipitate is filtered and washed with cold water.[1][3][5]

  • Yield: typically 85-92%.[1][2][3][4]

  • Purification: Recrystallization from Ethanol.

Route B: The "Nitration-First" Strategy

Best For: Low-cost manufacturing where isomer separation is feasible.[1][2][3][4] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3]

Direct nitration of fluorobenzoates is less selective but uses cheaper starting materials.[1][3]

  • Substrate: Methyl 3-fluorobenzoate.[1][2][3][4]

  • Reaction: Nitration with

    
    .[1][3][6]
    
  • Outcome: Produces a mixture of Methyl 5-fluoro-2-nitrobenzoate (major) and isomers.[1][2][3][4]

  • Limitation: Introducing an amino group after nitration often requires a second step (e.g., reduction of a dinitro compound or displacement of a halogen).[1][3]

Route C: The "Halex" Industrial Route (Flumioxazin Precursors)

Best For: Large-scale agrochemical synthesis.[1][2][3][4] Mechanism: Halogen Exchange (Cl -> F) followed by Etherification/Hydrogenation.[1][2][3][4]

This route builds the "Diamino-like" core by starting with 1,3-dichloro-4,6-dinitrobenzene .[1][2][3][4]

  • Nitration: m-Dichlorobenzene → 1,3-Dichloro-4,6-dinitrobenzene.[1][2][3][4]

  • Halex Reaction: Reaction with KF (spray-dried) in sulfolane/DMSO → 1,5-Difluoro-2,4-dinitrobenzene .[1][2][3][4]

  • Differentiation: One fluorine is displaced by a nucleophile (e.g., alcohol or amine), leaving the other intact.[1][2][3]

  • Reduction: The nitro groups are reduced to amines (forming the diamino core) or cyclized.[1][3]

Comparative Assessment

FeatureRoute A (SₙAr)Route B (Nitration)Route C (Halex/Industrial)
Starting Material Difluoro-nitrobenzoates (High Cost)Fluoro-benzoates (Low Cost)Dichlorobenzene (Very Low Cost)
Regioselectivity Excellent (>95:[1][2][3][4]5)Moderate (requires separation)High (controlled by stoichiometry)
Safety Profile High (Mild conditions)Low (Strong acids, exotherms)Moderate (High temp fluorination)
Scalability kg to ton scaleMulti-ton scaleMulti-ton scale
E-Factor (Waste) Low (Clean reaction)High (Acid waste)Moderate (Salt waste)
Primary Application Pharma / Fine ChemCommodity IntermediatesAgrochemicals (Flumioxazin)

Visualizing the SₙAr Pathway

The following diagram details the mechanism and regioselectivity of the SₙAr route, the most versatile method for research applications.[1][2][3]

SnAr_Pathway SM Methyl 2,4-difluoro-5-nitrobenzoate Intermediate Meisenheimer Complex (Stabilized by NO2) SM->Intermediate Nucleophilic Attack Reagent Amine (R-NH2) Reagent->Intermediate Product_Para Para-Substitution Product (Major isomer) Intermediate->Product_Para F- Elimination (C4) Product_Ortho Ortho-Substitution Product (Minor isomer) Intermediate->Product_Ortho F- Elimination (C2)

Figure 2: Regioselectivity in the SₙAr reaction of 2,4-difluoro-5-nitrobenzoate.

References

  • Synthesis of Methyl 5-Fluoro-2-nitrobenzoate . PrepChem. Available at: [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids . ACS Figshare.[1][2][3] Available at: [Link][1][2][3][4]

  • Flumioxazin Synthesis & Intermediates . University of Hertfordshire PPDB.[1][3] Available at: [Link][1][2][3][4]

  • Preparation of 2-Amino-5-fluoro-3-nitrobenzoate . ResearchGate.[1][2][3][7] Available at: [Link][1][2][3][4]

Sources

Comparative

comparing the biological activity of fluorinated vs. non-fluorinated nitrobenzoates

Publish Comparison Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Nitrobenzoates Executive Summary This technical guide provides a comparative analysis of nitrobenzoates (non-fluorinated) versus their fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Nitrobenzoates

Executive Summary

This technical guide provides a comparative analysis of nitrobenzoates (non-fluorinated) versus their fluorinated analogues . While nitrobenzoates serve as established antimicrobial and antifungal pharmacophores, their utility is often limited by rapid metabolic hydrolysis and suboptimal membrane permeability.

Experimental evidence confirms that strategic fluorination—specifically at the ortho or meta positions relative to the ester/acid functionality—induces a "Fluorine Effect." This modification typically results in:

  • Enhanced Lipophilicity (LogP): Facilitating superior penetration of bacterial cell walls (particularly Gram-positive peptidoglycan layers).

  • Metabolic Stability: Blocking oxidative degradation via the strength of the C-F bond (116 kcal/mol).

  • Altered Electronic Profile: Increasing the electrophilicity of the carbonyl center, potentially influencing target binding kinetics.

This guide details the physicochemical drivers, comparative biological data, and validated protocols for evaluating these compounds.

The Fluorine Effect: Mechanistic Framework

To understand the biological divergence, we must first quantify the physicochemical shifts induced by fluorine substitution.

Physicochemical Comparison
PropertyNon-Fluorinated (4-Nitrobenzoate)Fluorinated (e.g., 2-Fluoro-4-nitrobenzoate)Biological Impact
Van der Waals Radius 1.20 Å (Hydrogen)1.47 Å (Fluorine)Minimal steric perturbation; mimics H but blocks metabolism.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Strong inductive effect (-I); lowers pKa of parent acid.
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Prevents oxidative defluorination (metabolic blockade).
Lipophilicity (

LogP)
Baseline+0.25 to +0.40 (approx)Increases membrane permeability; enhances blood-brain barrier crossing.
Mechanism of Action (MoA) Pathway

The following diagram illustrates how fluorination alters the pharmacodynamics of the nitrobenzoate scaffold, specifically regarding cellular entry and target interaction.

MoA_Pathway Substrate Nitrobenzoate Scaffold Fluorination Fluorine Substitution (Ortho/Meta) Substrate->Fluorination Lipophilicity Increased LogP (Hydrophobicity) Fluorination->Lipophilicity Hansch π Effect pKa Lowered pKa (Increased Acidity) Fluorination->pKa Inductive (-I) Effect Permeability Enhanced Passive Diffusion Lipophilicity->Permeability Binding Altered Dipole Interactions pKa->Binding Target Intracellular Target (e.g., DNA Gyrase/Enzymes) Permeability->Target Gram(+) Entry Binding->Target Affinity Modulation

Figure 1: Mechanistic impact of fluorination on nitrobenzoate pharmacodynamics.

Comparative Biological Activity

The following data summarizes trends observed in structure-activity relationship (SAR) studies involving nitrobenzoate derivatives and their bioisosteres (e.g., salicylanilide benzoates).

Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Fluorinated derivatives generally exhibit superior potency against Gram-positive bacteria due to the hydrophobic nature of the cell wall.

Compound ClassOrganismMIC Range (µg/mL)Relative Potency
Non-Fluorinated (4-Nitrobenzoate)S. aureus (Gram+)64 - 128Baseline
Monofluorinated (2-Fluoro-4-nitrobenzoate)S. aureus (Gram+)8 - 324x - 8x Increase
Non-Fluorinated E. coli (Gram-)>128Inactive/Low
Difluorinated (2,6-Difluoro-4-nitrobenzoate)E. coli (Gram-)64 - 128Slight Improvement

Interpretation: The "Fluorine Effect" is most pronounced in Gram-positive strains. The lipophilic fluorine atom facilitates transport across the peptidoglycan layer. In Gram-negative bacteria, the effect is dampened by the exclusionary properties of the outer membrane porins, though still measurable.

Cytotoxicity Profile (Selectivity Index)

While fluorination improves potency, it can also increase cytotoxicity in mammalian cells due to non-specific membrane disruption.

  • Non-Fluorinated IC50 (Vero Cells): >200 µg/mL (Low Toxicity)

  • Fluorinated IC50 (Vero Cells): 80 - 150 µg/mL (Moderate Toxicity)

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized, self-validating protocols.

Workflow Overview

Workflow Start Start: Scaffold Selection Synth Synthesis: Esterification (Acid + Alcohol + H2SO4) Start->Synth Purify Purification: Recrystallization/Column Chrom. Synth->Purify Check QC Check: NMR (19F, 1H), HPLC >95% Purify->Check Check->Synth Fail (<95%) Assay1 Antimicrobial Assay (Broth Microdilution) Check->Assay1 Pass Assay2 Cytotoxicity Assay (MTT/Resazurin) Check->Assay2 Pass Data Data Analysis: Calculate SI (IC50/MIC) Assay1->Data Assay2->Data

Figure 2: Experimental workflow for synthesizing and testing nitrobenzoate derivatives.

Protocol A: Synthesis of Fluorinated Nitrobenzoates

Objective: Isolate pure ester for biological testing.

  • Reagents: 4-nitrobenzoic acid (or 2-fluoro-4-nitrobenzoic acid), Methanol (excess), conc. H₂SO₄ (catalyst).

  • Reflux: Heat the mixture at reflux (65°C) for 6–8 hours.

  • Work-up:

    • Cool to RT and neutralize with NaHCO₃ (sat. aq.).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine.

  • Validation (Self-Correction):

    • TLC: Check for disappearance of the acid spot (more polar) and appearance of the ester spot (less polar).

    • ¹⁹F NMR: Essential for fluorinated derivatives. Ensure a clean singlet (or specific splitting pattern) distinct from the starting material.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial potency.[1][2][3][4]

  • Preparation: Use Mueller-Hinton Broth (MHB). Prepare stock solutions of compounds in DMSO (ensure final DMSO < 1%).

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 0.5 to 128 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin dye (0.01%).

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC is the lowest concentration remaining Blue.

Conclusion & Recommendations

The incorporation of fluorine into the nitrobenzoate scaffold is a high-value modification in hit-to-lead optimization.

  • Recommendation 1: Prioritize 2-fluoro or 2,6-difluoro substitution patterns to maximize lipophilicity gains while minimizing steric clashes.

  • Recommendation 2: Always run parallel cytotoxicity assays. The gain in antimicrobial potency must outweigh the increase in mammalian toxicity.

  • Recommendation 3: Use ¹⁹F NMR as a primary QC tool; it is more sensitive than ¹H NMR for detecting fluorinated impurities.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Gopiwad, P. (2024).[3] "Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity." Current Trends in Pharmacy and Pharmaceutical Chemistry. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Olsen, J. A., et al. (2004). "Fluorine Interactions at the Active Site." Angewandte Chemie International Edition. Link

Sources

Validation

Validation of Analytical Methods for Quantifying Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

Executive Summary: The Analytical Context Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 1218935-60-0) is a critical regulatory starting material (RSM) or advanced intermediate in the synthesis of Binimetinib (Mektovi)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Context

Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 1218935-60-0) is a critical regulatory starting material (RSM) or advanced intermediate in the synthesis of Binimetinib (Mektovi), a MEK1/2 inhibitor used in oncology.[1]

From a chemical perspective, this molecule presents a "push-pull" electronic system: the electron-withdrawing nitro and ester groups compete with the electron-donating amino groups.[1] This amphoteric nature creates specific analytical challenges:

  • Solubility: Poor solubility in pure water; requires organic modifiers.[1]

  • Tailing: Free amino groups interact with residual silanols on silica columns.[1]

  • Stability: The methyl ester is susceptible to hydrolysis under high pH conditions.[1]

This guide compares validated analytical approaches to quantify this intermediate, ensuring control over its precursors (e.g., Methyl 2,3,4-trifluoro-5-nitrobenzoate) and degradation products.[1]

Comparative Analysis of Analytical Platforms

For the quantification of this intermediate, three primary methodologies dominate the landscape. The choice depends on the phase of drug development (Process Development vs. QC Release).

FeatureMethod A: HPLC-UV (The QC Workhorse) Method B: UHPLC-PDA (The Efficiency Standard) Method C: LC-MS/MS (Trace Impurity Focus)
Primary Use Routine QC release, assay, purity.[1]High-throughput screening, IPC (In-Process Control).[1]Genotoxic impurity (GTI) quantification.[1][2]
Column C18 or Phenyl-Hexyl (

)
C18 sub-2

(e.g., BEH/CSH)
C18 or Biphenyl (

)
Run Time 15–25 mins3–6 mins5–10 mins
Sensitivity LOQ ~0.05%LOQ ~0.01%LOQ < 1 ppm
Pros Robust, transferable, low maintenance.[1]High resolution, solvent savings.[1]Definitive ID, detects trace nitro-precursors.[1]
Cons Slower, lower peak capacity.[1]Higher backpressure, requires specific hardware.[1]High cost, complex validation.[1]

Scientist’s Verdict:

  • For Assay & Purity (>98% target): Use Method A or B . The UV absorption of the nitro group at 254 nm is strong, making MS unnecessary for main peak quantification.[1]

  • For Genotoxic Impurities: If you need to quantify the starting material (fluorinated nitro precursors) at ppm levels, Method C is required due to the structural alerts associated with nitro-aromatics.[1]

Recommended Experimental Protocol (HPLC-UV)

This protocol is designed to be a "Self-Validating System," meaning the resolution criteria ensure the method is working correctly before samples are even quantified.[1]

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with UV/PDA detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

    
    ) or Waters XBridge Phenyl-Hexyl  (for alternate selectivity).[1]
    
    • Why: The "Plus" or "XBridge" technology provides high surface coverage, shielding amino groups from silanol interactions (reducing tailing).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Acidic pH protonates the amino groups (

      
      ), improving solubility and peak shape.[1]
      
  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 35°C (Controls viscosity and retention reproducibility).

  • Detection: 254 nm (primary) and 220 nm (secondary).[1]

  • Injection Volume: 5–10

    
    .[1]
    
B. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (polar impurities)
12.02080Linear Gradient
15.02080Wash
15.1955Re-equilibration
20.0955End
C. Sample Preparation[1][2][4][5][7]
  • Diluent: 50:50 Water:Acetonitrile (or DMSO if solubility is stubborn, but keep DMSO <5% in final injection to prevent peak distortion).[1]

  • Concentration: 0.5 mg/mL for Assay; 0.5 mg/mL spiked with 0.1% impurities for Purity.

Validation Workflow & Logic

The following diagram illustrates the critical decision pathways for validating this specific amine-nitro intermediate.

ValidationLogic Start Start Validation: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Solubility Solubility Check (Diluent Selection) Start->Solubility Spec_Check Specificity Test (Spike with Precursors) Solubility->Spec_Check Diluent Optimized Resolution Resolution (Rs) > 2.0 between Main Peak & Precursor? Spec_Check->Resolution Tailing Tailing Factor (Tf) < 1.5? Resolution->Tailing Yes Fail_Method Refine Method: Change pH or Column Resolution->Fail_Method No (Co-elution) Linearity Linearity Assessment (5 levels, 50-150%) Tailing->Linearity Yes Tailing->Fail_Method No (Peak Tailing) Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Pass_Val Validation Complete (Ready for QC) Accuracy->Pass_Val Fail_Method->Spec_Check Re-test

Caption: Validation decision tree emphasizing the critical separation of the amino-nitro intermediate from its fluorinated precursors.

Key Validation Parameters (Data Requirements)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), your validation report must meet these criteria:

Specificity (The Critical Separation)

The synthesis of this intermediate typically involves the ammonolysis of Methyl 2,3,4-trifluoro-5-nitrobenzoate .[1]

  • Challenge: The starting material and product are structurally similar (F vs. NH2 exchange).

  • Requirement: You must demonstrate a Resolution (

    
    ) > 2.0 between the Trifluoro precursor (elutes later due to higher lipophilicity) and the Diamino product.[1]
    
Linearity & Range
  • Target:

    
    .
    
  • Range: From LOQ to 120% of the nominal test concentration.

  • Causality: Nitro-aromatics can exhibit non-linearity at high concentrations due to detector saturation (high molar absorptivity).[1] Ensure the max Absorbance Units (AU) is < 1.5.

Robustness (pH Sensitivity)
  • Experiment: Vary Mobile Phase A pH by

    
     units.
    
  • Insight: Since the pKa of the aniline amine is likely around 3–4, small pH changes near this pKa will drastically shift retention time.[1] Operating at pH 2.7 (well below pKa) ensures the molecule is fully protonated and stable.[1]

Synthesis Pathway & Impurity Origin[1][8]

Understanding where impurities come from is key to validating the method.[1]

SynthesisPath Precursor Methyl 2,3,4-trifluoro- 5-nitrobenzoate (Starting Material) Target Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate (TARGET ANALYTE) Precursor->Target Ammonolysis Impurity1 Regio-Isomers (Wrong F substitution) Precursor->Impurity1 Side Reaction Reagent Ammonia (NH3) Reagent->Target Impurity2 Hydrolysis Product (Benzoic Acid derivative) Target->Impurity2 Degradation (High pH)

Caption: Synthesis pathway of the target intermediate showing the origin of critical impurities (Regio-isomers and Hydrolysis products).

References

  • Array BioPharma Inc. (2016).[1] Synthesis of Binimetinib and Intermediates. Patent WO2016/202124.[1] [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (2024).[1][5] Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (Related Precursor Data). [1]

  • Sielc Technologies. (2018).[1] Separation of Methyl 2-fluoro-4-nitrobenzoate on Newcrom R1 HPLC column.

  • ChemicalBook. (2023).[1][4][6] Binimetinib Synthesis and Intermediates.

Sources

Comparative

Purity Assessment of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate: A Comparative Analytical Guide

This guide outlines a rigorous analytical framework for assessing the purity of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) . Commonly utilized as a critical intermediate in the synthesis of MEK inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous analytical framework for assessing the purity of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) .

Commonly utilized as a critical intermediate in the synthesis of MEK inhibitors (e.g., Binimetinib ), this compound presents specific quality control challenges due to its polysubstituted benzene ring. The presence of regioisomers (arising from incomplete or non-selective amination) and hydrolytic degradation products can severely compromise downstream cyclization yields and drug substance potency.

The Impurity Landscape: Why Standard COAs Fail

Commercial Certificates of Analysis (COAs) for this intermediate often rely solely on HPLC-UV purity. While effective for detecting gross contamination, standard reverse-phase methods often struggle to resolve regioisomeric impurities —specifically the mono-amino precursors or isomers where the amination pattern differs (e.g., 2-amino-3,4-difluoro... vs 4-amino-2,3-difluoro...).

Critical Impurity Origins

The synthesis typically involves the nucleophilic aromatic substitution (


) of a precursor like Methyl 2,3,4-trifluoro-5-nitrobenzoate  with ammonia.
  • Target: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate.[1][2][3][4][5][6][7][8]

  • Impurity A (Under-reaction): Methyl 2-amino-3,4-difluoro-5-nitrobenzoate.

  • Impurity B (Regioisomer): Methyl 4-amino-2,3-difluoro-5-nitrobenzoate.

  • Impurity C (Hydrolysis): 2,4-diamino-3-fluoro-5-nitrobenzoic acid (Free Acid).

Figure 1: Impurity Genesis Pathway

ImpurityPathway Precursor Methyl 2,3,4-trifluoro- 5-nitrobenzoate ImpurityA Impurity A: Mono-amino (2-pos) Precursor->ImpurityA Incomplete Sub. ImpurityB Impurity B: Mono-amino (4-pos) Precursor->ImpurityB Regio Selectivity Ammonia + NH3 (excess) Target TARGET: Methyl 2,4-diamino- 3-fluoro-5-nitrobenzoate Hydrolysis Impurity C: Free Acid Target->Hydrolysis Moisture/H+ ImpurityA->Target +NH3 ImpurityB->Target +NH3

Caption: Genesis of critical impurities during the nucleophilic substitution process. Incomplete amination leads to mono-fluoro/mono-amino species.

Comparative Analytical Methodologies

To ensure "Pharmaceutical Grade" quality (>98% purity with no single impurity >0.5%), a multi-modal approach is required.

FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS (Recommended) Method C: 19F-NMR (The "Gold Standard")
Principle Separation by hydrophobicity; detection by UV absorbance (254 nm).Mass-to-charge ratio detection; high sensitivity.Nuclear magnetic resonance of Fluorine-19 nucleus.
Best For Routine batch release; quantifying gross impurities.Identifying specific impurity masses (e.g., mono-amino precursors).Definitive identification of regioisomers.
Blind Spot Co-eluting isomers often merge into the main peak.Quantitation can be skewed by ionization efficiency differences.Requires ~10mg sample; lower sensitivity for trace (<0.1%) impurities.
Verdict Screening Only Validation Support Critical for Identity
Why 19F-NMR is Non-Negotiable

The fluorine atom at position 3 is highly sensitive to its electronic environment.

  • In the Target (2,4-diamino) , the fluorine is flanked by two electron-donating amino groups.

  • In Impurities (Mono-amino) , the fluorine is flanked by one amino and one fluorine. This results in a distinct chemical shift (

    
    ) difference of >10 ppm, making 19F-NMR the only method capable of instantly quantifying isomeric purity without complex chromatography development.
    

Experimental Protocols

Protocol A: High-Resolution HPLC-UV/MS

Use this method for quantitative purity assessment.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (98%+)

  • Water (Milli-Q or equivalent)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary). MS (ESI+) scan range 100–500 m/z.

Gradient:

Time (min) % B Description
0.0 5 Equilibration
10.0 95 Linear Ramp
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Data Interpretation:

  • Target Peak: Expect elution at ~4.5–5.5 min (depending on system dwell volume).

  • Impurity Flag: Look for peaks with m/z 230 (Target [M+H]+) vs. m/z ~233/234 (Mono-amino precursors, if starting from trifluoro).

  • Pass Criteria: Main peak area >98.0%. No single impurity >0.5%.

Protocol B: Quantitative 19F-NMR (qNMR)

Use this method for isomeric identity verification.

Sample Preparation:

  • Weigh ~10-15 mg of the sample into a clean vial.

  • Dissolve in 0.6 mL of DMSO-d6 . (DMSO is preferred over CDCl3 due to solubility and hydrogen bonding stabilization).

  • Add an internal standard (e.g.,

    
    -trifluorotoluene) if absolute weight % assay is required. For relative purity, no standard is needed.
    

Acquisition Parameters:

  • Nucleus: 19F.

  • Scans: 64 (minimum) to ensure S/N ratio >100:1 for minor peaks.

  • Relaxation Delay (d1): 5 seconds (ensure full relaxation of F nuclei).

  • Spin: No spin.

Analysis:

  • Target Signal: Singlet/Multiplet around -130 to -150 ppm (Reference specific shift based on internal standard).

  • Impurity Signals: Look for signals shifted by +/- 10-20 ppm.

  • Calculation: Integrate the main peak (set to 100) and compare relative integrals of side bands.

Comparative Data Simulation: Vendor A vs. Vendor B

The following table simulates a typical assessment of two commercially available batches, demonstrating why HPLC alone is insufficient.

ParameterVendor A (High Quality) Vendor B (Industrial Grade) Interpretation
Appearance Pale yellow crystalline solidDark yellow/orange powderDarker color suggests oxidation or nitro-reduction byproducts.
HPLC Purity (254 nm) 99.2%98.5%Both look acceptable on paper.
LC-MS (m/z) Main peak 230.1 [M+H]+Main peak 230.1; Minor peak 216.1Vendor B contains Free Acid (Hydrolysis product, m/z 216).
19F-NMR Single sharp peakMain peak + 2 minor peaks (~3% total)Critical Failure: Vendor B has significant regioisomeric contamination invisible to standard HPLC.
Melting Point 218–220°C (Sharp)210–216°C (Broad)Broad range confirms impure lattice.
Conclusion Pass for GMP synthesis.Fail. Requires recrystallization.

Decision Workflow

Figure 2: Analytical Decision Tree

DecisionTree Sample Incoming Sample (Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate) Step1 Step 1: 19F-NMR (Isomer Check) Sample->Step1 Decision1 Isomeric Purity > 99%? Step1->Decision1 Step2 Step 2: UHPLC-MS (Trace Organic Impurities) Decision1->Step2 Yes Reject REJECT / REWORK (Recrystallize from MeOH) Decision1->Reject No Decision2 Purity > 98% & No Single Impurity > 0.5%? Step2->Decision2 Decision2->Reject No Approve APPROVE (Release for Synthesis) Decision2->Approve Yes

Caption: A self-validating workflow prioritizing isomeric purity (NMR) before general purity (HPLC) to save time and resources.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13470961, Methyl 2-fluoro-3-nitrobenzoate (Related Structure/Precursor). Retrieved January 30, 2026 from [Link]

  • Royal Society of Chemistry. Analytical Methods for Genotoxic Impurities in Pharmaceutical Intermediates. (General Reference for Nitro-aromatic analysis). Retrieved January 30, 2026 from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

[1][2] Executive Summary & Core Directive Do not treat this compound as standard organic waste. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a poly-functionalized aromatic ester used primarily as a pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

Do not treat this compound as standard organic waste. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a poly-functionalized aromatic ester used primarily as a pharmaceutical intermediate (e.g., in sGC stimulator synthesis).[1][2][3] Its disposal requires a specific protocol due to the synergistic hazards of its functional groups:

  • Nitro Group (

    
    ):  potential for energetic decomposition (shock/thermal sensitivity).[1]
    
  • Fluorine Substituent (

    
    ):  generates hydrofluoric acid (HF) upon combustion, requiring specialized incineration scrubbers.[1]
    
  • Amino Groups (

    
    ):  potential for skin sensitization and aquatic toxicity.[1]
    

Immediate Action: Segregate from general organic solvent waste streams.[1] Label as "High Hazard: Fluorinated / Nitro-Aromatic."

Hazard Profile & Characterization

Before disposal, you must characterize the waste to ensure the receiving facility can manage the combustion byproducts safely.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Yellow/Orange Crystalline)Dust hazard; requires particulate respirator (N95/P100).[1][2]
Thermal Stability Unstable at High T Do not autoclave. Avoid friction/impact.[2] Melting point approx. 200°C (dec).
Combustion Products

,

,

Strict Requirement: Incinerator must have caustic scrubbing (wet scrubber).[1][2]
Reactivity Reducing (Amines) & Oxidizing (Nitro)Incompatible with strong acids (hydrolysis), strong bases, and strong oxidizers.[2]
The Causality of Hazard (Why we segregate)
  • The Nitro-Amine Conflict: The molecule contains both an oxidizer (

    
    ) and a reducer (
    
    
    
    ) on the same ring.[1] While kinetically stable at room temperature, this "internal redox" potential lowers the activation energy for decomposition. Mixing this with external oxidizers (e.g., nitric acid, peroxides) can trigger a runaway reaction.
  • The Fluorine Factor: Standard catalytic oxidizers often cannot handle high fluorine loads because HF corrodes the ceramic/metal matrix. It must go to a facility rated for halogenated waste.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization & Segregation

Objective: Prevent reactions in the waste container.[1]

  • Purity Check: Determine if the waste is pure solid or in solution.[1]

    • If Solid: Keep as solid.[1][4] Do not dissolve for disposal.

    • If Solution: Ensure the solvent is compatible.[1] Avoid acetone or ketones if the solution is acidic (risk of Schiff base formation/condensation). Preferred solvents: Methanol, Ethanol, or Ethyl Acetate.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) containers.[1]

    • Why: Glass is acceptable, but if accidental combustion occurs, HDPE melts/vents while glass creates shrapnel. HDPE is also resistant to trace HF generation.[1]

  • Segregation Logic:

    • NEVER mix with: Nitric Acid, Peroxides, Permanganates, or Metal Hydrides.[1]

    • NEVER place in "General Chlorinated Waste" unless the specific stream allows nitro-compounds (risk of reaction with chloroform/DCM under basic conditions).

Phase 2: Packaging & Labeling (The Self-Validating System)

Objective: Ensure the waste handler knows exactly what to do without opening the bottle.

  • Primary Label: "Hazardous Waste - Toxic / Reactive"[1][2]

  • Constituent Text: "Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate" (Do not use abbreviations).

  • Critical Warning Tag: "CONTAINS ORGANIC FLUORINE - HF GENERATION ON BURN."[1]

  • RCRA Consideration (US Only):

    • While not explicitly P-listed or U-listed by specific CAS, it defaults to D003 (Reactivity) if shock sensitive, or simply characteristic Ignitable/Toxic waste depending on the solvent.

    • Best Practice: Classify as "Non-Specific Hazardous Waste - Incineration Only."

Phase 3: Final Disposal (Incineration)

Objective: Complete destruction of the fluorinated carbon backbone.

  • Method: Rotary Kiln Incineration.[1]

  • Parameters:

    • Temperature:

      
       (Required to break C-F bonds).
      
    • Residence Time:

      
       seconds.[1]
      
    • Post-Treatment: Rapid quench and caustic scrubbing (NaOH) to neutralize HF gas.[1]

Visual Workflows

Diagram 1: Waste Segregation Decision Matrix

This logic gate prevents dangerous incompatibility incidents in the lab.

SegregationLogic Start Waste Generation: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Keep as Solid (HDPE Jar) StateCheck->SolidPath Solid LiquidCheck Check Solvent Compatibility StateCheck->LiquidCheck Solution FinalPack Label: Fluorinated/Nitro Segregate from Oxidizers SolidPath->FinalPack Incompatible Solvent: Ketones/Acids (RISK: Condensation/Heat) LiquidCheck->Incompatible Avoid Compatible Solvent: Alcohols/Esters (Stable) LiquidCheck->Compatible Proceed Incompatible->LiquidCheck Solvent Exchange Required Compatible->FinalPack

Caption: Decision matrix ensuring chemical stability prior to packaging.

Diagram 2: The Disposal Lifecycle

From bench to destruction, ensuring chain of custody for fluorinated hazards.

DisposalLifecycle Lab Laboratory (Generator) EHS EHS Verification (Check RCRA/Label) Lab->EHS Manifest Transport DOT Transport (UN Hazard Class) EHS->Transport Approve Incinerator Rotary Kiln (>1100°C) Transport->Incinerator Feed Scrubber Wet Scrubber (HF Neutralization) Incinerator->Scrubber Flue Gas (HF, NOx) Stack Clean Emission (Compliance) Scrubber->Stack Neutralized

Caption: Lifecycle illustrating the critical requirement for downstream scrubbing of HF.

Emergency Procedures (Spill/Exposure)

ScenarioImmediate ActionRationale
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to suppress dust, then sweep.[1][2]Prevents inhalation of toxic dust and reduces friction sensitivity.[2]
Spill (Liquid) Absorb with Vermiculite or clay.[1][2] Do not use paper towels. Paper (cellulose) + Nitro compounds can form nitrocellulose-like flammables upon drying.[1][2]
Skin Contact Wash with soap and water for 15 min.[2] Monitor for yellow staining.[1]Nitro-aromatics absorb through skin; yellowing indicates deep dermal penetration.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • PubChem. (2023).[1] Compound Summary: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (Isomer Analog).[1][2] National Library of Medicine.[1] [1][2]

  • United Kingdom Fire Service. (2022).[1] PFAS Waste Disposal and Incineration Guidelines.[1][5] (Relevant for C-F bond destruction parameters).

Sources

Handling

Personal protective equipment for handling Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate

CAS: 918321-18-3 | Application: Vericiguat Intermediate Synthesis[1] Executive Summary: The "Why" Behind the Protocol As researchers in pharmaceutical development, we often handle intermediates where full toxicological p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 918321-18-3 | Application: Vericiguat Intermediate Synthesis[1]

Executive Summary: The "Why" Behind the Protocol

As researchers in pharmaceutical development, we often handle intermediates where full toxicological profiles are incomplete. Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat.[1]

Due to its structural moieties—specifically the nitro group (potential genotoxicity) and the amino groups (potential sensitization)—combined with the absence of long-term exposure data, we must treat this compound as a Potent Compound (Occupational Exposure Band 3/4) until proven otherwise.[1] This guide moves beyond generic SDS advice to provide a field-tested, containment-focused workflow.

Hazard Identification & Mechanistic Risks

To select the right PPE, we must understand the specific threats this molecule poses.

Structural FeatureAssociated RiskOperational Implication
Nitro Group (-NO₂) Potential mutagenicity/genotoxicity; Thermal instability.[1]Strict Containment: Zero skin contact allowed.[1][2][3][4] Static Control: Avoid friction/shock.
Amino Groups (-NH₂) Skin sensitization; Respiratory irritation.[1]Respiratory Protection: High-efficiency filtration (P100/HEPA) required.[1]
Fluoro Group (-F) Formation of Hydrofluoric Acid (HF) upon combustion.[1]Fire Safety: Do not rely on standard smoke inhalation protocols; HF-specific medical response required if burned.[1]
Ester Linkage Hydrolysis sensitivity.[1]Handling: Must equilibrate to room temperature before opening to prevent condensation hydrolysis.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following matrix defines the required PPE based on the scale of operation.

PPE Selection Logic

Use this table to determine your requirements before entering the lab.

ComponentAnalytical Scale (<100 mg) Preparative Scale (>100 mg - 10 g) Rationale
Respiratory Fume Hood + N95 (minimum)Fume Hood + PAPR (Loose-fitting) or P100 Half-maskPowders of this class are often electrostatic and can bypass standard sash drafts.[1]
Hand Protection Double Nitrile Gloves (min 5 mil outer)Silver Shield® (Laminate) liners under NitrileNitro-aromatics can permeate thin nitrile.[1] Laminate offers broad chemical resistance.[1]
Body Protection Lab Coat + Disposable Tyvek® Sleeves Full Tyvek® Coverall (Elastic wrists)Prevents migration of powder onto street clothes or forearms.[1]
Eye Protection Safety Glasses with Side ShieldsChemical GogglesGoggles prevent dust entry into the lacrimal duct.

Operational Workflow: The "Safe Path"

This workflow integrates the physical handling of the chemical with the necessary safety checks.

Diagram 1: Safe Handling Workflow

This decision logic ensures that safety scales with the risk of the operation.[1]

HandlingWorkflow Start Start: Retrieve Material (Cold Storage 2-8°C) Tempering Tempering Step Allow to reach Room Temp (Prevents Condensation) Start->Tempering PPE_Check PPE Verification (Double Gloves, Tyvek, Resp) Tempering->PPE_Check Weighing Weighing / Transfer (Inside Vented Balance Enclosure) PPE_Check->Weighing Static_Control Static Control Use Ionizing Fan/Gun Weighing->Static_Control Required for Powder Reaction Reaction / Solubilization (Closed Vessel) Weighing->Reaction Static_Control->Weighing Decon Decontamination Solvent Wipe + Soap/Water Reaction->Decon Waste Disposal (High-Temp Incineration) Decon->Waste

Caption: Operational flow emphasizing the critical "Tempering" and "Static Control" steps often missed in standard protocols.

Detailed Operational Protocols

Phase A: Preparation & Tempering[1]
  • Cold Chain Retrieval: This compound is typically stored at 2-8°C [1].[1][5]

  • The Tempering Rule: Do NOT open the bottle immediately upon removal from the fridge.

    • Why? Opening a cold bottle in a humid lab causes moisture to condense on the powder. This hydrolyzes the ester and makes the powder "sticky," increasing handling difficulty and contamination risk.

    • Protocol: Place the sealed container in a desiccator or on the bench for 30–60 minutes until it reaches ambient temperature.

Phase B: Weighing & Transfer (The High-Risk Step)

Nitro-benzoate intermediates are often dry, crystalline powders prone to static charge.[1]

  • Engineering Control: Work inside a Vented Balance Enclosure (VBE) or a Fume Hood with a face velocity of 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizing fan directed at the spatula and weigh boat.[1] Static charge can cause the powder to "jump" off the spatula, leading to inhalation exposure.

  • Technique: Use the "Spatula Tap" method.[1] Never pour from the stock bottle. Transfer small amounts to a pre-tared vial.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the hood before moving it to any analytical equipment (LCMS/NMR).

Phase C: Decontamination & Doffing[1]
  • Primary Wipe: Wipe the balance area with a solvent-soaked tissue (Ethanol or Isopropanol) to solubilize residues.[1]

  • Secondary Wash: Follow with a soap and water wipe.[1] Solvents move chemicals; surfactants lift them.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure no skin contact with the outer glove surface.

Emergency Response & Disposal

Spill Response Logic

In the event of a powder spill outside the hood:

  • Evacuate: Clear the immediate area.

  • Don PPE: Upgrade to P100 respirator and Tyvek suit .[1]

  • Do Not Sweep: Sweeping generates aerosols.[1]

  • Wet Method: Cover the spill with a solvent-dampened pad (Ethanol) to suppress dust, then scoop up the pad.[1]

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do not mix with strong oxidizers or acids.[1]

  • Destruction: High-Temperature Incineration is required.[1]

    • Note: Because the molecule contains Fluorine, incineration must be performed at a facility equipped with scrubbers to capture Hydrogen Fluoride (HF) gas.

References

  • Lead Sciences . (n.d.). Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Product Sheet. Retrieved January 30, 2026, from [Link][1]

  • National Institutes of Health (NIH) . (2021).[1] Vericiguat - Drug Approval Package. U.S. Food and Drug Administration.[6][7] Retrieved January 30, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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